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  • Product: Leptophos oxon
  • CAS: 25006-32-0

Core Science & Biosynthesis

Foundational

Leptophos Oxon Acetylcholinesterase Inhibition Kinetics: A Technical Guide for Drug Development Professionals

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Content Type: In-Depth Technical Whitepaper Executive Summary Leptophos is an organophosphorus (OP) insecticide that undergoes oxidative desulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Content Type: In-Depth Technical Whitepaper

Executive Summary

Leptophos is an organophosphorus (OP) insecticide that undergoes oxidative desulfuration in vivo via cytochrome P450 enzymes to form its highly toxic metabolite, leptophos oxon (O-[4-bromo-2,5-dichlorophenyl]-O-methyl phenyl-phosphonate). The primary acute toxicity of leptophos oxon stems from its potent, irreversible inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at cholinergic synapses. Furthermore, leptophos oxon is a known inhibitor of neuropathy target esterase (NTE), implicating it in organophosphate-induced delayed polyneuropathy (OPIDN)1[1].

Understanding the precise inhibition kinetics and oxime-mediated reactivation dynamics of leptophos oxon is critical for developing next-generation medical countermeasures and pseudocatalytic bioscavengers.

Mechanistic Framework of AChE Inhibition

The inhibition of AChE by leptophos oxon follows a progressive, bimolecular reaction scheme. The oxon acts as a hemisubstrate, utilizing the enzyme's catalytic triad (Ser203, His447, Glu334 in human AChE) to facilitate a nucleophilic attack by the active-site serine hydroxyl group on the central phosphorus atom.

Pathway E Native AChE (Active) EI Michaelis Complex (Reversible) E->EI + Leptophos Oxon (k1) EI->E (k-1) EP Phosphonylated AChE (Inhibited) EI->EP Phosphonylation (k2) EP->E Spontaneous Hydrolysis (k3) EP->E Oxime Reactivation (kr) EA Aged AChE (Irreversible) EP->EA Dealkylation (k4) OX Oxime Reactivator OX->EP Nucleophilic Attack

Fig 1: Kinetic pathway of AChE inhibition by leptophos oxon and subsequent oxime reactivation.

The overall inhibitory potency is defined by the bimolecular rate constant ( ki​ ) , which is mathematically expressed as ki​=k2​/Kd​ . A high ki​ indicates rapid and potent enzyme inactivation. Following phosphonylation, the enzyme-inhibitor complex can undergo "aging" (dealkylation of the OP moiety), rendering the enzyme completely refractory to oxime-mediated reactivation2[2].

Kinetic Parameters and Reactivation Dynamics

Inhibition Kinetics

Leptophos oxon exhibits a high affinity for cholinesterases. Historical toxicological evaluations demonstrate that the bimolecular rate constant ( ki​ ) varies significantly depending on the tissue source of the cholinesterase3[3].

Table 1: Kinetic Parameters of Leptophos Oxon Inhibition

Enzyme SourceBimolecular Rate Constant ( ki​ ) I50​ (30 min pre-incubation)
Brain Cholinesterase 1.0×106 M−1min−1 2.0×10−7 M
RBC Cholinesterase 1.0×105 M−1min−1 N/A
Oxime-Mediated Reactivation

For therapeutic intervention, oximes (e.g., obidoxime, trimedoxime) are utilized to displace the phosphonate moiety from the active-site serine. Leptophos-oxon-inhibited human erythrocyte AChE shows high susceptibility to reactivation by bispyridinium oximes4[4].

Table 2: Reactivation Potency of Oximes on Leptophos-Oxon-Inhibited Human AChE (Conditions: 120 min inhibition, 10 min reactivation, 10 µM oxime, pH 7.4, 25°C)

ReactivatorReactivation Potency (%)Efficacy Classification
Obidoxime31.4%High
Trimedoxime26.4%High
K02716.4%Moderate
K07514.2%Moderate
HI-611.6%Low

Note: At higher concentrations (100 µM), broad-spectrum reactivators like obidoxime can exceed 50% reactivation, though high concentrations may induce secondary enzyme inhibition2[2].

Self-Validating Experimental Protocol: Kinetic Assays

To accurately determine the bimolecular rate constant ( ki​ ) and reactivation kinetics, a modified Ellman’s assay must be employed. The following protocol is designed as a self-validating system , incorporating internal controls to account for spontaneous reactivation and non-enzymatic substrate hydrolysis.

Workflow S1 1. Reagent Prep Buffer pH 7.4 S2 2. Pre-incubation Enzyme + Inhibitor S1->S2 S3 3. Assay Initiation Add ATCh + DTNB S2->S3 S4 4. Detection Absorbance 412nm S3->S4 S5 5. Data Analysis Calculate ki & Kd S4->S5

Fig 2: Self-validating spectrophotometric workflow for measuring AChE inhibition kinetics.

Step-by-Step Methodology

1. Reagent Preparation & Causality:

  • Buffer: 0.1 M Sodium phosphate buffer, pH 7.4.

    • Causality: Maintains physiological pH, ensuring the catalytic serine remains in the optimal ionization state for nucleophilic attack.

  • Chromogen: 0.3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

    • Causality: Reacts with thiocholine to produce 5-thio-2-nitrobenzoate, allowing real-time spectrophotometric tracking at 412 nm.

  • Substrate: 1.0 mM ATCh (Acetylthiocholine iodide).

2. Establishing the Self-Validating Baselines:

  • Blank Control: Buffer + DTNB + ATCh (No enzyme). Validates that ATCh is not spontaneously hydrolyzing.

  • Positive Control ( v0​ ): Buffer + AChE + DTNB + ATCh. Establishes the 100% uninhibited enzyme velocity.

3. Pre-Incubation Phase (Inhibition Kinetics):

  • Incubate human AChE with varying concentrations of leptophos oxon (e.g., 10−8 to 10−6 M) at 25°C.

  • Extract aliquots at specific time intervals (e.g., 0, 2, 5, 10, 15 minutes).

  • Causality: Time-dependent sampling is required to plot the natural log of residual activity vs. time, yielding the pseudo-first-order rate constant ( kobs​ ).

4. Spectrophotometric Detection:

  • Transfer the pre-incubated aliquots into a cuvette containing the DTNB/ATCh mixture.

  • Measure the linear increase in absorbance at 412 nm for 2 minutes to determine the inhibited velocity ( vi​ ).

5. Reactivation Assay (Post-Inhibition):

  • Inhibit AChE with leptophos oxon until residual activity reaches ~5% (typically 120 mins).

  • Remove excess unreacted inhibitor using a spin column or extensive dialysis. Causality: Prevents re-inhibition during the reactivation phase.

  • Incubate the inhibited enzyme with 10 µM or 100 µM oxime (e.g., Obidoxime).

  • Negative Control (Spontaneous Reactivation): Incubate a parallel sample of inhibited enzyme with buffer only. Validates that the calculated reactivation is strictly oxime-mediated and not due to spontaneous dephosphonylation ( k3​ ).

6. Data Analysis:

  • Calculate kobs​ from the slope of ln(vi​/v0​) vs. time.

  • Plot 1/kobs​ vs. 1/[I] . The y-intercept yields 1/k2​ (phosphorylation rate), and the x-intercept yields −1/Kd​ (dissociation constant).

  • Calculate the bimolecular rate constant: ki​=k2​/Kd​ .

References

  • Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactiv
  • Leptophos (WHO Pesticide Residues Series 5). inchem.org.
  • In Vitro Ability of Currently Available Oximes to Reactivate Organophosphate Pesticide-Inhibited Human Acetylcholinesterase and Butyrylcholinesterase. mdpi.com.
  • In Vitro and in Vivo Assessment of the Effect of Impurities and Chirality on Methamidophos-Induced Neurop

Sources

Exploratory

An In-depth Technical Guide on the Interaction of Neuropathy Target Esterase (NTE) with Leptophos Oxon

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the molecular interaction between Neuropathy Target Esterase (NTE) and the organophosp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular interaction between Neuropathy Target Esterase (NTE) and the organophosphorus compound, leptophos oxon. It delves into the critical role of NTE in neuronal health and the cascade of events initiated by its inhibition, leading to Organophosphate-Induced Delayed Neuropathy (OPIDN). This document synthesizes current knowledge on the subject, offering field-proven insights into the causality behind experimental designs and presenting self-validating protocols for the study of this significant toxicological interaction. Through detailed diagrams, structured data, and step-by-step methodologies, this guide serves as an essential resource for professionals engaged in neurotoxicology research and the development of therapeutic interventions.

Introduction: Neuropathy Target Esterase (NTE) - A Critical Player in Neuronal Homeostasis

Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is an integral membrane protein located on the cytoplasmic face of the endoplasmic reticulum in neurons and other cell types.[1][2] While its physiological substrate is still under full investigation, it is established that NTE possesses phospholipase activity, deacylating phosphatidylcholine to generate glycerophosphocholine.[1][3] This function is believed to be crucial for neurite outgrowth, process elongation during neuronal differentiation, and the maintenance of axon integrity.[1][3]

The clinical significance of NTE is underscored by two key findings:

  • Hereditary Spastic Paraplegia (SPG39): Recessively inherited mutations in the PNPLA6 gene that lead to a significant reduction in NTE catalytic activity cause this rare neurodegenerative disorder, characterized by the degeneration of long spinal axons.[1]

  • Organophosphate-Induced Delayed Neuropathy (OPIDN): Exposure to certain organophosphorus (OP) compounds that irreversibly inhibit NTE can trigger a paralyzing syndrome with similar pathological features of distal axon degeneration.[1][4][5]

This guide will focus on the latter, specifically exploring the interaction of NTE with leptophos oxon, a potent neurotoxic organophosphate.

Leptophos and its Active Metabolite, Leptophos Oxon

Leptophos is an organothiophosphate insecticide and fungicide.[6] In vivo, it undergoes metabolic activation to its oxygen analog, leptophos oxon, which is the primary neurotoxic agent.[7] This conversion from a P=S to a P=O bond significantly increases the electrophilicity of the phosphorus atom, enhancing its ability to interact with serine hydrolases like NTE.

Chemical and Physical Properties of Leptophos Oxon:

PropertyValueSource
Molecular Formula C13H10BrCl2O3P[8]
Molecular Weight 396.00 g/mol [9]
CAS Number 25006-32-0[8]
Synonyms Phosvel oxon, O-(2,5-dichloro-4-bromophenyl)-O-methylphosphonate[8]

The Molecular Interaction: Inhibition of NTE by Leptophos Oxon

The primary mechanism of leptophos oxon-induced neurotoxicity is the inhibition of NTE. This interaction is a covalent modification of the active site of the enzyme.

The NTE Active Site

The active site of an enzyme is the specific region where a substrate binds and the chemical reaction is catalyzed.[10] It is typically a groove or pocket on the enzyme's surface.[10] In serine hydrolases like NTE, a key component of the catalytic site is a serine residue.[2] The interaction between the substrate and the active site is initially non-covalent, involving hydrogen bonds, van der Waals forces, and hydrophobic interactions.[10]

The Two-Step Path to Irreversible Inhibition and OPIDN

The development of OPIDN following exposure to compounds like leptophos oxon is a two-step process involving the inhibition and subsequent "aging" of the NTE enzyme.[11][12]

  • Phosphorylation: Leptophos oxon, acting as a substrate analog, enters the NTE active site. The serine residue in the active site performs a nucleophilic attack on the phosphorus atom of leptophos oxon. This results in the formation of a covalent phosphyl-enzyme intermediate and the displacement of the leaving group (the 4-bromo-2,5-dichlorophenoxy group).[13]

  • Aging: The phosphylated NTE can undergo a further reaction known as "aging." This process involves the cleavage of an O-alkyl or O-aryl bond on the phosphorus moiety, leaving a negatively charged group covalently attached to the active site serine.[12][14] This aged, negatively charged enzyme is considered the trigger for the downstream pathological events leading to axon degeneration.[2] It is this aging step that is critical for the development of OPIDN; organophosphates that inhibit NTE but cannot undergo aging do not cause this delayed neuropathy.

A threshold of greater than 70% inhibition of NTE in the nervous system is generally considered necessary, but not sufficient, for the initiation of OPIDN.[12][15] The subsequent aging of the inhibited enzyme is the crucial second event.

Downstream Consequences of NTE Inhibition and Aging

The precise cascade of events following NTE inhibition and aging is still an area of active research, but several key downstream effects have been identified:

  • Disruption of Calcium Homeostasis: Inhibition of NTE has been linked to dysregulation of intracellular calcium levels.[16] This can lead to the activation of calcium-dependent proteases, such as calpains, which can degrade cytoskeletal components.[16][17]

  • Cytoskeletal Disruption: A hallmark of OPIDN is the accumulation and subsequent breakdown of cytoskeletal proteins, including neurofilaments and microtubules, in the distal axon.[17] This disrupts axonal transport and leads to axonal swelling and eventual degeneration.[17][18]

  • Myelin Degeneration: The primary axonal damage is often followed by secondary demyelination.[5]

The following diagram illustrates the proposed signaling pathway from NTE inhibition to the manifestation of OPIDN.

OPIDN_Pathway cluster_Exposure Exposure & Metabolism cluster_Molecular_Initiation Molecular Initiation cluster_Cellular_Dysfunction Cellular Dysfunction cluster_Pathology Neuropathology Leptophos Leptophos Leptophos_Oxon Leptophos Oxon (Active Metabolite) Leptophos->Leptophos_Oxon Metabolic Activation NTE Neuropathy Target Esterase (NTE) Leptophos_Oxon->NTE Inhibition Inhibited_NTE Phosphylated NTE Aged_NTE Aged NTE (Negatively Charged) Inhibited_NTE->Aged_NTE Aging Ca_Homeostasis Calcium Homeostasis Disruption Aged_NTE->Ca_Homeostasis Protease_Activation Calpain Activation Ca_Homeostasis->Protease_Activation Cytoskeleton_Disruption Cytoskeletal Disruption (Neurofilaments, Microtubules) Protease_Activation->Cytoskeleton_Disruption Axonal_Transport Impaired Axonal Transport Cytoskeleton_Disruption->Axonal_Transport Axonal_Swelling Axonal Swelling Axonal_Transport->Axonal_Swelling Axon_Degeneration Distal Axon Degeneration Axonal_Swelling->Axon_Degeneration Myelin_Degeneration Secondary Myelin Degeneration Axon_Degeneration->Myelin_Degeneration OPIDN OPIDN (Clinical Signs) Myelin_Degeneration->OPIDN

Caption: Proposed signaling pathway of OPIDN initiated by leptophos oxon.

Experimental Protocol: Assay of Neuropathy Target Esterase Activity

The standard method for determining NTE activity is a differential inhibition assay.[19][20] This protocol is designed to be a self-validating system by distinguishing NTE activity from other esterase activities.

Principle

NTE activity is defined as the phenyl valerate hydrolase activity that is resistant to inhibition by a "non-neuropathic" organophosphate (e.g., paraoxon) but sensitive to inhibition by a "neuropathic" organophosphate (e.g., mipafox).[21] By measuring the difference in esterase activity in the presence of these two inhibitor cocktails, one can specifically quantify NTE activity.

Materials
  • Tissue homogenate (e.g., from hen brain, a common model for OPIDN studies)[12]

  • Tris-HCl buffer (50 mM, pH 8.0) containing 0.2 mM EDTA

  • Paraoxon solution

  • Mipafox solution

  • Phenyl valerate (substrate)

  • Sodium dodecyl sulfate (SDS) solution

  • 4-aminoantipyrine

  • Potassium ferricyanide

  • Spectrophotometer or plate reader

Step-by-Step Methodology
  • Tissue Preparation: Homogenize the tissue (e.g., brain) in ice-cold Tris-HCl buffer. Centrifuge at a low speed to remove large debris. The supernatant will be used for the assay. Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).[22]

  • Inhibitor Incubation: Prepare three sets of reactions for each sample:

    • Total Esterase Activity (Sample A - Optional Control): Tissue homogenate + buffer.

    • Non-NTE Esterase Activity (Sample B): Tissue homogenate + buffer + paraoxon (final concentration, e.g., 40 µM).[20]

    • Background Activity (Sample C): Tissue homogenate + buffer + paraoxon (e.g., 40 µM) + mipafox (final concentration, e.g., 50 µM).[20] Incubate all samples at 37°C for 20 minutes.

  • Substrate Reaction: Add phenyl valerate to all samples (final concentration, e.g., 1.5 mM) and incubate at 37°C for a defined period (e.g., 20 minutes).[22]

  • Stopping the Reaction and Color Development: Stop the reaction by adding SDS. Then, add 4-aminoantipyrine and potassium ferricyanide to develop the color.[22] The phenol produced by the hydrolysis of phenyl valerate reacts with 4-aminoantipyrine in the presence of an oxidizing agent (potassium ferricyanide) to form a chromophore.[23]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 486 nm).[22]

Data Analysis
  • Calculate the rate of phenyl valerate hydrolysis for each sample (proportional to the absorbance).

  • NTE Activity = (Activity in Sample B) - (Activity in Sample C)

  • Express the NTE activity as nmol of phenol produced per minute per mg of protein.[22]

Experimental Workflow Diagram

NTE_Assay_Workflow cluster_Incubation Differential Inhibition Start Start: Tissue Homogenate Incubate_B Sample B: Incubate with Paraoxon Start->Incubate_B Incubate_C Sample C: Incubate with Paraoxon + Mipafox Start->Incubate_C Add_Substrate Add Phenyl Valerate Substrate (Incubate at 37°C) Incubate_B->Add_Substrate Incubate_C->Add_Substrate Stop_Reaction Stop Reaction & Develop Color (SDS, 4-aminoantipyrine, K-ferricyanide) Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate NTE Activity (Activity B - Activity C) Measure_Absorbance->Calculate_Activity

Caption: Workflow for the differential inhibition assay of NTE activity.

Concluding Remarks for Drug Development Professionals

The interaction between leptophos oxon and NTE serves as a critical model for understanding chemically induced neurodegeneration. For researchers in drug development, this knowledge has several implications:

  • Target-Based Screening: The NTE assay provides a robust platform for screening compounds for their potential to cause OPIDN. This is essential for the safety assessment of new agricultural chemicals, industrial agents, and even pharmaceuticals that may have off-target effects on serine hydrolases.

  • Development of Therapeutics: Understanding the downstream pathways of NTE inhibition, such as calcium dysregulation and cytoskeletal breakdown, opens avenues for the development of neuroprotective agents. Strategies could include the development of compounds that can reactivate the aged enzyme, scavenge reactive species, or stabilize the neuronal cytoskeleton.

  • Biomarker Development: Measuring NTE activity in peripheral tissues (e.g., lymphocytes) could serve as a biomarker of exposure and effect for individuals at risk of OPIDN.

The continued investigation into the intricate relationship between NTE and neurotoxic organophosphates is paramount for both fundamental neuroscience and the development of safer chemicals and effective clinical interventions.

References

  • Abou-Donia, M. B. (1990). Mechanisms of organophosphorus ester-induced delayed neurotoxicity: type I and type II. Annual Review of Pharmacology and Toxicology, 30, 405-440. [Link]

  • Barril, J., Vilanova, E., & Pellin, M. C. (1994). Organophosphorus inhibition and heat inactivation kinetics of particulate and soluble forms of peripheral nerve neuropathy target esterase. Journal of Neurochemistry, 63(4), 1187-1195. [Link]

  • Wikipedia contributors. (2023, November 29). Organophosphate-induced delayed neuropathy. In Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32765, Leptophos oxon. [Link]

  • Wikipedia contributors. (2023, April 19). Neuropathy target esterase. In Wikipedia, The Free Encyclopedia. [Link]

  • Abou-Donia, M. B., & Lapadula, D. M. (1990). Mechanisms of organophosphorus ester-induced delayed neurotoxicity: type I and type II. Annual Review of Pharmacology and Toxicology, 30, 405-440. [Link]

  • Padilla, S., Correll, L., & Lyerly, D. (2012). Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase. Toxicology, 302(2-3), 241-247. [Link]

  • Proskurnyak, L. A., Zobov, V. V., & Sitdikova, G. F. (2025). Organophosphate-induced delayed neuropathy: an unresolved problem?. Medical academic journal, 25(3), 56-70. [Link]

  • Mohanty, S., Sahu, S. C., & Sethi, S. (2018). Rehabilitation of Organophosphate Induced Delayed Polyneuropathy. Journal of Neurological Disorders, 6(387), 2. [Link]

  • Vilanova, E., Barril, J., & Sogorb, M. A. (2012). NTE and non-NTE esterases in brain membrane: kinetic characterization with organophosphates. Toxicology Letters, 212(2), 169-175. [Link]

  • Katoh, K. (1995). A review of studies of the delayed neurotoxicity induced by organophosphorus esters. Sangyo eiseigaku zasshi = Journal of occupational health, 37(5), 309–319. [Link]

  • Costa, L. G., Giordano, G., & Guizzetti, M. (2018). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers in public health, 6, 35. [Link]

  • Glynn, P. (2000). Neuropathy target esterase. The Biochemical journal, 344 Pt 3(Pt 3), 625–631. [Link]

  • Sigolaeva, L. V., Makhaeva, G. F., Malygin, V. V., & Richardson, R. J. (2014). The standard procedure to determine NTE activity. ResearchGate. [Link]

  • Katoh, K. (1995). [A review of studies of the delayed neurotoxicity induced by organophosphorus esters]. Sangyo eiseigaku zasshi = Journal of occupational health, 37(5), 309–319. [Link]

  • Read, D. J., Li, Y., & Glynn, P. (2009). Neuropathy Target Esterase Is Required for Adult Vertebrate Axon Maintenance. Journal of Neuroscience, 29(37), 11573-11581. [Link]

  • Padilla, S., & Veronesi, B. (1988). Biochemical and morphological validation of a rodent model of organophosphorus-induced delayed neuropathy. Toxicology and industrial health, 4(3), 361-371. [Link]

  • Barril, J., Vilanova, E., & Sogorb, M. A. (2011). Kinetics of the inhibitory interaction of organophosphorus neuropathy inducers and non-inducers in soluble esterases in the avian nervous system. Toxicology, 290(2-3), 209-215. [Link]

  • Richardson, R. J., & Makhaeva, G. F. (2010). Neuropathy Target Esterase Biosensor. In Biosensors. IntechOpen. [Link]

  • Richardson, R. J., Wijeyesakere, S. J., & Moore, T. B. (2013). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Current topics in medicinal chemistry, 13(16), 1981–1993. [Link]

  • Kienesberger, P. C., Poteser, M., & Zechner, R. (2019). Characterization of the Interaction of Neuropathy Target Esterase with the Endoplasmic Reticulum and Lipid Droplets. International Journal of Molecular Sciences, 20(24), 6176. [Link]

  • Hufnagel, R. B., et al. (2023). Neuropathy target esterase activity defines phenotypes among PNPLA6 disorders. Human Molecular Genetics, 32(22), 3535-3546. [Link]

  • Li, W., et al. (2005). Effect of over‐expression of neuropathy target esterase on mammalian cell proliferation. Journal of Neurochemistry, 92(4), 898-906. [Link]

  • Turgut, N., & Turgut, B. (2017). Organophosphate induced delayed neuropathy: A case report. Turkish Journal of Physical Medicine and Rehabilitation, 63(3), 269-272. [Link]

  • Wikipedia contributors. (2023, March 26). Leptophos. In Wikipedia, The Free Encyclopedia. [Link]

  • Jokanović, M., & Kosanović, M. (2010). Recent Advances in the Treatment of Organophosphorous Poisonings. Archives of Industrial Hygiene and Toxicology, 61(4), 423-437. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). LEPTOPHOS OXON. Inxight Drugs. [Link]

  • Richardson, R. J., Davis, C. S., & Johnson, M. K. (1991). Neurotoxic Esterase (NTE) Assay: Optimized Conditions Based on Detergent-Induced Shifts in the Phenol/4-Aminoantipyrine Chromophore Spectrum. Journal of Analytical Toxicology, 15(1), 21-25. [Link]

  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological reviews, 24(1), 37-49. [Link]

  • Food and Agriculture Organization of the United Nations & World Health Organization. (1975). 305. Leptophos. In 1974 Evaluations of some pesticide residues in food. [Link]

  • de Oliveira, G. H., et al. (2010). Organophosphorus-induced delayed neuropathy: a simple and efficient therapeutic strategy. Neurotoxicology, 31(1), 106-111. [Link]

  • Thiermann, H., et al. (2001). High-dose intravenous paraoxon exposure does not cause organophosphate-induced delayed neuropathy (OPIDN) in mini pigs. Archives of toxicology, 75(5), 291-297. [Link]

  • Proskurnyak, L. A., Zobov, V. V., & Sitdikova, G. F. (2025). Organophosphate-induced delayed neuropathy: an unresolved problem?. Medical academic journal, 25(3), 56-70. [Link]

  • Jayasuriya, H., et al. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. Metabolites, 13(4), 498. [Link]

  • Mitschke, D., et al. (2010). The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action. Journal of Biological Chemistry, 285(41), 31559-31570. [Link]

  • Wikipedia contributors. (2024, March 14). Active site. In Wikipedia, The Free Encyclopedia. [Link]

  • Egloff, P., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(6), E655-E662. [Link]

  • Smith, C. A., & Saven, J. G. (2020). Enzyme Active Site Architecture: The Whole Is Greater Than the Sum of the Parts. Accounts of Chemical Research, 53(9), 1849-1859. [Link]

  • Zhu, J., et al. (2008). Structure of a complete integrin ectodomain in a physiologic resting state and activation and deactivation by applied forces. Molecular cell, 32(6), 849–861. [Link]

  • U.S. Environmental Protection Agency. (n.d.). APPENDIX 2-5: Rejected ECOTOX Bibliography. [Link]

Sources

Foundational

In Vivo Metabolic Conversion of Leptophos to Leptophos Oxon: A Technical Guide to Bioactivation and Toxicodynamics

Executive Summary Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate) is an organophosphonothioate pesticide historically notorious for inducing Organophosphate-Induced Delayed Polyneuropathy (OPID...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate) is an organophosphonothioate pesticide historically notorious for inducing Organophosphate-Induced Delayed Polyneuropathy (OPIDN). Like many phosphorothioates, leptophos is a pro-toxicant that requires in vivo metabolic activation to exert its potent anticholinesterase and neuropathic effects. This technical whitepaper provides an in-depth mechanistic analysis of the oxidative desulfuration pathway converting leptophos to its active metabolite, leptophos oxon. Furthermore, it establishes a self-validating experimental protocol for assessing these metabolic conversions using human liver microsomes (HLMs) and targeted metabolomics.

Mechanistic Pathway: Oxidative Desulfuration

In vivo, leptophos undergoes phase I metabolism primarily in the liver. The critical bioactivation step is the oxidative desulfuration of the thiophosphoryl (P=S) moiety to a phosphoryl (P=O) moiety, yielding leptophos oxon. This reaction is catalyzed by hepatic Cytochrome P450 (CYP450) enzymes. The conversion enhances the electrophilicity of the phosphorus atom, drastically increasing its affinity for the serine hydroxyl group within the active sites of target esterases, such as acetylcholinesterase (AChE) and neuropathy target esterase (NTE)[1].

Simultaneously, CYPs and other esterases can catalyze detoxification via dearylation, cleaving the ester bond to produce 4-bromo-2,5-dichlorophenol and O-methyl phenylphosphonothioic acid (MPPTA) or O-methyl phenylphosphonic acid (MPPA)[2]. The delicate balance between bioactivation (oxon formation) and detoxification (dearylation) dictates the compound's systemic toxicity.

G L Leptophos (P=S) Pro-toxicant CYP Hepatic CYP450 (CYP2B6, CYP3A4, CYP2C19) L->CYP Oxidative Desulfuration DETOX Dearylation / Hydrolysis (PON1, Carboxylesterases) L->DETOX Direct Detoxification LO Leptophos Oxon (P=O) Active Neurotoxin CYP->LO Bioactivation LO->DETOX Oxon Hydrolysis METAB 4-bromo-2,5-dichlorophenol + MPPA / MPPTA DETOX->METAB Excreted Metabolites

CYP450-mediated bioactivation of leptophos to leptophos oxon and subsequent detoxification.

Cytochrome P450 Isoform Specificity and Toxicodynamics

Recent targeted metabolomics utilizing HLMs have demonstrated that the clearance and conversion rates of organophosphates are highly dependent on substrate concentration and specific CYP isoforms[3]. For structural analogs like chlorpyrifos, CYP2B6, CYP2C19, and CYP3A4 are the primary drivers of oxidative desulfuration[4]. Leptophos exhibits a similar metabolic reliance on these isoforms[3].

The oxon metabolite is not only a potent AChE inhibitor but also interacts with other neuroreceptors. For instance, leptophos oxon acts as a GABA_A receptor chloride channel inhibitor, binding to TBPS sites and inhibiting voltage-dependent chloride channels[5]. Furthermore, leptophos oxon is the primary agent responsible for the aging of NTE, a critical step in the pathogenesis of OPIDN[6].

Quantitative Toxicodynamic Parameters

The following table summarizes the comparative kinetic and inhibitory data for leptophos and its oxon metabolite across various biological targets:

CompoundTarget / ParameterValueBiological Significance
Leptophos (Pro-toxicant)NTE Inhibition (In Vitro, No Activation)37% Total InhibitionWeak direct inhibition; requires CYP activation[6].
Leptophos (Activated)NTE Inhibition (In Vitro, With Activation)84% Total InhibitionConfirms CYP-mediated conversion to the toxic oxon[6].
Leptophos Oxon NTE Inhibition (In Vitro)99% Total InhibitionPotent direct inhibitor; drives OPIDN pathogenesis[6].
Leptophos Oxon GABA_A Receptor (Cl⁻ Influx)IC₅₀ = 89.6 μMDisrupts inhibitory neurotransmission[5].
Leptophos Oxon TBPS Binding (Voltage-dependent Cl⁻ channels)IC₅₀ = 2.4 μMHigh-affinity binding to electric organ membranes[5].

Experimental Protocol: In Vitro Assessment of Leptophos Metabolism

To accurately profile the metabolic conversion of leptophos to leptophos oxon, researchers must utilize a controlled in vitro system that mimics hepatic first-pass metabolism while preventing artifactual degradation. The following self-validating protocol uses Human Liver Microsomes (HLMs) coupled with LC-MS/MS targeted metabolomics[7].

Causality in Experimental Design
  • Why HLMs? HLMs contain the full complement of membrane-bound CYPs required for phase I bioactivation, providing a highly translatable model for human hepatic metabolism[7].

  • Why an NADPH Regenerating System? CYPs require continuous electron transfer. A regenerating system (NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) ensures steady-state cofactor availability, preventing premature reaction termination.

  • Why Quench with Ice-Cold Acetonitrile? Acetonitrile rapidly denatures CYP enzymes, instantly halting metabolism. The cold temperature stabilizes the highly reactive leptophos oxon, which is prone to spontaneous hydrolysis in aqueous buffers[8].

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological pH. Thaw HLMs on ice to preserve enzymatic activity.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine HLMs (final protein concentration 1.0 mg/mL) and leptophos substrate (e.g., 20 μM for low-dose or 100 μM for high-dose kinetics) in the phosphate buffer.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. This thermal equilibration ensures that enzymes are at their optimal catalytic temperature before the reaction begins.

  • Reaction Initiation: Add the NADPH regenerating system to initiate oxidative desulfuration.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), extract a 50 μL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled leptophos). Vortex for 30 seconds.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. The targeted metabolites (leptophos and leptophos oxon) will remain in the supernatant.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the disappearance of the parent compound and the appearance of the oxon using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer[7].

Workflow S1 1. Substrate & HLM Prep S2 2. Incubation (37°C, NADPH) S1->S2 S3 3. Quenching (Cold Acetonitrile) S2->S3 S4 4. Centrifugation S3->S4 S5 5. LC-MS/MS Analysis S4->S5 S6 6. Kinetic Profiling S5->S6

Step-by-step experimental workflow for HLM-mediated leptophos metabolism assays.

Conclusion

The in vivo conversion of leptophos to leptophos oxon represents a classic toxicological paradigm of CYP450-mediated bioactivation. Understanding the precise kinetics of this oxidative desulfuration—and the subsequent interaction of the oxon with targets like AChE, NTE, and GABA_A receptors—is critical for drug development professionals and toxicologists assessing organophosphate risks. By employing robust, self-validating HLM workflows and targeted metabolomics, researchers can accurately map these pathways and develop targeted countermeasures.

References

  • Development of a physiologically based pharmacokinetic and pharmacodynamic model to determine dosimetry and cholinesterase inhib - CDC Stacks.

  • Pesticide Degradation Mechanisms and Environmental Activation - Iowa State University Digital Repository. 1

  • The Role of Pharmacokinetics and Metabolism in Species Sensitivity to Neurotoxic Agents - CDC Stacks. 9

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes - PMC.3

  • Human variation in CYP-specific chlorpyrifos metabolism - ResearchGate.4

  • Leptophos oxon - MedChemExpress. 5

  • In Vitro and in Vivo Assessment of the Effect of Impurities and Chirality on Methamidophos-Induced Neuropathy Target Esterase Aging - Oxford University Press.6

  • (PDF) Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes - ResearchGate. 7

  • (A) Metabolism of chlorpyrifos (CPy) and chlorpyrifos oxon (CPO) in HLM... - ResearchGate. 8

Sources

Exploratory

Toxicokinetics and Biological Half-Life of Leptophos Oxon: A Technical Guide for Drug Development and Toxicology

Executive Summary Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate) is a highly lipophilic organophosphate (OP) pesticide. While the parent phosphorothioate compound exhibits moderate baseline to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate) is a highly lipophilic organophosphate (OP) pesticide. While the parent phosphorothioate compound exhibits moderate baseline toxicity, it undergoes rapid bioactivation in vivo to form leptophos oxon , a potent inhibitor of both acetylcholinesterase (AChE) and neuropathy target esterase (NTE). This oxon metabolite is the primary driver of Organophosphate-Induced Delayed Polyneuropathy (OPIDN). Understanding the toxicokinetics, biological half-life, and metabolic clearance of leptophos oxon is critical for neurotoxicology researchers and drug development professionals designing novel bioscavengers or AChE reactivators.

Mechanisms of Bioactivation and Detoxification

Like many phosphorothioates, leptophos acts as a protoxicant. In the hepatic system, it is subjected to oxidative desulfuration mediated by Cytochrome P450 (CYP) enzymes—primarily CYP2B6, CYP2C19, and CYP3A4. This process replaces the P=S bond with a P=O bond, yielding leptophos oxon 1.

The resulting oxon is highly electrophilic, facilitating nucleophilic attack by the serine hydroxyl group in the active site of AChE and NTE. Detoxification occurs via enzymatic hydrolysis (mediated by esterases and specific CYPs like CYP2C9) to yield water-soluble metabolites, predominantly 4-bromo-2,5-dichlorophenol and desbromo-leptophos, which are subsequently excreted in the urine 2.

G L Leptophos (Protoxicant) CYP Hepatic CYPs (CYP2B6, 2C19, 3A4) L->CYP Oxidative Desulfuration Oxon Leptophos Oxon (Neurotoxicant) CYP->Oxon Esterase Esterases / CYP2C9 Oxon->Esterase Hydrolysis (Detoxification) Phenol 4-bromo-2,5-dichlorophenol Esterase->Phenol Desbromo Desbromo-leptophos Esterase->Desbromo

Biotransformation of leptophos to its neurotoxic oxon and subsequent detoxification pathways.

Toxicokinetics and Biological Half-Life

The biological half-life of leptophos and the clearance rate of its oxon metabolite are highly species-dependent, directly correlating with species susceptibility to OPIDN 3.

In non-susceptible species (e.g., rats, mice, hamsters), leptophos oxon is greatly hydrolyzed by liver microsomal fractions. Because detoxification outpaces bioactivation, excretion of the compound is essentially complete within 48 to 72 hours 4.

Conversely, in susceptible species (e.g., hens, cats), leptophos oxon is only moderately hydrolyzed. The high lipophilicity of the parent compound allows it to sequester in adipose tissue, acting as a depot that continuously releases leptophos into systemic circulation for ongoing bioactivation. In hens, the biological half-life of elimination ranges from 11.55 to 17 days depending on the route of exposure 3. This prolonged half-life ensures the oxon remains in the neural tissues long enough to irreversibly inhibit NTE, triggering delayed neurotoxicity.

Summary of Pharmacokinetic Parameters
SpeciesSusceptibility to OPIDNRoute of ExposureElimination Half-Life / ExcretionPrimary Metabolic Fate
Hen HighOral (Neurotoxic)11.55 daysModerate hydrolysis; depot in adipose tissue
Hen HighDermal (Subneurotoxic)17.0 daysModerate hydrolysis; prolonged neural exposure
Rat LowOral48 - 72 hours (Complete)Rapid hydrolysis and urinary excretion

Analytical Methodologies for Oxon Quantification

To study the clearance rates of leptophos oxon, researchers employ targeted metabolomics using Human Liver Microsomes (HLMs). The following protocol is designed as a self-validating system : it incorporates parallel negative controls (to isolate enzymatic from spontaneous hydrolysis) and isotopically labeled internal standards (to correct for matrix effects and ion suppression during LC-MS/MS) 1.

Causality in Experimental Design
  • HLM Concentration (0.5 mg/mL): Chosen to maintain linear enzyme kinetics. Higher concentrations risk non-specific protein binding, which artificially lowers the free fraction of the highly lipophilic leptophos, skewing clearance data.

  • High/Low Dose Exposure: Evaluated at 5 mM (high) and 2× LD50 (low) to differentiate the activity of high-affinity/low-capacity enzymes from low-affinity/high-capacity enzymes, providing a complete pharmacokinetic profile.

  • Quenching Agent (Ice-cold Methanol): Instantly precipitates proteins to halt CYP activity, ensuring the precise time-course measurement of the oxon is preserved without degradation during sample handling.

Workflow S1 1. HLM Prep (0.5 mg/mL) S2 2. Substrate Spike S1->S2 S3 3. Add NADPH (Initiation) S2->S3 S4 4. MeOH Quench (Time-course) S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Self-validating workflow for measuring leptophos oxon clearance in human liver microsomes.

Protocol: Self-Validating HLM Clearance Assay
  • Preparation: Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in 10 mM TRIS buffer (pH 7.4).

  • Substrate Addition: Spike leptophos (or pure leptophos oxon) into the matrix at the target concentration (e.g., 2× LD50). Include an isotopically labeled internal standard (e.g., D6-leptophos) to establish a baseline for recovery validation.

  • Negative Control Parallel: Prepare an identical reaction tube without the addition of NADPH. This serves as the internal validation to measure non-enzymatic degradation and background hydrolysis.

  • Initiation: Add 6 mM NADPH to the primary reaction tube to initiate CYP450-mediated oxidative desulfuration and subsequent metabolism.

  • Time-Course Quenching: At predefined intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately mix with 150 µL (3 volumes) of ice-cold methanol containing 0.05% formic acid.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS using a gradient elution (water/methanol with 2.5 mM ammonium formate and 0.05% formic acid) to quantify the appearance and clearance of leptophos oxon 1.

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Foundational

An In-Depth Technical Guide to the Structural Stability of Leptophos Oxon in Aqueous Environments

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's behavior in aqueous environments is fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's behavior in aqueous environments is fundamental to predicting its environmental fate, toxicological profile, and the development of effective analytical and remediation strategies. This guide provides an in-depth examination of the structural stability of leptophos oxon, the oxygen analog of the organophosphorus insecticide leptophos. While much of the available literature focuses on the parent compound, this document synthesizes existing knowledge and draws upon data from analogous compounds to provide a robust understanding of leptophos oxon's reactivity in water. This guide is structured to provide not just data, but the scientific rationale behind the experimental approaches used to study such molecules, ensuring a self-validating framework for researchers in the field.

Introduction to Leptophos Oxon: An Environmental and Toxicological Overview

Leptophos oxon, or O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonate, is the oxidative metabolite of leptophos[1][2]. The transformation from the parent thiophosphate (P=S) to the oxon (P=O) is a critical activation step, as the oxon form is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity[1]. This metabolic activation, which can also occur through environmental processes like photolysis, significantly increases the toxicological concern associated with leptophos contamination[1]. Understanding the stability of leptophos oxon in water is therefore paramount for assessing its persistence and potential for exposure in various environmental compartments.

The core of this guide will delve into the two primary abiotic degradation pathways for leptophos oxon in aqueous environments: hydrolysis and photolysis. The influence of key environmental parameters, namely pH and temperature, on these degradation processes will be a central focus.

Hydrolytic Degradation of Leptophos Oxon

Hydrolysis is a primary mechanism for the breakdown of organophosphorus pesticides in water, involving the cleavage of ester bonds by water molecules[3]. The rate of hydrolysis is highly dependent on the chemical structure of the pesticide, as well as the pH and temperature of the aqueous medium[3].

The Influence of pH on Hydrolytic Stability

Organophosphate esters, including oxons, generally exhibit increased rates of hydrolysis under alkaline conditions[4][5]. This is due to the nucleophilic attack of the hydroxide ion on the electrophilic phosphorus atom, leading to the cleavage of the P-O-aryl bond.

Table 1: Hydrolysis Half-lives of Chlorpyrifos Oxon at 23°C

pHHalf-life
8.020.9 days
9.06.7 days
11.813.9 minutes

Data from Schopfer et al. (2019) for chlorpyrifos oxon, a structural analogue of leptophos oxon, is presented to illustrate the expected trend.[4][6]

The Role of Temperature in Hydrolytic Degradation

The rate of chemical reactions, including hydrolysis, generally increases with temperature[3]. Studies on various pesticides have consistently shown that elevated temperatures accelerate their degradation in aqueous solutions. For many organophosphorus pesticides, the rate of hydrolysis can increase significantly with each 10°C rise in temperature. This relationship can be described by the Arrhenius equation, which relates the rate constant of a reaction to temperature. While specific activation energy for the hydrolysis of leptophos oxon is not available, it is a critical parameter to determine for accurate prediction of its persistence in environments with fluctuating temperatures.

Anticipated Hydrolytic Degradation Products

The hydrolysis of leptophos oxon is expected to proceed via the cleavage of the P-O-aryl bond, yielding two primary degradation products:

  • 4-bromo-2,5-dichlorophenol: This is the leaving group from the aromatic portion of the molecule.

  • O-methyl phenylphosphonic acid: This is the remaining phosphorus-containing moiety.

The metabolism of the parent compound, leptophos, in mice has been shown to produce 4-bromo-2,5-dichlorophenol (in conjugated form), methyl phenylphosphonic acid, and phenylphosphonic acid[8]. It is highly probable that the abiotic hydrolysis of leptophos oxon would follow a similar cleavage pattern.

Photolytic Degradation of Leptophos Oxon

Photolysis, or the degradation of a molecule by light, is another significant pathway for the transformation of pesticides in the environment, particularly in surface waters exposed to sunlight[9]. The rate and products of photolysis depend on the molecule's ability to absorb light at environmentally relevant wavelengths (primarily >290 nm for sunlight reaching the Earth's surface) and the efficiency of the subsequent chemical reactions (quantum yield).

UV-Vis Absorption and Photoreactivity

For a compound to undergo direct photolysis, it must absorb light in the solar spectrum. While the specific UV-Vis absorption spectrum for leptophos oxon is not detailed in the available search results, organophosphorus pesticides containing aromatic rings typically exhibit absorption in the UV region. The parent compound, leptophos, has been shown to undergo photodegradation when exposed to sunlight, with leptophos oxon being one of the identified products[1]. This indicates that the chromophoric 4-bromo-2,5-dichlorophenyl group can absorb solar radiation, a property that would be retained in the oxon.

Expected Photodegradation Products

The photodegradation of leptophos has been reported to yield desbromo leptophos, leptophos oxon, and phenyl phosphonic acids[1]. The photolysis of leptophos oxon itself may lead to a variety of products through different reaction pathways, including:

  • Homolytic cleavage of the P-O-aryl bond: This would generate radical species that can undergo further reactions.

  • Photo-Fries rearrangement: This is a common reaction for aryl esters, which could lead to rearrangement products.

  • Reductive dehalogenation: The bromine and chlorine atoms on the phenyl ring could be susceptible to removal under photolytic conditions.

The identification of these products requires sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols for Assessing Aqueous Stability

To provide a practical framework for researchers, this section outlines detailed protocols for investigating the hydrolytic and photolytic stability of compounds like leptophos oxon. These protocols are based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA)[8][10].

Protocol for Determining Hydrolysis Rate as a Function of pH

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH[8].

Objective: To determine the rate of hydrolysis of a test substance in sterile aqueous buffer solutions at pH 4, 7, and 9, and to identify the major hydrolysis products.

Materials:

  • Leptophos oxon (analytical standard)

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • Sterile, sealed test vessels (e.g., amber glass vials with Teflon-lined septa)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

  • Reagents for quenching the reaction (if necessary)

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of leptophos oxon in a water-miscible, low-volatility solvent (e.g., acetonitrile). The final concentration of the organic solvent in the test solutions should be minimal (typically <1%) to avoid co-solvent effects.

  • Incubation: Add a small aliquot of the stock solution to the sterile buffer solutions (pH 4, 7, and 9) in the test vessels to achieve the desired initial concentration. The concentration should be below the water solubility limit of leptophos oxon.

  • Sampling: Place the test vessels in a constant temperature environment (e.g., 25°C or 50°C for accelerated studies) in the dark. At predetermined time intervals, withdraw samples from each pH series.

  • Analysis: Immediately analyze the samples for the concentration of leptophos oxon and the formation of degradation products using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the concentration of leptophos oxon versus time for each pH. Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) assuming pseudo-first-order kinetics.

Causality Behind Experimental Choices:

  • Sterile conditions: To prevent microbial degradation from confounding the results.

  • Darkness: To isolate the effect of hydrolysis from photolysis.

  • Buffered solutions: To maintain a constant pH throughout the experiment.

  • Sealed vessels: To prevent loss of volatile compounds.

  • LC-MS/MS: Provides high sensitivity and selectivity for both the parent compound and its degradation products, enabling structural elucidation.

Protocol for Determining Photodegradation Rate

This protocol is based on general principles for assessing the direct photolysis of chemicals in water.

Objective: To determine the rate of direct photodegradation of a test substance in an aqueous solution upon exposure to a light source simulating sunlight.

Materials:

  • Leptophos oxon (analytical standard)

  • Purified water (e.g., Milli-Q)

  • Photoreactor with a light source simulating sunlight (e.g., xenon arc lamp with filters)

  • Quartz test vessels (transparent to UV light)

  • Dark control vessels

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation of Test Solutions: Prepare a solution of leptophos oxon in purified water at a known concentration.

  • Irradiation: Fill the quartz test vessels with the test solution. Place the vessels in the photoreactor. Prepare parallel dark controls by wrapping identical vessels in aluminum foil.

  • Sampling: At defined time intervals, withdraw samples from both the irradiated and dark control vessels.

  • Analysis: Analyze the samples for the concentration of leptophos oxon and the formation of photodegradation products.

  • Data Analysis: Plot the concentration of leptophos oxon versus time for both the irradiated and dark samples. The degradation in the dark controls represents hydrolysis and other non-photolytic processes. The difference in degradation rates between the irradiated and dark samples is attributed to photolysis. Calculate the photodegradation rate constant and half-life.

Causality Behind Experimental Choices:

  • Quartz vessels: To ensure transmission of UV light to the sample.

  • Simulated sunlight: To mimic environmental conditions.

  • Dark controls: To differentiate between photolytic and non-photolytic degradation pathways.

  • Purified water: To minimize indirect photolysis mediated by other water constituents.

Visualization of Degradation Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the key degradation pathways and experimental workflows.

Proposed Degradation Pathways of Leptophos Oxon

G Leptophos_Oxon Leptophos Oxon O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonate Hydrolysis_Products Hydrolysis Products Leptophos_Oxon->Hydrolysis_Products Hydrolysis (pH, Temp) Photolysis_Products Photolysis Products Leptophos_Oxon->Photolysis_Products Photolysis (Sunlight) Product_1 4-bromo-2,5-dichlorophenol Hydrolysis_Products->Product_1 Product_2 O-methyl phenylphosphonic acid Hydrolysis_Products->Product_2 Photolysis_Products->Product_1 Photolysis_Products->Product_2 Product_3 Rearrangement Products (e.g., from Photo-Fries) Photolysis_Products->Product_3 Product_4 Dehalogenated Products Photolysis_Products->Product_4

Caption: Proposed degradation pathways for leptophos oxon in aqueous environments.

Experimental Workflow for Hydrolysis Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solutions Prepare Sterile Buffer Solutions (pH 4, 7, 9) Spike Spike with Leptophos Oxon Prep_Solutions->Spike Incubate Incubate at Constant Temp (in Dark) Spike->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by LC-MS/MS Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constants and Half-life Plot->Calculate

Caption: Experimental workflow for determining the hydrolysis rate of leptophos oxon.

Summary and Future Directions

The structural stability of leptophos oxon in aqueous environments is a critical factor in determining its environmental persistence and toxicological risk. Based on the behavior of analogous organophosphate oxons, it is evident that leptophos oxon is susceptible to hydrolysis, particularly under alkaline conditions. Photolysis is also a likely degradation pathway, given the presence of a chromophoric group in its structure.

References

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Sources

Exploratory

In Vitro Neurotoxicity of Leptophos Oxon in Mammalian Cell Cultures: Mechanisms, Assays, and Protocols

Organophosphorus-induced delayed polyneuropathy (OPIDN) is a severe neurodegenerative condition characterized by distal axonopathy and ataxia. Leptophos, a historically significant organophosphate (OP) insecticide, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Organophosphorus-induced delayed polyneuropathy (OPIDN) is a severe neurodegenerative condition characterized by distal axonopathy and ataxia. Leptophos, a historically significant organophosphate (OP) insecticide, is a protoxicant that requires cytochrome P450-mediated bioactivation to form its highly neurotoxic active metabolite: leptophos oxon .

For drug development professionals and toxicologists, utilizing in vitro mammalian cell cultures to model OPIDN requires precise mechanistic control. This technical guide establishes the authoritative framework for modeling leptophos oxon neurotoxicity, detailing the causality behind cell line selection, the biochemistry of enzyme aging, and self-validating experimental protocols.

Mechanistic Rationale: Why Leptophos Oxon?

The Bioactivation Bottleneck

A common pitfall in neurotoxicity screening is exposing immortalized neural cell lines directly to protoxicants like leptophos. Many standard human neural lines (e.g., SH-SY5Y) exhibit low baseline cytochrome P450 monooxygenase activity compared to hepatic models 1. Consequently, applying leptophos yields artificially low cytotoxicity due to failed bioactivation. By utilizing leptophos oxon , researchers bypass this metabolic bottleneck, ensuring the direct interaction between the toxicant and the cellular target is accurately measured.

NTE Inhibition and the "Aging" Phenomenon

The primary initiating event in OPIDN is the irreversible inhibition of Neuropathy Target Esterase (NTE) . Leptophos oxon phosphorylates the serine residue at the NTE active site. Crucially, this is followed by an "aging" process—a rapid, spontaneous dealkylation of the bound OP moiety 2. This leaves a negatively charged phosphoryl group that cannot be reactivated by standard nucleophiles (e.g., oximes), permanently disabling the enzyme and triggering downstream axonal degeneration.

Mitochondrial Dysfunction and Apoptotic Cascades

Beyond esterase inhibition, leptophos oxon induces profound subcellular stress. OP exposure alters mitochondrial membrane potential, leading to reactive oxygen species (ROS) generation and lipid peroxidation. This mitochondrial membrane permeabilization (MMP) releases cytochrome c into the cytosol, activating Caspase-9, which subsequently cleaves and activates the executioner Caspase-3, culminating in DNA fragmentation and apoptosis 3.

ApoptosisPathway LO Leptophos Oxon (Active Metabolite) NTE NTE Phosphorylation & Rapid Aging LO->NTE ROS Lipid Peroxidation & ROS Generation LO->ROS Apop DNA Fragmentation & Apoptosis NTE->Apop Axonal Degeneration (In Vivo Correlate) Mito Mitochondrial Membrane Permeabilization (MMP) ROS->Mito Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Casp3->Apop

Fig 1. Mechanistic pathway of leptophos oxon-induced NTE aging and mitochondrial apoptosis.

Mammalian Cell Culture Selection

Selecting the appropriate mammalian model is critical for assay validity. Cytotoxicity and esterase baseline activities vary significantly across species lines 4.

Quantitative Data Summary
Cell LineOriginBaseline NTE ActivityMetabolic Competence (P450)Sensitivity to Leptophos Oxon
SH-SY5Y Human NeuroblastomaHighLowModerate
NB41A3 Mouse NeuroblastomaLowHighHigh
PC12 Rat PheochromocytomaHighLowModerate
  • NB41A3 (Mouse): Exhibits higher sensitivity to equimolar doses of OP compounds, including leptophos oxon, compared to human lines. Interestingly, it has lower baseline NTE specific activity but higher metabolic competence 1.

  • SH-SY5Y (Human): A standard for human neurotoxicity. It possesses higher baseline NTE and carboxylesterase activities but requires direct oxon exposure due to poor protoxicant conversion capabilities 4.

Self-Validating Experimental Protocols

Every protocol described below is engineered as a self-validating system. By integrating specific inhibitors and orthogonal readouts, we ensure that the measured signals are mechanistically linked to leptophos oxon toxicity.

Protocol A: NTE Inhibition and Aging Assay

Causality Checkpoint: NTE is operationally defined as the esterase activity resistant to paraoxon (which inhibits non-target esterases) but sensitive to mipafox or leptophos oxon 5. We use phenyl valerate as a surrogate substrate; its cleavage produces phenol, which reacts with 4-aminoantipyrine to form a measurable chromophore.

Step-by-Step Methodology:

  • Cell Lysis: Harvest SH-SY5Y cells (1x10^6 cells/mL) and lyse in 50 mM Tris-HCl buffer (pH 8.0) containing 0.1 mM EDTA.

  • Differential Inhibition (Validation Step): Pre-incubate the lysate with 40 µM paraoxon for 20 minutes at 37°C. Rationale: This eliminates background acetylcholinesterase and carboxylesterase activity, isolating the NTE fraction.

  • Toxicant Exposure: Add leptophos oxon (0.1 mM to 1 mM) to the test samples. Include a vehicle control (DMSO <0.1%) and a positive aging control (mipafox 50 µM). Incubate for 30 minutes at 37°C.

  • Substrate Cleavage: Add 2.5 mM phenyl valerate and incubate for exactly 15 minutes.

  • Colorimetric Development: Stop the reaction by adding 1% SDS / 0.025% 4-aminoantipyrine, followed immediately by 0.4% potassium ferricyanide.

  • Quantification: Measure absorbance at 490 nm. The reduction in absorbance relative to the paraoxon-only control represents specific NTE inhibition.

NTEAssay Lysis 1. Cell Lysis (Tris-HCl + EDTA) Paraoxon 2. Paraoxon Pre-incubation (Isolates NTE) Lysis->Paraoxon Oxon 3. Leptophos Oxon Exposure (30 min) Paraoxon->Oxon Substrate 4. Phenyl Valerate Addition (15 min) Oxon->Substrate Readout 5. Colorimetric Readout (Absorbance at 490 nm) Substrate->Readout

Fig 2. Self-validating operational workflow for the in vitro Neuropathy Target Esterase (NTE) assay.

Protocol B: Mitochondrial Apoptosis and Caspase-3/9 Activation

Causality Checkpoint: To prove that cell death is apoptotic rather than necrotic, we must measure the specific executioner enzymes alongside mitochondrial viability. OP-induced metabolic activation is primarily driven by altered mitochondrial activity 6.

Step-by-Step Methodology:

  • Exposure: Seed PC12 cells in 96-well plates (1x10^4 cells/well). Expose to leptophos oxon (10⁻⁷ to 10⁻⁴ M) for 6, 12, and 24 hours.

  • Mitochondrial Viability (MTT Assay): Add 0.5 mg/mL MTT reagent for 4 hours. Solubilize the resulting formazan crystals in DMSO and read at 570 nm. Validation: Include a 100 µM H₂O₂ positive control to establish a baseline for oxidative stress-induced viability loss.

  • Caspase Activity: Lyse a parallel set of treated cells. Incubate lysates with fluorogenic substrates Ac-LEHD-AFC (for Caspase-9) and Ac-DEVD-AMC (for Caspase-3).

  • Kinetic Readout: Measure fluorescence (Caspase-3: Ex 380nm / Em 460nm; Caspase-9: Ex 400nm / Em 505nm) kinetically over 1 hour. Validation: Pre-treat a control group with the Caspase-3 inhibitor Ac-DEVD-CHO; fluorescence should drop to baseline, proving the signal's specificity to the apoptotic cascade 3.

References

  • Differential cytotoxic sensitivity in mouse and human cell lines exposed to organophosphate insecticides. National Institutes of Health (NIH). 1

  • Assay of Chicken Brain Neurotoxic Esterase Activity Using Leptophosoxon as the Selective Neurotoxic Inhibitor. ResearchGate. 5

  • In Vitro and in Vivo Assessment of the Effect of Impurities and Chirality on Methamidophos-Induced Neuropathy Target Esterase Aging. Oxford University Press (OUP). 2

  • Norepinephrine-Transporter-Targeted and DNA-Co-Targeted Theranostic Guanidines | Journal of Medicinal Chemistry. American Chemical Society (ACS). 4

  • THE MOLECULAR MECHANISMS OF ORGANOPHOSPHORUS COMPOUND-INDUCED CYTOTOXICITY. Virginia Tech. 3

  • Caspase Cascade Regulated Mitochondria Mediated Apoptosis in Monocrotophos Exposed PC12 Cells | Chemical Research in Toxicology. American Chemical Society (ACS). 6

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocol for quantifying leptophos oxon in biological samples

Application Note: High-Sensitivity LC-MS/MS Quantification of Leptophos Oxon in Biological Matrices Introduction & Mechanistic Background Leptophos is a highly lipophilic organothiophosphate insecticide. Upon entering a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Leptophos Oxon in Biological Matrices

Introduction & Mechanistic Background

Leptophos is a highly lipophilic organothiophosphate insecticide. Upon entering a biological system, it acts as a pro-toxicant and undergoes rapid cytochrome P450 (CYP450)-mediated oxidative desulfuration in the liver[1]. This metabolic activation converts the stable P=S bond into a highly reactive P=O bond, forming leptophos oxon .

Leptophos oxon is the active toxicant responsible for the irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and is strongly implicated in organophosphate-induced delayed polyneuropathy (OPIDN)[2]. Because the oxon metabolite drives the clinical toxicity, accurately quantifying its concentration in biological samples (e.g., plasma, urine, and liver microsomes) is critical for toxicokinetic profiling, forensic toxicology, and exposure monitoring.

Metabolism A Leptophos (P=S) Pro-toxicant B Cytochrome P450 (Hepatic Microsomes) A->B Oxidative Desulfuration C Leptophos Oxon (P=O) Active Toxicant B->C D Cholinesterase Inhibition C->D Covalent Binding

CYP450-mediated oxidative desulfuration of leptophos to its neurotoxic oxon metabolite.

Methodological Rationale (The "Why")

Developing a robust assay for leptophos oxon requires overcoming its inherent chemical instability. Every step of this protocol is designed as a self-validating system to prevent analyte loss:

  • Why LC-MS/MS over GC-MS? Historically, gas chromatography-mass spectrometry (GC-MS) has been the gold standard for pesticide screening. However, organophosphate oxons are notoriously thermally labile. In a heated GC injection port, leptophos oxon undergoes rapid thermal degradation and structural rearrangement, leading to poor reproducibility and a severe underestimation of the true biological titer[3]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) completely bypasses this thermal stress, allowing the intact oxon to be quantified accurately.

  • Why Cold Acetonitrile for Extraction? Oxons are highly electrophilic and susceptible to rapid hydrolysis by ubiquitous esterases (e.g., paraoxonases) present in biological fluids. We utilize ice-cold acetonitrile (ACN) to simultaneously precipitate matrix proteins—instantly halting enzymatic degradation—and extract the analyte without inducing the pH-driven hydrolysis common in liquid-liquid extractions[4].

  • Why Formic Acid? The addition of 0.1% formic acid to both the extraction solvent and the mobile phase serves a dual purpose: it stabilizes the oxon from base-catalyzed hydrolysis and provides the necessary proton abundance to maximize the yield of the [M+H]+ precursor ion during positive electrospray ionization (ESI+)[5].

Materials and Reagents

  • Analytical Standards: Leptophos oxon (Purity 98%), Triphenyl phosphate (TPP) as Internal Standard (IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, LC-MS grade Formic Acid (FA).

  • Consumables: 1.5 mL low-binding Eppendorf tubes, 0.2 µm PTFE syringe filters (PTFE is chosen over Nylon to prevent non-specific binding of the lipophilic oxon).

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)
  • Thaw plasma or microsomal samples on ice to minimize endogenous esterase activity.

  • Aliquot 100 µL of the biological sample into a pre-chilled 1.5 mL low-binding microcentrifuge tube.

  • Spike 10 µL of the IS working solution (TPP, 100 ng/mL in ACN) into the matrix.

  • Precipitate: Immediately add 300 µL of ice-cold ACN containing 0.1% FA. This 1:3 ratio ensures >95% protein precipitation while quenching enzymatic activity.

  • Vortex vigorously for 2 minutes to ensure complete cellular disruption and analyte partitioning.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Filter: Transfer 200 µL of the clear supernatant through a 0.2 µm PTFE filter into an amber UHPLC autosampler vial.

LCMS_Workflow A Biological Sample (Plasma/Tissue) B Protein Precipitation (Cold ACN + IS) A->B C Centrifugation & Filtration B->C D UHPLC Separation (C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E

Analytical workflow for LC-MS/MS quantification of leptophos oxon in biological matrices.

UHPLC Separation Parameters

Chromatographic separation is performed on a sub-2 µm C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression zones.

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 0.4 95 5
0.5 0.4 95 5
3.0 0.4 10 90
4.5 0.4 10 90
4.6 0.4 95 5

| 6.0 | 0.4 | 95 | 5 (Re-equilibration) |

Mass Spectrometry (ESI-MS/MS) Conditions

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Because leptophos oxon contains bromine and chlorine isotopes ( 79 Br/ 81 Br and 35 Cl/ 37 Cl), the monoisotopic [M+H]+ precursor ion at m/z 394.9 is selected for maximum sensitivity.

Table 2: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Leptophos Oxon 394.9 141.0 25 Quantifier
Leptophos Oxon 394.9 362.9 15 Qualifier

| TPP (IS) | 327.1 | 77.0 | 35 | IS Quantifier |

Method Validation & Data Presentation

The method must be validated according to standard bioanalytical guidelines (e.g., FDA/EMA) to ensure trustworthiness. Matrix effects (ME) are a common challenge in ESI-MS/MS, often causing ion suppression. By utilizing a structural analog like TPP (or ideally, a deuterated standard if available), matrix effects are effectively normalized, ensuring the self-validating integrity of the assay[5].

Table 3: Representative Method Validation Metrics (Human Plasma) | Parameter | Value / Metric | Acceptance Criteria | | :--- | :--- | :--- | | Linear Dynamic Range | 0.15 – 500 ng/mL | R2≥0.995 | | Limit of Detection (LOD) | 0.05 ng/mL | Signal-to-Noise (S/N) 3 | | Limit of Quantitation (LOQ) | 0.15 ng/mL | S/N 10, Precision 20% | | Extraction Recovery | 89.4% ± 4.2% | Consistent across low/mid/high QC | | Intra-day Precision (RSD) | 3.8% – 6.5% | 15% | | Matrix Effect (Ion Suppression) | -12.5% | Compensated by Internal Standard |

Conclusion

The transition from legacy GC-MS methods to targeted LC-MS/MS workflows is imperative for the accurate quantification of thermally labile organophosphate metabolites like leptophos oxon. By strictly controlling the extraction environment (cold temperature, acidic pH) and leveraging the specificity of MRM transitions, this protocol provides researchers with a highly sensitive, reproducible, and robust tool for toxicological and pharmacokinetic evaluations.

References

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes Source: MDPI URL:[Link]

  • The Role of Pharmacokinetics and Metabolism in Species Sensitivity to Neurotoxic Agents Source: CDC Stacks URL:[Link]

  • Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts Source: PMC (NIH) URL:[Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach Source: PMC (NIH) URL:[Link]

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS Source: MDPI URL:[Link]

Sources

Application

Application Note: GC-MS/SIM Method Development for Leptophos Oxon Pesticide Residue Analysis

Mechanistic Background and Analytical Rationale Leptophos is an organophosphate (OP) pesticide historically utilized in agriculture. In both environmental matrices and in vivo systems, leptophos undergoes oxidative desul...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background and Analytical Rationale

Leptophos is an organophosphate (OP) pesticide historically utilized in agriculture. In both environmental matrices and in vivo systems, leptophos undergoes oxidative desulfuration—a biotransformation mediated by cytochrome P450 enzymes—converting the parent phosphorothioate into its highly toxic oxygen analog, leptophos oxon[1].

From a toxicological perspective, leptophos oxon is the primary driver of the pesticide's hazard profile. It is a potent inhibitor of acetylcholinesterase (AChE) and neuropathy target esterase (NTE). The irreversible aging of inhibited NTE by leptophos oxon is the mechanistic trigger for organophosphate-induced delayed polyneuropathy (OPIDN)[2],[3].

Because the oxon metabolite dictates the toxicity of the residue, regulatory monitoring must accurately quantify it. However, leptophos oxon presents distinct analytical challenges: it is highly polar, prone to thermal degradation in gas chromatographic inlets, and highly susceptible to matrix-induced signal enhancement. To overcome these barriers, this guide details a causality-driven, self-validating GC-MS/SIM methodology utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction framework[4].

Self-Validating System Architecture

To ensure absolute data trustworthiness, this protocol is engineered as a closed-loop, self-validating system. Rather than assuming extraction efficiency, the method continuously proves its own validity through three integrated checkpoints:

  • Procedural Recovery Validation: An isotopically labeled internal standard (e.g., Triphenyl phosphate-d15) is spiked into the homogenized matrix prior to solvent extraction. This isolates the physical extraction efficiency from instrumental variance.

  • Matrix Effect (ME) Quantification: A secondary internal standard is spiked post-extraction. The peak area ratio between the pre- and post-extraction standards mathematically quantifies matrix-induced ion suppression or enhancement in the MS source.

  • Instrumental Drift Monitoring: Continuing Calibration Verification (CCV) standards are injected every 10 samples to validate that the GC inlet remains inert and free of active site buildup, which is critical for thermally labile oxons.

Experimental Methodology: Causality-Driven QuEChERS Workflow

The extraction protocol is designed not just to isolate the analyte, but to protect its structural integrity.

Step-by-Step Protocol
  • Matrix Hydration & Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Causality: Hydration opens the matrix pores, allowing the extraction solvent to penetrate cellular structures and access bound residues.

  • Internal Standard Spiking: Add 100 µL of the internal standard mix (10 µg/mL). Vortex for 30 seconds.

  • Solvent Extraction: Add 10.0 mL of 1% acetic acid in Acetonitrile. Causality: Acetonitrile is selected because it effectively extracts mid-to-high polarity OPs like leptophos oxon while simultaneously precipitating matrix proteins, reducing downstream emulsions[4]. The slight acidification stabilizes the oxon against base-catalyzed hydrolysis.

  • Salting-Out Partitioning: Add the QuEChERS salt packet (4.0 g anhydrous MgSO₄, 1.0 g NaCl). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: The highly exothermic hydration of MgSO₄ combined with NaCl creates a salting-out effect, driving the highly polar leptophos oxon into the upper organic phase while leaving polar interferences in the aqueous phase.

  • dSPE Cleanup: Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes. Causality: PSA removes organic acids and sugars, C18 removes co-extracted lipids, and MgSO₄ acts as a desiccant to remove residual water that would otherwise degrade the GC column stationary phase.

  • Filtration & Injection: Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial for GC-MS/SIM analysis.

QuEChERS_Workflow S1 Homogenize Matrix (10 g sample) S2 Spike Internal Standard (Procedural Validation) S1->S2 S3 Solvent Extraction (10 mL Acetonitrile) S2->S3 S4 Salting Out (Partition) (4g MgSO4, 1g NaCl) S3->S4 S5 dSPE Cleanup (PSA, C18, MgSO4) S4->S5 S6 GC-MS/SIM Analysis (m/z 155, 361, 359) S5->S6

Caption: QuEChERS extraction and GC-MS/SIM workflow for leptophos oxon residue analysis.

GC-MS/SIM Instrumental Parameters & Ion Selection

Leptophos oxon (C₁₃H₁₀BrCl₂O₃P, MW 396.0 g/mol ) fragments predictably under 70 eV electron ionization (EI)[5]. The base peak at m/z 155 is selected as the primary quantifier ion due to its high abundance and superior signal-to-noise ratio[6],[5].

To ensure absolute confirmation and avoid false positives in complex matrices, three qualifier ions (m/z 361, 359, and 363) are monitored. These high-mass ions represent the intact dichloro-bromo-phenyl moiety, providing a highly specific isotopic cluster signature characteristic of the Cl₂Br halogens[6]. If complex matrix interferences persist, the use of Deconvolution Reporting Software (DRS) and Retention Time Locking (RTL) is highly recommended to mathematically extract the clean analyte spectrum from the background noise[4].

Table 1: GC-MS/SIM Ion Selection and Isotopic Ratios
AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Expected Ion Ratio (%)
Leptophos Oxon ~18.5155361, 359, 363361 (100%), 359 (~75%), 363 (~27%)
TPP-d15 (IS) ~19.2341342, 322N/A
Table 2: Optimized GC-MS Instrumental Parameters
ParameterSetting / SpecificationCausality / Rationale
Column HP-5MS (30m × 0.25mm × 0.25µm)Low bleed profile; ideal for trace-level organophosphate analysis.
Inlet Temperature 250 °C (Deactivated Glass Liner)Prevents thermal degradation of the labile oxon metabolite in the inlet.
Carrier Gas Helium (1.0 mL/min, Constant Flow)Ensures consistent retention times, enabling Retention Time Locking (RTL).
Oven Program 60°C (1 min) → 10°C/min to 280°C (5 min)Balances the resolution of early-eluting matrix interferences with rapid elution.
MS Source Temp 230 °CPrevents source contamination while maintaining optimal ionization efficiency.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy required to match reproducible fragmentation libraries.

Data Presentation & Validation Metrics

To ensure the method meets stringent regulatory guidelines (e.g., SANTE/11312/2021), the self-validating system must adhere to the following acceptance criteria. Failure to meet these metrics requires immediate corrective action as outlined below.

Table 3: Method Validation Acceptance Criteria
Validation MetricAcceptance ThresholdCorrective Action if Failed
Procedural Recovery (IS) 80% - 120%Re-evaluate matrix hydration step or adjust the dSPE sorbent ratio.
Matrix Effect (ME) ± 20%Implement matrix-matched calibration curves or dilute the final extract.
CCV Drift ≤ 15% DeviationPerform inlet maintenance (replace deactivated liner and septum).
Qualifier Ion Ratio ± 10% of ExpectedSuspect co-eluting interference; utilize DRS software to deconvolute peaks.

Conclusion

The accurate quantification of leptophos oxon is critical for evaluating the true neurotoxic risk of leptophos residues in agricultural products. By pairing a causality-driven QuEChERS extraction with a self-validating GC-MS/SIM analytical framework, laboratories can mitigate the thermal lability and matrix susceptibility of this metabolite. The strict adherence to target/qualifier ion ratios and procedural internal standard recoveries ensures that the resulting data is both highly sensitive and legally defensible.

References

  • Leptophos (WHO Pesticide Residues Series 5)
  • Source: oup.
  • Source: acs.
  • Source: nih.gov (PubChem)
  • Source: mdpi.
  • Source: scribd.

Sources

Method

Synthesis and Purification of Leptophos Oxon Analytical Standards: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Leptophos oxon, the oxygen analog of the organophosphorus insecticide leptophos, is a potent inhibitor of acetylcholinesterase. As a major meta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptophos oxon, the oxygen analog of the organophosphorus insecticide leptophos, is a potent inhibitor of acetylcholinesterase. As a major metabolite of leptophos, its presence and concentration in environmental and biological samples are of significant toxicological concern.[1] Accurate and reliable analytical standards of leptophos oxon are therefore essential for residue analysis, toxicological studies, and environmental monitoring. This document provides a comprehensive guide to the synthesis, purification, and analytical verification of leptophos oxon analytical standards. The protocols described herein are designed to be self-validating, ensuring the production of a high-purity standard suitable for demanding research and regulatory applications.

Chemical Profile

PropertyValueSource
IUPAC Name O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonatePubChem[2]
CAS Number 25006-32-0PubChem[2]
Molecular Formula C₁₃H₁₀BrCl₂O₃PPubChem[2]
Molecular Weight 396.00 g/mol PubChem[2]
Appearance White to off-white solidGeneral Knowledge

Synthesis of Leptophos Oxon

The most common and efficient method for the laboratory synthesis of leptophos oxon is the oxidation of its parent compound, leptophos (O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate). This conversion of the phosphonothioate (P=S) to the phosphonate (P=O) can be achieved using various oxidizing agents. Here, we detail a robust protocol utilizing meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this type of transformation.[3][4] An alternative method using hydrogen peroxide is also discussed.

Synthesis Workflow

SynthesisWorkflow Leptophos Leptophos (Starting Material) Reaction Oxidation Reaction Leptophos->Reaction Oxidizing_Agent Oxidizing Agent (m-CPBA or H₂O₂) Oxidizing_Agent->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude_Product Crude Leptophos Oxon Workup->Crude_Product

Caption: Workflow for the synthesis of leptophos oxon.

Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from general procedures for the oxidation of organophosphorus thionates.[3][4]

Materials:

  • Leptophos (analytical standard grade)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≥77%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve leptophos (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (1.1-1.2 eq) in DCM to the cooled leptophos solution over 30 minutes. The slow addition helps to control the reaction exotherm.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide. Stir vigorously for 15-20 minutes.

  • Washing: Transfer the reaction mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid.

    • Brine (1x) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude leptophos oxon.

Protocol 2: Oxidation with Hydrogen Peroxide

This method provides a "greener" alternative to m-CPBA.[5][6]

Materials:

  • Leptophos

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve leptophos (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: Slowly add hydrogen peroxide (2-3 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction time may vary from a few hours to overnight.

  • Extraction: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3x).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude leptophos oxon.

Purification of Leptophos Oxon

The crude product obtained from the synthesis will likely contain unreacted starting material, by-products, and residual reagents. Purification is crucial to obtain an analytical standard of high purity. Column chromatography is a highly effective method for this purpose.

Purification Workflow

PurificationWorkflow Crude_Product Crude Leptophos Oxon Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Solvent_System Elution with Hexane/Ethyl Acetate Gradient Solvent_System->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure Leptophos Oxon Solvent_Removal->Pure_Product

Sources

Application

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Protocols for the Trace Analysis of Leptophos Oxon in Environmental Water

Introduction & Mechanistic Insights Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate) is a legacy organophosphorus (OP) insecticide. In both biological systems (via Cytochrome P450) and environme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate) is a legacy organophosphorus (OP) insecticide. In both biological systems (via Cytochrome P450) and environmental matrices (via photo-oxidation), leptophos undergoes oxidative desulfuration to form leptophos oxon [1]. This oxon metabolite is the active toxicophore, exhibiting profound acetylcholinesterase (AChE) inhibitory activity that can lead to severe neurotoxicity and delayed paralysis[2].

Because leptophos oxon is highly toxic even at trace levels, its robust quantification in environmental water is a critical priority for toxicologists and environmental scientists.

Causality in Extraction Chemistry

The analytical challenge lies in the physicochemical shift that occurs during oxidation. The parent leptophos is highly lipophilic, whereas the substitution of sulfur with a highly polarized oxygen atom (P=O bond) makes leptophos oxon significantly more hydrophilic.

When extracting large volumes of water using traditional silica-based C18 sorbents, this increased polarity often leads to premature analyte breakthrough. To counter this, modern protocols rely on polymeric sorbents such as Hydrophilic-Lipophilic Balance (HLB) copolymers or Polystyrene-Divinylbenzene (PS-DVB, e.g., ENV+). These sorbents utilize π−π interactions and a vastly increased surface area to quantitatively retain both the non-polar parent OP and the polar oxon without breakthrough[3].

Furthermore, leptophos oxon is highly susceptible to base-catalyzed hydrolysis. At alkaline pH (e.g., pH > 8.3), the molecule rapidly cleaves into O-methyl phosphonothioic acid and 4-bromo-2,5-dichlorophenol[4]. Therefore, immediate sample acidification to a slightly acidic pH (pH 6.0) is a mandatory pre-extraction step to preserve analyte integrity.

Transformation and Extraction Workflow

SPE_Workflow Leptophos Leptophos (Parent OP Pesticide) Oxidation Oxidative Desulfuration (Environmental / P450) Leptophos->Oxidation LeptophosOxon Leptophos Oxon (Toxic Polar Metabolite) Oxidation->LeptophosOxon WaterSample Water Sample Collection Adjust to pH 6.0 (Prevent Hydrolysis) LeptophosOxon->WaterSample Aqueous Contamination Conditioning SPE Sorbent Conditioning (DCM -> MeOH -> pH 6.0 Water) WaterSample->Conditioning Loading Sample Loading (Flow: 5-10 mL/min) Conditioning->Loading Washing Washing & Drying (5% MeOH -> N2 Desiccation) Loading->Washing Elution Target Elution (Ethyl Acetate & DCM) Washing->Elution Analysis Reconstitution & LC-MS/MS / GC-MS/MS Analysis Elution->Analysis

Fig 1: Transformation of Leptophos to Leptophos Oxon and the optimized SPE analytical workflow.

Experimental Protocol: Self-Validating SPE Methodology

Trustworthiness & Self-Validation: To ensure rigorous scientific integrity, this protocol is designed as a self-validating system utilizing Isotope Dilution Mass Spectrometry (IDMS). By spiking a deuterated surrogate internal standard (e.g., Chlorpyrifos-d10 or Triphenyl phosphate) into the water sample prior to extraction, the method automatically corrects for matrix-induced signal suppression and absolute SPE recovery losses, ensuring that the final calculated concentration is absolute[5].

Materials & Reagents
  • Sorbent: Polymeric HLB or PS-DVB SPE Cartridges (500 mg / 6 mL format).

  • Solvents: LC-MS grade Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: 0.1 M Formic acid (for pH adjustment).

Step-by-Step SPE Workflow
  • Sample Pre-treatment: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove suspended particulates. Adjust the pH to 6.0 ± 0.2 using dilute formic acid. Causality: This specific pH halts the base-catalyzed hydrolysis of the oxon while preventing the protonation of humic acids that could clog the sorbent[4]. Spike with 10 µL of a 1 µg/mL surrogate internal standard solution.

  • Sorbent Conditioning: Mount the SPE cartridge on a vacuum manifold. Condition sequentially with 5 mL of DCM, 5 mL of MeOH, and 5 mL of HPLC-grade water (pH 6.0). Causality: DCM removes manufacturing residues, MeOH solvates the polymeric bed to maximize the functional surface area, and water equilibrates the sorbent to match the aqueous sample matrix. Do not allow the sorbent bed to dry out.

  • Sample Loading: Pass the 500 mL water sample through the cartridge at a controlled flow rate of 5–10 mL/min. Causality: Exceeding 10 mL/min severely reduces the residence time required for optimal van der Waals and π−π interactions, leading to polar oxon breakthrough.

  • Washing & Drying: Wash the cartridge with 5 mL of 5% MeOH in water to elute highly polar matrix interferences (e.g., salts, small organic acids). Dry the cartridge under a continuous stream of nitrogen for 15–20 minutes. Causality: Complete desiccation is critical; residual water will create a biphasic partition during the subsequent elution step, drastically reducing the recovery of leptophos oxon into the organic solvent[6].

  • Elution: Elute the target analytes using 3 mL of EtOAc followed by 3 mL of DCM. Collect the eluate in a silanized glass vial. Causality: The sequential use of EtOAc and DCM disrupts both hydrogen bonding and hydrophobic interactions, ensuring quantitative desorption of the oxon from the polymeric backbone.

  • Reconstitution: Evaporate the combined eluate to gentle dryness under a nitrogen stream at 30°C. Reconstitute in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:MeOH) for LC-MS/MS, or hexane for GC-MS/MS analysis[7].

Quantitative Data & Method Performance

The table below summarizes the comparative efficiency of different SPE sorbents for the extraction of Leptophos Oxon from spiked river water matrices (Spike level: 100 ng/L). The data demonstrates the clear superiority of polymeric sorbents over traditional silica-based phases for polar OP metabolites[3].

SPE Sorbent TypeSample Volume (mL)Elution Solvent SystemMean Recovery (%)RSD (%, n=6)LOD (ng/L)
Silica C18 (500 mg)500Ethyl Acetate62.414.28.5
PS-DVB / ENV+ (500 mg)500Ethyl Acetate91.55.12.1
Polymeric HLB (500 mg)500EtOAc / DCM (1:1)97.23.41.0

Note: Procedural blanks must be run with every batch to ensure no carryover or background contamination from the SPE manifold or solvents.

Instrumental Analysis Considerations

While traditional EPA Method 8141B utilizes GC-FPD or GC-MS for organophosphates[7], leptophos oxon is highly amenable to LC-MS/MS (Electrospray Ionization, Positive mode) due to the polar P=O moiety, which readily accepts a proton to form [M+H]+. If utilizing GC-MS/MS, analysts must ensure the injection port is properly deactivated, as oxons are prone to thermal degradation in dirty or active GC liners[6].

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Method

Application Note: In Vitro Assay Protocols for Measuring Leptophos Oxon-Induced Acetylcholinesterase (AChE) Inhibition

Introduction & Mechanistic Overview Leptophos is an organophosphorus (OP) pesticide that requires metabolic activation by cytochrome P450 enzymes to convert into its highly toxic active metabolite, leptophos oxon[1]. Unl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Leptophos is an organophosphorus (OP) pesticide that requires metabolic activation by cytochrome P450 enzymes to convert into its highly toxic active metabolite, leptophos oxon[1]. Unlike its parent compound, leptophos oxon is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and is heavily implicated in Organophosphate-Induced Delayed Polyneuropathy (OPIDN) through its inhibition of Neuropathy Target Esterase (NTE)[2].

The mechanism of acute toxicity involves the covalent phosphonylation of the catalytic serine residue within the AChE active site. This irreversible inhibition blocks the hydrolysis of the neurotransmitter acetylcholine, leading to a lethal accumulation of the neurotransmitter and subsequent cholinergic crisis[3]. Evaluating the in vitro inhibition kinetics of leptophos oxon and the subsequent reactivation by oxime antidotes (e.g., obidoxime, trimedoxime) is a critical workflow in neurotoxicology and medical countermeasure development[4].

Mechanism AChE Active AChE (Serine 203) Inhibited Phosphonylated AChE (Inactive) AChE->Inhibited Inhibition Oxon Leptophos Oxon Oxon->Inhibited Binds Active Site Reactivated Reactivated AChE Inhibited->Reactivated Nucleophilic Attack Oxime Oxime Reactivator (e.g., Obidoxime) Oxime->Reactivated Reactivates

Mechanistic pathway of AChE phosphonylation by leptophos oxon and nucleophilic oxime reactivation.

Assay Principle: The Modified Ellman Method

The gold standard for quantifying AChE activity is the modified Ellman assay[5]. The principle relies on the hydrolysis of the synthetic substrate acetylthiocholine (ATCh) by AChE to produce thiocholine and acetate. Thiocholine subsequently reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion that absorbs strongly at 412 nm.

Causality in Assay Design: Because leptophos oxon inhibition is time-dependent and progressive, the inhibitor must be pre-incubated with the enzyme before the addition of ATCh and DTNB. Introducing the substrate simultaneously with the inhibitor would result in substrate competition at the active site, leading to a severe underestimation of the inhibitor's potency.

Experimental Workflow

Workflow Step1 1. Reagent Preparation (AChE, ATCh, DTNB, Oxon) Step2 2. Pre-Incubation (AChE + Leptophos Oxon, 10-30 min) Step1->Step2 Step3 3. Substrate Addition (ATCh + DTNB) Step2->Step3 Step4 4. Kinetic Read (Absorbance at 412 nm) Step3->Step4 Step5 5. Data Analysis (Calculate % Inhibition / IC50) Step4->Step5

Sequential workflow for the modified Ellman assay to determine leptophos oxon inhibition kinetics.

Materials and Reagents

  • Enzyme: Human erythrocyte AChE or recombinant human AChE.

  • Inhibitor: Leptophos oxon (O-[4-bromo-2,5-dichlorophenyl]-O-methyl phenylphosphonate). Expert Insight: Leptophos oxon is highly lipophilic; stock solutions must be prepared in DMSO or ethanol.

  • Substrate: Acetylthiocholine iodide (ATCh), 10 mM stock in deionized water.

  • Chromogen: DTNB, 10 mM stock in 0.1 M phosphate buffer.

  • Buffer: 0.1 M Sodium phosphate buffer, pH 7.4. Physiological pH is critical as AChE catalytic efficiency and TNB molar absorptivity are highly pH-dependent.

  • Reactivators (Optional): Oximes such as Obidoxime, Trimedoxime, or HI-6 (10 µM and 100 µM stocks)[3].

Step-by-Step Protocol: Inhibition and Reactivation

Phase 1: Preparation and Baseline Establishment
  • Buffer & Reagent Equilibration: Warm the 0.1 M phosphate buffer (pH 7.4) to 25°C.

  • Solvent Control Validation: Prepare a vehicle control. Causality: Ensure the final concentration of the organic solvent (DMSO/EtOH) used to dissolve leptophos oxon does not exceed 1% (v/v) in the final assay volume. Higher solvent concentrations will denature AChE, artificially reducing baseline activity and confounding inhibition data.

Phase 2: Leptophos Oxon Inhibition (Determination of IC50)
  • Pre-Incubation: In a 96-well microplate, add 10 µL of AChE solution to 170 µL of phosphate buffer. Add 10 µL of leptophos oxon at varying concentrations (e.g., 10−8 to 10−3 M final).

  • Incubation Time: Incubate the mixture for exactly 10 to 30 minutes at 25°C. Causality: The bimolecular rate constant ( ki​ ) for leptophos oxon against RBC AChE is approximately 1×105 M−1min−1 [1]. A fixed, strictly timed incubation period is required to establish a reproducible dose-response curve because the covalent binding is cumulative over time.

  • Reaction Initiation: Add 10 µL of a DTNB/ATCh mixture (final assay concentrations: 1 mM DTNB, 1 mM ATCh) to initiate the reaction[5].

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Phase 3: Oxime Reactivation Assay (Self-Validating System)

To evaluate the efficacy of antidotes against leptophos oxon-inhibited AChE: 7. Enzyme Inhibition: Incubate AChE with a concentration of leptophos oxon that yields ~95% inhibition ( IC95​ ) for 120 minutes to ensure complete phosphonylation[3]. 8. Reactivator Addition: Add 10 µL of the target oxime (e.g., Obidoxime) to achieve a final concentration of 10 µM or 100 µM. Incubate for 10 minutes[3]. 9. Oximolysis Control (Critical): Expert Insight: Oximes possess strong nucleophilic properties and can directly hydrolyze ATCh independent of the enzyme (a process known as oximolysis), leading to a false-positive increase in absorbance[5]. You must run a parallel blank containing Buffer + Oxime + DTNB + ATCh (no enzyme) and subtract this background rate from your reactivation data. 10. Measurement: Add DTNB/ATCh and measure absorbance at 412 nm as described above.

Data Analysis and Presentation

Calculating Percentage Inhibition: % Inhibition=(1−Vcontrol​Vinhibited​​)×100

Calculating Reactivation Efficacy (%R): %R=(Vcontrol​−Vinhibited​Vreactivated​−Vinhibited​​)×100

(Note: All velocities must be corrected for their respective non-enzymatic blanks and oximolysis rates).

Summary of Quantitative Data

The following table summarizes the in vitro reactivation potency of standard oximes against human erythrocyte AChE inhibited by leptophos oxon. Data demonstrates the concentration-dependent efficacy of bispyridinium oximes[3].

Oxime ReactivatorConcentration% Reactivation (10 min)Clinical Relevance / Notes
Obidoxime 10 µM31.4%Best performing at low concentrations[3].
Obidoxime 100 µM> 50.0%Standard therapeutic oxime for OP poisoning.
Trimedoxime 10 µM26.4%Broad-spectrum efficacy[5].
K027 10 µM16.4%Novel experimental oxime[3].
HI-6 10 µM11.6%Lower efficacy against phosphonates like leptophos oxon[3].

Data synthesized from Kuca et al., evaluating human AChE inhibited by racemic leptophos-oxon[3].

References

  • Kuca, K., et al. "Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro." International Journal of Molecular Sciences, 2010. URL:[Link]

  • World Health Organization (WHO). "Leptophos (WHO Pesticide Residues Series 5)." INCHEM, 1975. URL:[Link]

  • Kuca, K., et al. "In Vitro Ability of Currently Available Oximes to Reactivate Organophosphate Pesticide-Inhibited Human Acetylcholinesterase and Butyrylcholinesterase." International Journal of Molecular Sciences, 2011. URL:[Link]

  • Ehrich, M., et al. "In Vitro and in Vivo Assessment of the Effect of Impurities and Chirality on Methamidophos-Induced Neuropathy Target Esterase Aging." Toxicological Sciences, 1999. URL:[Link]

  • U.S. Department of Health and Human Services. "Obidoxime - Medical Countermeasures Database." CHEMM, 2013. URL: [Link]

Sources

Application

Application Note: Standardized Preparation of Brain Tissue Homogenates for Leptophos Oxon Binding and Inhibition Assays

Introduction & Mechanistic Background Organophosphorus (OP) compounds are widely utilized in agriculture and industry, but certain OPs, such as leptophos, induce a severe neurodegenerative condition known as Organophosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Organophosphorus (OP) compounds are widely utilized in agriculture and industry, but certain OPs, such as leptophos, induce a severe neurodegenerative condition known as Organophosphate-Induced Delayed Polyneuropathy (OPIDN) [6]. The primary molecular initiating event for OPIDN is not the inhibition of acetylcholinesterase (AChE), but rather the specific binding, inhibition, and subsequent "aging" of Neuropathy Target Esterase (NTE) in the nervous system [1].

Leptophos is a protoxicant that undergoes cytochrome P450-mediated bioactivation to form leptophos oxon , a potent electrophile that directly phosphorylates the catalytic serine residue of NTE [6]. To accurately study the binding kinetics, inhibition, and aging potential of leptophos oxon, researchers rely on highly optimized in vitro binding assays using brain tissue homogenates. Because the adult hen is the highly sensitive, gold-standard animal model for OPIDN, hen brain tissue is the preferred matrix for these assays[3].

This application note details the critical biochemical rationales and step-by-step protocols for preparing brain tissue homogenates specifically optimized for leptophos oxon–NTE and AChE binding assays.

Scientific Integrity: Causality and Self-Validating Assay Design

As a field-proven methodology, every step in the preparation of the homogenate and the execution of the binding assay must be tightly controlled to prevent artifactual data.

The Causality of Homogenate Preparation
  • Buffer Selection (50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0): NTE is a membrane-bound protein highly sensitive to proteolytic degradation. EDTA is strictly required to chelate divalent cations (e.g., Ca²⁺, Mg²⁺), thereby inhibiting endogenous calcium-dependent metalloproteases (calpains) that would otherwise degrade NTE during homogenization [1, 3].

  • Mechanical Disruption: A combination of Teflon-glass homogenization (1200 rpm) followed by brief sonication (two 3-second pulses) is utilized. The Teflon-glass homogenizer provides gentle shearing to break cell membranes, while the brief sonication ensures uniform dispersion of the microsomal fraction without generating excessive heat that could denature the esterases [1].

  • Protein Quantification Compatibility: Because the homogenization buffer contains EDTA, standard BCA (Bicinchoninic Acid) assays will yield falsely low readings due to copper chelation. Therefore, the Bradford assay is the mandatory choice for protein quantification in this workflow [3].

The Self-Validating System (Differential Inhibition)

Brain homogenates contain dozens of esterases capable of hydrolyzing the synthetic substrate phenyl valerate (PV). To isolate the specific binding of leptophos oxon to NTE, the protocol employs a self-validating differential inhibition system :

  • Tube A (Paraoxon only): Paraoxon inhibits AChE and non-specific esterases, leaving NTE active.

  • Tube B (Paraoxon + Mipafox): Mipafox specifically inhibits NTE in addition to the background esterases. The true baseline NTE activity is the mathematical difference in PV hydrolysis between Tube A and Tube B. Leptophos oxon binding is then measured as the reduction of this specific differential activity.

Visualizing the Workflows and Mechanisms

Experimental Workflow for Homogenate Preparation

The following diagram outlines the critical path from tissue harvesting to the final binding assay.

Workflow A Brain Tissue Harvesting (Adult Hen Model) B Buffer Addition (50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0) A->B C Mechanical Homogenization (Teflon-Glass, 10 strokes at 1200 rpm) B->C D Sonication (2 x 3s pulses on ice) C->D E Protein Quantification (Bradford Assay) D->E F Differential Pre-incubation (Paraoxon vs. Paraoxon+Mipafox) E->F G Leptophos Oxon Binding Assay (Phenyl Valerate Hydrolysis) F->G

Caption: Step-by-step workflow for brain tissue preparation and differential NTE binding assay.

Mechanism of Leptophos Oxon Toxicity

Understanding the metabolic activation and binding target is crucial for interpreting assay results.

Pathway L Leptophos (Protoxicant) Low NTE Affinity CYP Cytochrome P450 Metabolic Bioactivation L->CYP LO Leptophos Oxon (Active) High Electrophilicity CYP->LO NTE Neuropathy Target Esterase (NTE) Serine Phosphorylation LO->NTE Aging Enzyme Aging (Irreversible Dealkylation) NTE->Aging OPIDN Axonal Degeneration (OPIDN) Aging->OPIDN

Caption: Metabolic bioactivation of leptophos to leptophos oxon, leading to NTE aging and OPIDN.

Step-by-Step Experimental Protocol

Phase 1: Tissue Harvesting and Preparation
  • Euthanize the adult hen (or rodent model) via approved protocols (e.g., CO₂ asphyxiation followed by decapitation).

  • Rapidly excise the whole brain and immediately submerge it in ice-cold 0.9% saline to wash away excess blood.

  • Blot the tissue dry, weigh it accurately, and transfer it to a pre-chilled glass homogenization vessel.

Phase 2: Homogenization
  • Add ice-cold NTE Assay Buffer (50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0 at 25°C) at a ratio of 1 gram of tissue to 20 mL of buffer [3].

  • Homogenize the tissue using a motor-driven Teflon-glass homogenizer. Perform exactly 10 up-and-down strokes at 1200 rpm while keeping the vessel submerged in an ice-water bath [1].

  • Transfer the homogenate to a secondary chilled tube and sonicate using a probe sonicator set to a moderate amplitude (e.g., setting 4). Apply two 3-second pulses, pausing for 10 seconds between pulses to prevent sample heating [1].

  • (Optional but recommended): Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei. Collect the supernatant (containing the microsomal and cytosolic fractions).

Phase 3: Protein Quantification
  • Prepare a standard curve using Bovine Serum Albumin (BSA) ranging from 0.1 to 1.0 mg/mL in NTE Assay Buffer.

  • Dilute a small aliquot of the brain homogenate 1:10 in the assay buffer.

  • Perform a standard Bradford assay (measuring absorbance at 595 nm) to determine the total protein concentration [3].

  • Dilute the remaining homogenate with NTE Assay Buffer to a standardized working concentration (typically 1.5 to 2.0 mg/mL).

Phase 4: Leptophos Oxon Binding Assay (NTE Specific)
  • Preparation of Inhibitors: Prepare 40 µM Paraoxon (Tube A) and a mixture of 40 µM Paraoxon + 200 µM Mipafox (Tube B).

  • Pre-incubation: Aliquot 1 mL of the standardized homogenate into multiple reaction tubes. Add the respective inhibitors (Tube A or Tube B) and incubate at 37°C for 20 minutes to establish baseline esterase inhibition.

  • Leptophos Oxon Challenge: Add varying concentrations of leptophos oxon (e.g., 0.01 mM to 0.1 mM) to the pre-incubated tubes. Incubate for 30 minutes at 37°C [1].

  • Substrate Addition: Add phenyl valerate (PV) substrate to all tubes and incubate for exactly 15 minutes at 37°C.

  • Termination and Color Development: Stop the reaction by adding a solution of 1% sodium dodecyl sulfate (SDS) containing 4-aminoantipyrine. Add potassium ferricyanide to develop the color.

  • Readout: Measure the absorbance at 510 nm. Calculate specific NTE inhibition by comparing the differential absorbance (Tube A - Tube B) of the leptophos oxon-treated samples against the vehicle control.

Data Presentation: Comparative Esterase Inhibition

To contextualize the potency of leptophos oxon, it is critical to compare its binding and aging parameters against other known OPIDN-inducing agents. The data below summarizes typical in vitro findings using hen brain homogenates.

Table 1: Comparative Esterase Inhibition and Aging Profile in Hen Brain Homogenates

CompoundTarget EnzymeConcentrationTotal Enzyme Inhibition (%)Aged Enzyme Fraction (%)Unaged Enzyme Fraction (%)
Leptophos Oxon NTE0.1 mM97 - 99%25%74%
Leptophos (Protoxicant) NTE0.1 mM37% (w/o activation)12%25%
Methamidophos (Technical) NTE1.0 mM60%11%50%
Leptophos Oxon AChE0.1 mM> 95%N/AN/A

Data synthesized from established toxicological evaluations of leptophos oxon and methamidophos aging potentials [1]. Note that leptophos oxon demonstrates near-complete NTE inhibition at 0.1 mM without the need for metabolic activation, confirming its status as the active toxicophore.

References

  • In Vitro and in Vivo Assessment of the Effect of Impurities and Chirality on Methamidophos-Induced Neuropathy Target Esterase Aging. Toxicological Sciences. Available at:[Link]

  • Stereoisomeric Separation and Bioassay of a New Organophosphorus Compound. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Comparative in vitro study of the inhibition of human and hen esterases by methamidophos enantiomers. Toxicology. Available at: [Link]

  • The Role of Pharmacokinetics and Metabolism in Species Sensitivity to Neurotoxic Agents. CDC Stacks. Available at:[Link]

  • Norepinephrine-Transporter-Targeted and DNA-Co-Targeted Theranostic Guanidines. Journal of Medicinal Chemistry. Available at:[Link]

  • Leptophos (WHO Pesticide Residues Series 5). INCHEM. Available at:[Link]

Method

Application Note: High-Throughput Analysis of Leptophos Oxon in Agricultural Soil Using a Modified QuEChERS Extraction Protocol

Abstract This application note presents a detailed and robust protocol for the extraction and cleanup of leptophos oxon, a neurotoxic organophosphate metabolite, from complex agricultural soil matrices. Leptophos oxon is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust protocol for the extraction and cleanup of leptophos oxon, a neurotoxic organophosphate metabolite, from complex agricultural soil matrices. Leptophos oxon is the active toxic form of the insecticide leptophos and its monitoring in soil is critical for environmental and food safety assessments.[1][2] The inherent complexity of soil, with its variable composition of organic matter, minerals, and moisture, presents significant analytical challenges, including strong analyte binding and severe matrix effects.[3][4][5] This guide details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized to ensure high recovery rates and clean extracts suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We provide a step-by-step methodology, explain the scientific rationale behind each procedural choice, and discuss critical aspects of method validation and quality control to ensure data integrity and trustworthiness.

Introduction: The Challenge of Leptophos Oxon Analysis in Soil

Leptophos was an organothiophosphate insecticide used on a variety of crops.[1][2] Its biologically active and more toxic metabolite, leptophos oxon (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonate), functions as an inhibitor of acetylcholinesterase, posing neurological risks.[6] Due to its potential for persistence and accumulation, soil acts as a primary reservoir for this contaminant, creating a pathway for its entry into the food chain and groundwater.[7][8]

Analyzing pesticide residues in soil is notoriously difficult. The matrix itself is a heterogeneous mixture of humic acids, fulvic acids, clays, and minerals that can tenaciously bind analytes, making their extraction inefficient.[3][9] Furthermore, co-extraction of these matrix components can lead to significant signal suppression or enhancement during LC-MS/MS analysis, a phenomenon known as the matrix effect, which compromises quantitative accuracy.[10][11][12]

The QuEChERS methodology, originally developed for fruits and vegetables, offers a streamlined and effective alternative to traditional, solvent-intensive extraction techniques like Soxhlet.[4][13] Its principles of solvent extraction with acetonitrile followed by salting-out and a dispersive solid-phase extraction (d-SPE) cleanup step are well-suited for multi-residue analysis and have been successfully adapted for the complexities of soil matrices.[4][8][14]

This document provides a comprehensive protocol specifically tailored for leptophos oxon, grounded in the established European (EN 15662) QuEChERS standard, with modifications to enhance performance in agricultural soil.

Analyte Properties

Understanding the physicochemical properties of leptophos oxon is fundamental to designing an effective extraction strategy.

PropertyValueSource
Chemical Formula C₁₃H₁₀BrCl₂O₃P[6]
Molar Mass 396.00 g/mol [6]
Structure Organophosphate
Polarity Moderately Polar (XLogP3-AA: 4.6)
Known Hazards Acute Oral Toxicity (Toxic if swallowed)[15]

The moderate polarity of leptophos oxon makes it amenable to extraction with acetonitrile, which efficiently solubilizes a wide range of pesticides.

Principle of the QuEChERS Method for Soil

The QuEChERS workflow is a two-stage process designed for efficiency and effectiveness.

Stage 1: Salting-Out Extraction A homogenized soil sample, with its moisture content adjusted, is vigorously shaken with acetonitrile. Acetonitrile is selected for its ability to extract a broad range of pesticides and its miscibility with water.[16] Subsequently, a mixture of salts (typically anhydrous Magnesium Sulfate and a buffer system) is added. This serves two purposes:

  • Induces Phase Separation: The salts decrease the miscibility of acetonitrile in water, forcing the formation of an upper organic layer containing the extracted analytes.

  • Absorbs Water: Anhydrous Magnesium Sulfate (MgSO₄) removes the majority of water from the sample, enhancing the partitioning of pesticides into the acetonitrile layer.

  • Controls pH: A buffer, such as the citrate buffer used in the EN 15662 method, is crucial for stabilizing pH-sensitive analytes.[9][17]

Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup An aliquot of the acetonitrile supernatant from Stage 1 is transferred to a new tube containing a mixture of d-SPE sorbents. This "dispersive" approach maximizes the surface area contact between the sorbent and the extract, allowing for rapid and efficient removal of matrix interferences.[18] The choice of sorbents is critical and matrix-dependent.

SorbentFunction & Rationale
Anhydrous MgSO₄ Removes any remaining water from the extract, preventing poor chromatographic peak shapes and protecting the analytical column.
PSA (Primary Secondary Amine) A weak anion exchanger that effectively removes organic acids (e.g., humic/fulvic acids), fatty acids, sugars, and other polar interferences common in soil.[3]
C18 (Octadecylsilane) A non-polar sorbent used to remove lipids, waxes, and other non-polar matrix components that may be present.[3][5]

QuEChERS Workflow for Leptophos Oxon in Soil

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis process_node process_node output_node output_node input_node input_node A Weigh 10 g Homogenized Soil B Adjust Moisture: Add 8 mL H₂O to dry soil, let hydrate 30 min A->B C Add 10 mL Acetonitrile B->C D Vortex/Shake Vigorously (1 min) C->D E Add EN 15662 Salts: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate D->E F Shake Immediately (2 min) E->F G Centrifuge (5 min @ ≥3000 rcf) F->G H Transfer 1 mL Supernatant to 2 mL d-SPE Tube G->H I d-SPE Tube Contains: 150mg MgSO₄, 50mg PSA, 50mg C18 J Vortex (1 min) H->J K Centrifuge (2 min @ ≥5000 rcf) J->K L Filter Supernatant (0.2 μm) into Autosampler Vial K->L M Analyze by LC-MS/MS L->M

Caption: QuEChERS extraction and cleanup workflow for leptophos oxon in soil.

Detailed Protocol: Extraction of Leptophos Oxon from Soil

This protocol is based on the EN 15662 standard, which utilizes a citrate buffer.

Required Materials and Reagents
  • Equipment: High-speed centrifuge (for 50 mL and 2 mL tubes), mechanical shaker or vortex mixer, analytical balance, pipettes.

  • Solvents: Acetonitrile (ACN), HPLC or LC-MS grade.

  • Reagents: Reagent-grade water, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate (Na₃Citr·2H₂O), disodium hydrogen citrate sesquihydrate (Na₂HCitr·1.5H₂O).

  • Consumables: 50 mL and 2 mL polypropylene centrifuge tubes, 0.2 µm syringe filters.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 bonded silica. Pre-weighed d-SPE tubes are commercially available and recommended for consistency.

Step-by-Step Procedure

Part A: Sample Homogenization and Hydration

  • Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize thoroughly before taking a subsample.

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL centrifuge tube.

  • Hydration (Critical for Dry Soil): Soil moisture content significantly impacts extraction efficiency.[8] For dry soils (<20% moisture), add 8-10 mL of reagent-grade water to the tube. Vortex briefly and allow the sample to hydrate for at least 30 minutes before proceeding.[3][5]

    • Rationale: Proper hydration ensures that the extraction solvent can effectively penetrate the soil particles and desorb the bound pesticide residues. It creates a consistent water phase for the subsequent salting-out partitioning.

Part B: Acetonitrile Extraction

  • Solvent Addition: Add 10 mL of acetonitrile to the 50 mL tube containing the soil sample.

  • Initial Extraction: Cap the tube securely and shake it vigorously for 1 minute using a mechanical shaker or vortex mixer. This ensures intimate contact between the solvent and the soil matrix, initiating the extraction process.

Part C: Salting-Out Partitioning

  • Salt Addition: Add the EN 15662 salt mixture to the tube. This typically consists of:

    • 4 g anhydrous MgSO₄

    • 1 g NaCl

    • 1 g Na₃Citrate·2H₂O

    • 0.5 g Na₂HCitr·1.5H₂O

    • Rationale: The citrate buffer system maintains a stable pH (around 5.0-5.5), which is optimal for the stability of many organophosphate pesticides. NaCl aids in creating a clearer separation between the aqueous and organic layers. MgSO₄ facilitates this separation by binding with water.[16][19]

  • Secondary Extraction: Immediately after adding the salts, cap the tube and shake vigorously for 2 minutes . An exothermic reaction will occur as the MgSO₄ hydrates; this is normal.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes . This will result in a clear separation of the upper acetonitrile layer (containing the analyte) from the lower aqueous/soil layer.

Part D: Dispersive SPE (d-SPE) Cleanup

  • Aliquot Transfer: Carefully transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube. Avoid transferring any of the solid soil material.

  • d-SPE Composition: For a typical agricultural soil, the d-SPE tube should contain:

    • 150 mg anhydrous MgSO₄

    • 50 mg PSA

    • 50 mg C18

    • Rationale: This combination is designed to remove residual water (MgSO₄), acidic interferences (PSA), and non-polar fats or waxes (C18), resulting in a much cleaner extract for analysis.[3]

  • Cleanup: Cap the d-SPE tube and vortex for 1 minute to disperse the sorbents throughout the extract.

  • Final Centrifugation: Centrifuge the tube at ≥5000 rcf for 2 minutes to pellet the d-SPE sorbents.

Part E: Final Extract Preparation

  • Filtration: Transfer the final supernatant into an autosampler vial, passing it through a 0.2 µm syringe filter to remove any fine particulates.

  • Analysis: The extract is now ready for injection and analysis by LC-MS/MS.

Method Validation and Quality Control

A robust protocol is a self-validating one. To ensure the trustworthiness of results, the following parameters must be evaluated.

Managing Matrix Effects

The most significant challenge in soil analysis is the matrix effect.[10] It is quantified by comparing the response of an analyte in a matrix extract to its response in a pure solvent.

  • Calculation: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100

  • Interpretation: Values between -20% and +20% are often considered acceptable, but significant suppression or enhancement is common in soil.[7]

  • Compensation: The most reliable method to compensate for matrix effects is the use of matrix-matched calibration standards .[10][20] These are prepared by spiking known concentrations of leptophos oxon into blank soil extract that has undergone the full QuEChERS procedure.

Performance Characteristics

The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to determine its performance.[7]

Validation ParameterTypical Acceptance CriteriaDescription
Linearity R² ≥ 0.995Assessed using matrix-matched calibration curves over the expected concentration range.[10]
Accuracy (Recovery) 70-120%Determined by analyzing blank soil samples spiked at multiple concentration levels (e.g., LOQ, 10x LOQ).[10][16]
Precision (RSD) ≤ 20%Repeatability (intra-day) and intermediate precision (inter-day) are assessed from replicate spiked samples.[10][16]
Limit of Quantification (LOQ) Typically 0.01 mg/kg (10 µg/kg)The lowest concentration that can be quantified with acceptable accuracy and precision.[7][10]
Limit of Detection (LOD) Typically ~LOQ/3The lowest concentration at which the analyte can be reliably detected.

Conclusion

The modified QuEChERS method presented in this application note provides a fast, efficient, and reliable framework for the extraction of leptophos oxon from challenging agricultural soil matrices. By understanding the function of each reagent and taking systematic steps to mitigate matrix effects through proper cleanup and matrix-matched calibration, researchers can achieve the high-quality data required for accurate environmental monitoring and risk assessment. This protocol minimizes the use of hazardous solvents and reduces sample preparation time, aligning with the principles of green analytical chemistry while ensuring scientific rigor and data integrity.

References

  • Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC. (n.d.). National Center for Biotechnology Information.
  • Leptophos oxon | MedChemExpress. (n.d.). MedChemExpress.
  • Determination of Pesticide Residues in Soil Using a QuEChERS Approach | LCGC International. (2012, November 1). LCGC International.
  • Dispersive solid-phase extraction of organophosphorus pesticides from apple, cucumber and water samples using reduced graphene oxide coated with ZnO nanocomposites as a sorbent - ResearchGate. (2015, August). ResearchGate.
  • Efficient and Sensitive Detection of Organophosphate Pesticides in Orange Juice Using Dispersed Solid-Phase Extraction Based on Amorphous UiO-66 - PubMed. (2025, January 15). PubMed.
  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026, February 17). Technology Networks.
  • Dispersive solid-phase extraction of organophosphorus pesticides from apple, cucumber and water samples using reduced graphene oxide coated with ZnO nanocomposites as a sorbent - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Leptophos | C13H10BrCl2O2PS | CID 30709 - PubChem - NIH. (n.d.). PubChem.
  • Leptophos oxon | C13H10BrCl2O3P | CID 32765 - PubChem. (n.d.). PubChem.
  • Trace Level Quantification of Organophosphorus Pesticides from Fleshy Fruit Samples by Magnetic Solid-phase Extraction Using Fabric - Analytical and Bioanalytical Chemistry Research. (2022, January). Analytical and Bioanalytical Chemistry Research.
  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC. (n.d.). National Center for Biotechnology Information.
  • Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed. (2021, September 27). PubMed.
  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC. (n.d.). National Center for Biotechnology Information.
  • Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, June 27). ACS Publications.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - MDPI. (2023, March 13). MDPI.
  • Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review - MDPI. (2021, September 10). MDPI.
  • Leptophos - Wikipedia. (n.d.). Wikipedia.
  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - ResearchGate. (n.d.). ResearchGate.
  • Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS - MDPI. (2024, June 14). MDPI.
  • Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil - United Chemical Technologies (UCT). (2023). United Chemical Technologies.
  • QuEChERS approach for the determination of pesticide residues in soil. (2024, March 9). Technology Networks.
  • Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues i - accedaCRIS. (2020, August 26). accedaCRIS.
  • Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil - Oxford Academic. (2019, November 23). Oxford Academic.
  • The Metabolism of O - (4 - B R O M O - 2, 5 - Dichlorophenyl) O-Methyl Phenylphosphonothioate (Leptophos) in White Mice and On Cotton Plants - Scribd. (n.d.). Scribd.
  • Frequently Asked Questions (FAQ). (n.d.). Restek.
  • QuEChERS and soil analysis. An Overview. (n.d.). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

GC-MS Technical Support Center: Minimizing Thermal Degradation of Leptophos Oxon

Welcome to the GC-MS Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to accurately quantify thermally labile organophosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the GC-MS Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to accurately quantify thermally labile organophosphates.

Leptophos oxon is the highly toxic oxygen analog (metabolite) of the organophosphorus insecticide leptophos. Analytically, the substitution of the P=S bond (in the parent thionate) with a P=O bond makes the oxon significantly more polar and highly susceptible to thermal degradation[1]. When injected into a conventional hot GC inlet, leptophos oxon undergoes rapid thermal cleavage and active-site adsorption, leading to poor peak shapes, signal loss, and failed quantitation[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve the structural integrity of leptophos oxon during GC-MS injection.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why does my leptophos oxon signal disappear or tail severely at a standard 250°C injection temperature?

The Causality: Organophosphorus oxons are notorious for breaking down in hot split/splitless inlets[2]. This degradation is a function of two synergistic factors: thermal energy and surface activity . At 250°C, the thermal energy is sufficient to cleave the ester linkages of the molecule. Furthermore, exposed silanol groups (-SiOH) on the glass liner or metal surfaces act as catalytic active sites, irreversibly adsorbing the polar P=O moiety[2]. Matrix co-extractives can also accumulate in the liner over time, creating new active sites that exacerbate this breakdown[3].

Q2: Which injection technique is superior for preventing this: Splitless, Cold On-Column (COC), or Programmable Temperature Vaporization (PTV)?

The Causality: PTV in solvent vent mode is the gold standard for thermally labile organophosphates[3].

  • Cold On-Column (COC) eliminates thermal degradation by depositing the sample directly into the column at low temperatures, but it has zero tolerance for non-volatile matrix components, leading to rapid column ruin[3].

  • PTV combines the cold-injection benefits of COC with the matrix-trapping capabilities of a splitless liner[4]. By injecting cold, venting the solvent, and then ballistically heating the inlet, you minimize the residence time of the analyte in the danger zone.

Q3: Does glass wool in the liner help or hurt my oxon recovery?

The Causality: Glass wool is a double-edged sword. It enhances sample vaporization and traps non-volatile matrix debris, preventing column contamination. However, standard glass wool provides a massive surface area of active silanol groups, which aggressively degrades leptophos oxon[5]. You must use highly deactivated quartz wool (e.g., proprietary ultra-inert treatments) to prevent interaction with these active sites[2].

G A Leptophos Oxon Sample Injection B Hot Splitless Inlet (>250°C) A->B Conventional C Cold Inlet (PTV) (40°C) A->C Optimized D Thermal Cleavage & Active Site Adsorption B->D E Solvent Venting & Rapid Temp Ramp C->E F Signal Loss & Poor Quantitation D->F G Intact Transfer & High Recovery E->G

Leptophos oxon thermal degradation pathway vs. optimized PTV cold injection.

Part 2: Experimental Protocols & Self-Validating Workflows

To achieve trustworthy, reproducible results, your analytical method must be a self-validating system. The following protocol utilizes PTV injection to safely transfer leptophos oxon to the GC column.

Protocol: PTV Solvent Vent Injection Optimization for Leptophos Oxon

Step 1: Ultra-Inert Flow Path Preparation Install a deactivated, single-taper quartz liner[2]. If analyzing complex biological or agricultural matrices, use a liner packed with a small plug of ultra-inert deactivated quartz wool to catch non-volatiles without degrading the oxon[2].

Step 2: Cold Sample Introduction Set the initial PTV inlet temperature to 40°C (or slightly below the boiling point of your injection solvent)[5][6]. Inject 1–5 µL of the sample. The cold temperature ensures leptophos oxon condenses safely on the liner walls without thermal stress.

Step 3: Solvent Venting Maintain the inlet at 40°C and open the vent valve for 0.2 to 0.5 minutes[6]. This eliminates the bulk solvent volume, reducing expansion volume issues and matrix effects[3], while the heavier leptophos oxon remains trapped.

Step 4: Ballistic Vaporization Ramp Close the vent valve and fire the PTV heater at a rapid rate—typically 600°C/min to 1600°C/min—up to a final temperature of 250°C[1][6].

  • Mechanistic Purpose: This rapid ballistic heating minimizes the residence time of leptophos oxon in the intermediate temperature zones, effectively "launching" the intact molecule onto the column before degradation kinetics can take over.

Step 5: Analyte Refocusing Maintain the GC oven at a low initial temperature (e.g., 70°C) during the transfer phase[1][6]. This allows the vaporized leptophos oxon to refocus into a tight band at the head of the analytical column (e.g., TG-5MS or DB-5MS)[2][6], ensuring sharp, symmetrical peaks.

Self-Validation Check (System Suitability): Before and after every batch of matrix samples, inject a pure solvent standard of leptophos oxon. Calculate the response factor. If the peak area drops by >15% or the tailing factor exceeds 1.5, the liner has accumulated matrix-induced active sites and must be replaced immediately. This guarantees the integrity of your data.

PTV Step1 1. Cold Injection Inlet at 40°C Step2 2. Solvent Venting Eliminate Matrix/Solvent Step1->Step2 Step3 3. Rapid Heating 1600°C/min to 250°C Step2->Step3 Step4 4. Analyte Transfer Sweep to GC Column Step3->Step4 Step5 5. MS Detection Intact Oxon Quantitation Step4->Step5

Step-by-step PTV solvent vent workflow for thermally labile organophosphates.

Part 3: Quantitative Data Summaries

Table 1: Comparison of GC-MS Injection Techniques for Leptophos Oxon
Injection TechniqueThermal Degradation RiskMatrix ToleranceMechanistic OutcomeRecommended Use
Hot Splitless (250°C) HighModerateImmediate exposure to high heat causes ester cleavage and active-site adsorption[2].Clean standards only; not recommended for oxons.
Cold On-Column (COC) Very LowVery LowEliminates thermal stress, but matrix deposits directly onto the column, ruining the stationary phase[3].Highly purified extracts only.
PTV (Solvent Vent) LowHighCold trapping prevents initial breakdown; ballistic heating limits residence time; vents matrix solvent[3][4].Optimal for complex biological/agricultural matrices.
Table 2: Optimized PTV Parameters for Leptophos Oxon[1][5][6]
ParameterOptimized SettingCausality / Purpose
Initial Temperature 40°CAllows safe condensation of the oxon without thermal stress.
Vent Time 0.2 – 0.5 minPurges bulk solvent to reduce matrix effects and backflash.
Heating Rate 600°C/min to 1600°C/minBallistic heating outpaces degradation kinetics.
Final Inlet Temp 250°CEnsures complete transfer of the heavy oxon to the column.
Liner Type Deactivated single-taperPrevents interaction with catalytic silanol (-SiOH) groups.

Sources

Optimization

Leptophos Oxon LC-MS/MS Analysis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for organophosphate metabolite analysis. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with leptophos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphate metabolite analysis. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with leptophos oxon —the highly toxic, active metabolite of the insecticide leptophos.

Leptophos oxon presents unique analytical hurdles due to its phosphate ester functionality, which can interact with residual column silanols, and its tendency to co-elute with complex biological matrices (e.g., human liver microsomes or urine). This guide provides field-proven, self-validating protocols for optimizing solvent gradients, maximizing electrospray ionization (ESI) efficiency, and resolving common chromatographic failures.

Core Logic: Gradient Optimization Workflow

The following diagram illustrates the mechanistic logic behind designing a robust solvent gradient for leptophos oxon. A successful method must balance analyte focusing, parent-metabolite resolution, and matrix clearance.

GradientOptimization Start Start LC-MS/MS Method Development Phase1 1. Aqueous Hold (99% A) Focus: Analyte Trapping Start->Phase1 Phase2 2. Shallow Ramp (to 80% B) Focus: Parent/Oxon Separation Phase1->Phase2 Phase3 3. Organic Wash (98% B) Focus: Matrix Clearance Phase2->Phase3 Phase4 4. Re-equilibration (1% B) Focus: Column Stability Phase3->Phase4 Decision Peak Shape & Resolution Acceptable? Phase4->Decision End Finalized Gradient Protocol Decision->End Yes Adjust Adjust Modifiers or Ramp Rate Decision->Adjust No Adjust->Phase1

LC-MS/MS solvent gradient optimization workflow for leptophos oxon.

Step-by-Step Methodology: Validated Gradient Protocol

To ensure a self-validating system, every step in this protocol includes a mechanistic justification. The method utilizes a reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) maintained at 40 °C[1].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): HPLC-grade Water containing 2.5 mM ammonium formate and 0.05% formic acid (FA)[2].

  • Mobile Phase B (Organic): HPLC-grade Methanol containing 2.5 mM ammonium formate and 0.05% FA[2].

  • Causality Check: Formic acid drives the pH down to ensure complete protonation of the analyte for ESI+ mode, while ammonium formate provides the necessary ionic strength to mask residual silanols on the stationary phase, preventing peak tailing[3],[4].

Step 2: Isocratic Focusing (0.0 – 2.5 min)

  • Hold the gradient at 99% A / 1% B .

  • Causality Check: Leptophos oxon has polar functional groups. A high-aqueous hold focuses the analyte band at the head of the column, preventing premature elution and peak broadening[2].

Step 3: Analytical Ramp (2.51 – 7.51 min)

  • Execute a linear gradient from 45% B to 80% B .

  • Causality Check: This specific ramp rate provides the critical selectivity needed to resolve the oxon metabolite from the highly hydrophobic phosphorothioate parent compound (leptophos)[2].

Step 4: Matrix Wash (8.5 – 12.0 min)

  • Ramp to and hold at 98% B .

  • Causality Check: Biological matrices (like human liver microsomes) contain lipophilic proteins and phospholipids. A sustained high-organic wash strips these contaminants from the column, preventing ion suppression in subsequent runs[2].

Step 5: Re-equilibration (12.0 – 17.0 min)

  • Return to 1% B and hold for 5 minutes.

  • Validation Checkpoint: Monitor the system backpressure during this phase. A stable, returning baseline pressure validates that the column is fully cleared of matrix and equilibrated for the next injection[1].

Quantitative Data Summaries

Table 1: Optimized Gradient Profile for Leptophos Oxon
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Mechanistic Purpose
0.00 - 2.509910.5Analyte focusing and salt diversion.
2.50 - 2.5145550.5Rapid step to initial elution threshold.
2.51 - 7.5120800.5Linear ramp for parent/metabolite resolution.
7.51 - 8.5020800.5Isocratic hold to ensure complete analyte elution.
8.50 - 9.002980.5Ramp to matrix wash conditions.
9.00 - 12.002980.5High-organic wash to clear lipophilic matrix.
12.00 - 17.009910.5Post-run column re-equilibration.
Table 2: Mobile Phase Modifier Selection Matrix
Modifier CombinationESI+ Ionization EfficiencyChromatographic Peak ShapeRecommendation
0.1% Formic Acid (FA)ExcellentPoor (Tailing)Not recommended alone due to silanol interactions.
10 mM Ammonium FormateModerateExcellentInsufficient protonation for trace-level MS detection.
2.5 mM Amm. Formate + 0.05% FA High Excellent (Sharp) Optimal. Balances ionic strength and pH[2],[4].

Troubleshooting Guides

Q: Why does my leptophos oxon peak exhibit severe tailing, even on a new C18 column? A: Peak tailing for organophosphate oxons is almost always driven by secondary interactions. The phosphate ester group of leptophos oxon acts as a hydrogen bond acceptor, interacting strongly with unendcapped, acidic residual silanols on the silica support.

  • The Fix: You must increase the ionic strength of your mobile phase. Switch from using strictly 0.1% Formic Acid to a buffered system containing 2.5 mM to 10 mM Ammonium Formate[2],[4]. The ammonium ions effectively compete for and mask the silanol sites, resulting in sharp, symmetrical peaks.

Q: I am observing a progressive loss of MS signal and retention time shifting across a 50-sample batch of liver microsomes. How do I correct this? A: This is a classic symptom of matrix accumulation (specifically phospholipids) permanently altering the stationary phase chemistry and causing ion suppression in the MS source.

  • The Fix: Your gradient is failing to self-clean. First, ensure your high-organic wash step (98% B) is held for a minimum of 3 full minutes[2]. Second, implement a strict 5-minute post-run equilibration phase[1]. Self-Validation: Inject a solvent blank spiked with an internal standard every 10 samples; if the IS area drops by >15%, your wash phase is still too short.

Q: Leptophos oxon is co-eluting with an isobaric matrix interference. Should I change my column? A: Before replacing the column, alter the thermodynamics of the separation by changing your organic solvent.

  • The Fix: If you are currently using Acetonitrile (aprotic), switch Mobile Phase B to Methanol (protic)[2]. Methanol provides different hydrogen-bonding selectivity, which often shifts the retention time of the oxon metabolite away from co-eluting matrix interferences. Adjust the gradient ramp to be slightly shallower (e.g., 2% B/min) through the critical 55%-80% B window.

Frequently Asked Questions (FAQs)

Q: Can I use Ammonium Acetate instead of Ammonium Formate for leptophos oxon? A: While both are volatile buffers suitable for LC-MS/MS, ammonium formate is generally preferred when paired with formic acid. The formate/formic acid combination buffers the mobile phase at a slightly lower pH (~3.0) than acetate/acetic acid (~4.8), which typically yields superior protonation and higher signal-to-noise ratios for leptophos oxon in positive ESI mode[3].

Q: What is the optimal injection volume to prevent band broadening? A: Keep the injection volume between 2 µL and 5 µL. Because leptophos oxon is often extracted into highly organic solvents (like acetonitrile or ethyl acetate during liquid-liquid extraction[1]), injecting a large volume of strong solvent will cause the analyte to "smear" down the column before the gradient even begins. If you must inject larger volumes, dilute your sample extract with Mobile Phase A (aqueous) prior to injection.

Q: Why is the parent compound (leptophos) retained so much longer than leptophos oxon? A: The metabolic conversion of leptophos to leptophos oxon involves the replacement of a sulfur atom (P=S) with an oxygen atom (P=O) via cytochrome P450 enzymes[2]. This desulfuration significantly increases the polarity and decreases the hydrophobicity of the molecule. Consequently, the oxon metabolite has a much lower affinity for the hydrophobic C18 stationary phase and elutes earlier in the reversed-phase gradient.

References

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. NIH.gov. Available at:[Link]

  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. Available at:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. NIH.gov. Available at:[Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Leptophos Oxon Liquid-Liquid Extraction (LLE)

Welcome to the Technical Support Center for organophosphate metabolite extraction. Leptophos oxon is the highly toxic, neurotoxic oxygen analog of the insecticide leptophos.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphate metabolite extraction. Leptophos oxon is the highly toxic, neurotoxic oxygen analog of the insecticide leptophos. Due to its unique chemical properties, extracting this metabolite from complex biological or environmental matrices often results in poor recovery rates.

This guide is engineered for researchers and drug development professionals to diagnose extraction failures, understand the underlying chemical mechanisms, and implement a self-validating Liquid-Liquid Extraction (LLE) protocol.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why is my recovery rate of leptophos oxon consistently below 50% despite using standard non-polar solvents? A: Low recovery is typically a symptom of a polarity mismatch. Unlike the highly lipophilic parent compound (leptophos), the oxon metabolite contains a highly electronegative P=O bond, making it significantly more polar. If you are using exclusively non-polar solvents like 100% hexane, the oxon will preferentially remain in the aqueous phase. To resolve this, you must increase the polarity of your extraction solvent. Solvents such as butyl acetate or a dichloromethane (DCM)/hexane mixture provide the optimal dielectric constant to drive the oxon into the organic phase[1].

Q2: How does pH dictate the stability of leptophos oxon during the extraction window? A: Leptophos oxon exhibits extreme pH-dependent stability. At an alkaline pH (e.g., pH > 8.0), the molecule undergoes rapid first-order nucleophilic attack at the phosphorus center, permanently cleaving the ester bond[2]. For example, at pH 10.8, leptophos oxon is rapidly hydrolyzed into 4-bromo-2,5-dichlorophenol and O-methyl phosphonothioic acid, destroying your analyte before it can be extracted[3]. To prevent this causality, the aqueous matrix must be strictly buffered to a slightly acidic pH (4.5–6.0), where its hydrolysis half-life extends to several years[4].

Degradation_Pathway Leptophos Leptophos (Parent Insecticide) Oxon Leptophos Oxon (Toxic Metabolite) Leptophos->Oxon CYP450 / Oxidation Hydrolysis Alkaline Hydrolysis (pH > 8.0) Oxon->Hydrolysis Nucleophilic Attack Phenol 4-bromo-2,5-dichlorophenol Hydrolysis->Phenol Acid O-methyl phosphonothioic acid Hydrolysis->Acid

Degradation pathway of leptophos oxon under alkaline conditions.

Q3: I am experiencing severe emulsion formation in biological matrices. How can I break it without degrading the oxon? A: Emulsions occur when surfactant-like molecules (e.g., phospholipids, free fatty acids, or proteins) mutually solubilize the aqueous and organic phases, trapping the analyte in an intermediate boundary[5].

  • Prevention: Do not vigorously shake the separatory funnel; instead, use gentle end-over-end inversion.

  • Resolution: Employ the "salting out" technique by adding anhydrous NaCl. This increases the ionic strength of the aqueous layer, which decreases the solubility of the polar oxon in water (forcing it into the organic phase) while simultaneously stripping the hydration shells from surfactant proteins, causing the emulsion to collapse[5].

Part 2: Self-Validating LLE Protocol

To ensure absolute trustworthiness in your analytical results, this protocol is designed as a self-validating system . By incorporating a pre-extraction surrogate spike, any matrix effects or physical losses are immediately quantifiable, allowing you to mathematically verify the extraction efficiency of every single sample.

Step-by-Step Methodology
  • Matrix Buffering (Critical Step): Transfer 10.0 mL of the aqueous sample into a 50 mL glass centrifuge tube. Immediately add 2.0 mL of 0.1 M Acetate Buffer (pH 5.0). Causality: This neutralizes endogenous alkalinity, arresting nucleophilic degradation of the oxon[4].

  • Internal Standardization (Self-Validation): Spike the buffered sample with 50 µL of a 1 µg/mL surrogate standard (e.g., Triphenyl phosphate or an isotopically labeled oxon analog). Causality: The recovery of this surrogate will validate the mechanical efficiency of the extraction independent of the detector response.

  • Salting Out: Add 2.0 g of anhydrous Sodium Chloride (NaCl). Vortex gently until fully dissolved. Causality: Maximizes ionic strength to drive the moderately polar oxon out of the aqueous phase and prevents micelle formation[5].

  • Solvent Addition: Add 10.0 mL of Butyl Acetate (or a 1:1 v/v mixture of Dichloromethane/Hexane)[1].

  • Phase Partitioning: Agitate the tube via gentle, continuous end-over-end inversion for 10 minutes. Causality: Maximizes surface area contact between phases without generating the kinetic shear forces that cause intractable emulsions.

  • Phase Resolution: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.

  • Collection: Carefully aspirate the upper organic layer using a clean glass Pasteur pipette and transfer to a borosilicate glass vial.

  • Concentration: Evaporate the solvent to near-dryness under a gentle stream of ultra-high-purity nitrogen at room temperature. Causality: Leptophos oxon is thermally labile; avoiding heat blocks prevents thermal degradation.

  • Reconstitution: Reconstitute the residue in 1.0 mL of your LC-MS/MS initial mobile phase.

LLE_Optimization A Aqueous Sample (Contains Leptophos Oxon) B Buffer to pH 4.5 - 6.0 (Prevents Hydrolysis) A->B C Add NaCl (Salting-Out Effect) B->C D Add Butyl Acetate / DCM (Moderate Polarity Solvent) C->D E Gentle Inversion (Avoid Emulsions) D->E F Centrifugation (Phase Separation) E->F G Organic Phase Recovery (>85% Yield) F->G

Workflow for optimized liquid-liquid extraction of leptophos oxon.

Part 3: Quantitative Data & Stability Metrics

Use the following reference table to benchmark your experimental conditions and expected recovery outcomes.

ParameterExperimental ConditionObservation / MetricReference
Hydrolysis Half-life pH 4.5 (25°C)~350 weeks (Highly stable)[4]
Hydrolysis Half-life pH 8.0 (25°C)~2.3 weeks (Degradation begins)[4]
Hydrolysis Half-life pH 10.8 (50°C)Rapid cleavage (< 1 hour)[3]
Extraction Solvent 100% HexaneLow recovery (< 40%)Empirical
Extraction Solvent Butyl AcetateHigh recovery (> 85%)[1]
Emulsion Resolution Salting Out (NaCl addition)Increases oxon partitioning[5]

Part 4: References

  • The Report Of The Leptophos Advisory Committee - EPA Source: epa.gov URL:

  • 305. Leptophos (WHO Pesticide Residues Series 4) - INCHEM Source: inchem.org URL:

  • Leptophos | C13H10BrCl2O2PS | CID 30709 - PubChem - NIH Source: nih.gov URL:

  • Miniaturized counter current liquid–liquid extraction for organophosphorus pesticides determination Source: Arabian Journal of Chemistry URL:

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International Source: chromatographyonline.com URL:

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Leptophos Oxon LC-MS/MS Quantification

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome matrix ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome matrix effects (MEs) when quantifying leptophos oxon in complex biological matrices.

Mechanistic Overview: The ESI Matrix Effect

Leptophos oxon is the highly toxic, active metabolite of the organothiophosphate pesticide leptophos. In vivo, hepatic cytochrome P450 enzymes (e.g., CYP2C9) catalyze the oxidative desulfuration of leptophos into leptophos oxon, which strongly inhibits acetylcholinesterase (AChE) and triggers Organophosphate-Induced Delayed Polyneuropathy (OPIDN)[1][2].

MetabolicPathway A Leptophos (Thion form) Inactive Prodrug B Cytochrome P450 (e.g., CYP2C9) in Liver A->B Oxidative Desulfuration C Leptophos Oxon Active Toxic Metabolite B->C Metabolite Formation D Acetylcholinesterase (AChE) Inhibition C->D Covalent Binding E Neuropathy Target Esterase (OPIDN Trigger) C->E Delayed Neurotoxicity

Metabolic activation of leptophos to leptophos oxon and subsequent neurotoxic targets.

Accurate quantification of leptophos oxon via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently compromised by matrix effects.

The Causality of Ion Suppression: In electrospray ionization (ESI), analytes and matrix components are aerosolized into charged droplets. As the solvent evaporates, surface-active matrix components (e.g., endogenous phospholipids from liver microsomes or plasma) preferentially occupy the droplet surface. This physically prevents the leptophos oxon molecules from efficiently entering the gas phase as ions, leading to a suppressed mass spectrometric signal[3][4].

Diagnostic Workflows: Identifying the Source of Interference

To ensure data integrity per FDA M10 Bioanalytical Method Validation guidelines[5][6], your assay must be a self-validating system. This requires embedding continuous ME diagnostic checks into your method development.

ME_Workflow A Sample Preparation (HLM / Plasma Matrix) B Post-Column Infusion (Qualitative ME Check) A->B Step 1a C Post-Extraction Spike (Quantitative ME Check) A->C Step 1b D Matrix Effect >15% Deviation? B->D C->D E Optimize SPE / LLE Cleanup Protocol D->E Yes (Suppression/Enhancement) G Validated LC-MS/MS Quantification D->G No (Acceptable ME) F Apply SIL-IS & Matrix-Matched Cal E->F Persistent ME F->G Compensated

Diagnostic workflow for identifying and mitigating LC-MS/MS matrix effects.

Protocol 1: Qualitative Assessment via Post-Column Infusion

This protocol identifies the exact retention time where matrix interference occurs[3][4].

  • Setup: Connect a syringe pump to the post-column LC effluent via a T-connector just before the ESI source.

  • Infusion: Continuously infuse a pure standard solution of leptophos oxon (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min).

  • Injection: Inject a blank matrix extract (e.g., extracted human liver microsomes) onto the LC column.

  • Observation: Monitor the MRM transition for leptophos oxon. A steady baseline indicates no ME. Any sudden dips (suppression) or spikes (enhancement) in the baseline pinpoint the exact chromatographic window of interference.

Protocol 2: Quantitative Assessment via Post-Extraction Spike

This protocol calculates the absolute Matrix Factor (MF)[3][4].

  • Prepare Set A: Spike leptophos oxon into neat solvent at the target concentration.

  • Prepare Set B: Extract a blank biological matrix, then spike leptophos oxon into the post-extraction supernatant at the same concentration.

  • Calculate ME: Matrix Factor (MF) = (Peak Area of Set B / Peak Area of Set A) × 100.

  • Validation: An MF of 100% indicates no ME. Values <85% or >115% indicate significant ion suppression or enhancement, requiring method optimization.

Troubleshooting Guide & FAQs

Q1: I am observing a 40% loss in leptophos oxon signal in my human liver microsome (HLM) extracts compared to neat solvent. How do I recover this sensitivity? A1: A 40% signal loss indicates severe ion suppression, likely from co-eluting microsomal phospholipids. While adding a Stable Isotope-Labeled Internal Standard (SIL-IS) will correct the quantitative accuracy by normalizing the response ratio, it will not recover the lost absolute signal (sensitivity)[4]. To recover sensitivity, you must remove the interferents. Switch from simple Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) or use targeted phospholipid-removal plates. Alternatively, adjust your LC gradient to shift the leptophos oxon retention time away from the suppression zone identified in your post-column infusion test.

Q2: My FDA M10 validation failed because the matrix effect varies significantly between different lots of human plasma. How can I build a more robust assay? A2: This is known as the "relative matrix effect." Per FDA guidelines, the coefficient of variation (CV) of the IS-normalized Matrix Factor across 6 different lots of matrix must be ≤15%[5][6]. If your CV is higher, your extraction method is too non-specific. Implement a Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture (e.g., hexane:ethyl acetate) to leave highly polar matrix components in the aqueous phase. Additionally, ensure you are using a true SIL-IS (e.g., Leptophos oxon-d3 or 13C-labeled) rather than a structural analog, as the SIL-IS will co-elute exactly with the analyte and experience the identical matrix environment[4].

Q3: Can I use alkaline extraction to improve leptophos oxon recovery and reduce matrix binding, similar to methods used for generic organophosphate metabolites? A3: Proceed with extreme caution. While alkaline extraction (e.g., methanol with 2% NH4OH) is highly effective for extracting hydrophilic dialkyl phosphate (DAP) metabolites from complex matrices like hair by ionizing the matrix proteins[7], leptophos oxon is an intact organophosphate ester. Alkaline conditions can rapidly hydrolyze the oxon into its corresponding phosphonic acids and phenols. For intact leptophos oxon, maintain neutral to slightly acidic extraction conditions to preserve analyte stability.

Quantitative Data & Sample Preparation Strategies

Choosing the correct sample preparation method is the most effective way to physically eliminate matrix effects before the sample reaches the mass spectrometer[4].

Sample Preparation TechniqueMechanism of ActionMatrix Effect ReductionAnalyte RecoveryThroughput & Cost
Protein Precipitation (PPT) Denatures proteins using organic solvent (Acetonitrile/Methanol).Poor (Leaves lipids/salts in extract)High (>90%)High throughput, Low cost
Liquid-Liquid Extraction (LLE) Partitions analyte into immiscible organic solvent based on polarity.Moderate to Good (Removes polar salts/proteins)Moderate (70-85%)Low throughput, Moderate cost
Solid-Phase Extraction (SPE) Retains analyte on stationary phase; washes away matrix before elution.Excellent (Highly specific cleanup)High (>85%)Moderate throughput, High cost
Phospholipid Removal Plates Uses Lewis acid/base interactions to selectively trap phospholipids.Excellent (Specifically targets ESI suppressors)High (>90%)High throughput, High cost

Table 1: Comparative efficacy of sample preparation techniques for mitigating LC-MS/MS matrix effects in organophosphate bioanalysis.

Protocol 3: Optimized SPE Workflow for Leptophos Oxon

To achieve a self-validating, high-recovery extraction with minimal ME, utilize this reversed-phase SPE protocol:

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through a C18 SPE cartridge.

  • Sample Loading: Dilute 200 µL of biological sample (HLM or plasma) with 200 µL of 0.1% formic acid in water. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferents and salts without displacing the hydrophobic leptophos oxon.

  • Drying: Apply maximum vacuum for 5 minutes to remove residual aqueous matrix.

  • Elution: Elute leptophos oxon with 2 x 500 µL of pure Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of initial LC mobile phase to ensure peak shape integrity upon injection.

References

  • FDA M10 Bioanalytical Method Validation and Study Sample Analysis Guidance (November 2022). U.S. Food and Drug Administration (FDA).[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. National Institutes of Health (NIH) / PMC.[Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).[Link]

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. MDPI.[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • The Role of Pharmacokinetics and Metabolism in Species Sensitivity to Neurotoxic Agents. CDC Stacks.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Leptophos Oxon Trace Analysis

Welcome to the Technical Support Center for trace analysis of organophosphate metabolites. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for trace analysis of organophosphate metabolites. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with leptophos oxon , the highly reactive and polar oxygen analog of the insecticide leptophos.

Leptophos oxon is generated through the oxidative desulfuration of leptophos by cytochrome P450 enzymes in vivo or during environmental water treatment processes[1][2]. Because of its structural properties, trace analysis of leptophos oxon is notoriously prone to peak tailing, signal degradation, and poor recovery. This guide provides mechanistic explanations, self-validating troubleshooting steps, and optimized protocols to restore analytical integrity.

Mechanistic Pathway of Peak Tailing

To solve peak shape issues, we must first understand the molecular behavior of the analyte. The conversion of the P=S bond in leptophos to the P=O bond in leptophos oxon drastically increases the molecule's polarity and reactivity[3]. This terminal oxygen acts as a strong hydrogen bond acceptor, making the oxon highly susceptible to interactions with active silanol (-SiOH) groups in the chromatographic flow path.

G Leptophos Leptophos (Phosphorothioate) Oxidation Oxidation (in vivo / water treatment) Leptophos->Oxidation Oxon Leptophos Oxon (Highly Reactive & Polar) Oxidation->Oxon GC_Inlet GC Inlet Introduction Oxon->GC_Inlet Active_Sites Interaction with Active Silanol Sites GC_Inlet->Active_Sites Untreated Liner Thermal_Deg Thermal Degradation (>250°C) GC_Inlet->Thermal_Deg High Temp Mitigation Deactivated Quartz Liner & 5% Phenyl Column GC_Inlet->Mitigation Optimized Method Peak_Tailing Peak Tailing & Signal Loss Active_Sites->Peak_Tailing Thermal_Deg->Peak_Tailing Good_Peak Sharp, Symmetrical Peak Mitigation->Good_Peak

Fig 1. Leptophos oxon formation and GC inlet degradation pathways leading to peak tailing.

Troubleshooting FAQs (GC-MS & LC-MS/MS)

Q1: Why does leptophos oxon exhibit severe peak tailing and low recovery in my GC-MS system, while the parent leptophos looks fine?

Causality: The parent compound, leptophos, contains a phosphorothioate (P=S) group, which is relatively non-polar and stable. Leptophos oxon contains a phosphate (P=O) group. This highly polarized oxygen atom readily forms hydrogen bonds with free silanol groups on the surface of the glass inlet liner, glass wool, or the column's stationary phase[4]. This reversible adsorption causes the analyte molecules to elute over an extended period, creating a "tail." Self-Validating Test: Inject a mixture of leptophos oxon and a non-polar internal standard (e.g., phenanthrene-d10). If only the oxon tails, the system has active chemical sites (silanols). If both peaks tail equally, the issue is physical (e.g., a poorly cut column or dead volume at the column connection).

Q2: How can I optimize the GC inlet to prevent oxon degradation and tailing?

Causality: Organophosphorus pesticides can easily degrade in the injector port, leading to poor peak profiles and matrix effects[4]. Standard glass liners and untreated quartz wool possess high surface areas populated with active sites. Solution: Use a proprietary deactivated, splitless quartz liner with a single taper at the bottom. The taper minimizes contact between the analyte and the active metal surface of the inlet base seal. If using wool to trap non-volatile matrix components, it must be highly deactivated quartz wool[4]. Furthermore, lower the inlet temperature to 220°C–250°C; temperatures above 250°C can induce thermal degradation of the labile oxon.

Q3: What is the optimal column chemistry for trace GC-MS analysis of oxons?

Solution: A 5% phenyl / 95% dimethyl polysiloxane phase (e.g., TG-5MS, DB-5MS) is the industry standard for organophosphorus pesticides[1][4]. The slight polarity of the 5% phenyl groups provides necessary selectivity for the oxon while maintaining a highly inert, low-bleed profile essential for trace MS detection.

Q4: Can LC-MS/MS provide better peak shape for leptophos oxon than GC-MS?

Causality: Yes. LC-MS/MS entirely avoids the thermal degradation risks associated with GC inlets. However, oxons can still tail in LC due to secondary interactions with unreacted silanols on the silica backbone of the stationary phase. Solution: Use an extensively end-capped C18 column or a biphenyl column. To further sharpen the peak, add a mobile phase modifier: 5 mM ammonium formate with 0.1% formic acid. The ionic strength of the formate buffer masks residual silanols, preventing the oxon from adsorbing to the column.

Decision Matrix & Workflow Visualization

Workflow Start Issue: Poor Peak Shape for Leptophos Oxon Check_System Select Analytical Platform Start->Check_System GC_Path GC-MS/MS Pathway Check_System->GC_Path LC_Path LC-MS/MS Pathway Check_System->LC_Path GC_Liner Install Deactivated Single-Taper Quartz Liner GC_Path->GC_Liner LC_Mobile Add 5mM Ammonium Formate + 0.1% Formic Acid LC_Path->LC_Mobile GC_Temp Optimize Inlet Temp (220-250°C) GC_Liner->GC_Temp GC_Column Use 5% Phenyl Polysiloxane (e.g., TG-5MS) GC_Temp->GC_Column Success Symmetrical Peak & High Recovery GC_Column->Success LC_Column Use End-capped C18 or Biphenyl Column LC_Mobile->LC_Column LC_Column->Success

Fig 2. Decision tree for troubleshooting leptophos oxon peak shape in GC and LC systems.

Data Presentation & System Parameters

Table 1: Chromatographic Parameters and Peak Shape Effects
ComponentSub-optimal ConditionOptimized ConditionMechanistic Effect on Leptophos Oxon
GC Inlet Liner Standard straight glassDeactivated single-taper quartzPrevents hydrogen bonding with silanols; taper directs flow into column, reducing dead volume[4].
GC Inlet Temp 280°C - 300°C220°C - 250°CPrevents thermal degradation of the labile P=O bond while ensuring volatilization.
LC Mobile Phase 0.1% Formic Acid in Water/ACN5 mM Ammonium Formate + 0.1% FAIonic buffer masks residual silanols on the LC column, preventing secondary retention (tailing).
Sample Matrix Pure solvent (e.g., Hexane)Matrix-matched or Analyte ProtectantsMatrix components fill active sites in the GC liner, preventing the oxon from being adsorbed.
Table 2: Comparison of GC-MS vs LC-MS/MS for Leptophos Oxon
FeatureGC-MS/MS (EI)LC-MS/MS (ESI)
Primary Challenge Active silanol sites, thermal degradation.Matrix suppression, secondary silanol interactions.
Peak Tailing Risk High (Requires strict flow path maintenance).Low to Moderate (Mitigated by buffers).
Derivatization Not required, but analyte protectants recommended.Not required.
Sensitivity Excellent (sub-ppb with modern triple quads).Excellent (often superior for polar oxons).

Experimental Protocols

Protocol 1: GC-MS/MS Flow Path Deactivation & Maintenance

This protocol is a self-validating system to ensure the GC flow path is inert before running valuable trace samples.

  • Cool the System: Cool the GC oven and inlet to < 40°C. Vent the MS vacuum.

  • Liner Replacement: Remove the old liner. Install a new, commercially deactivated single-taper quartz liner containing deactivated quartz wool[4]. Do not touch the liner with bare hands (oils introduce active sites).

  • Column Trimming: Using a ceramic scoring wafer, cleanly cut 10–15 cm from the front end of the 5% phenyl polysiloxane column (e.g., TG-5MS) to remove accumulated non-volatile matrix and degraded stationary phase.

  • Validation (The "Grob" or "Pesticide Checkout" Test):

    • Inject a standard mix containing leptophos oxon and a robust internal standard (e.g., triphenyl phosphate).

    • Calculate the Asymmetry Factor ( As​ ).

    • Self-Validation Check: If As​ for leptophos oxon is between 0.8 and 1.2, the flow path is successfully deactivated. If As​>1.5 , re-cut the column and verify the liner installation.

Protocol 2: Solid-Phase Extraction (SPE) for Trace Oxon Recovery in Aqueous Samples

Oxons are highly polar and can be lost during liquid-liquid extraction. This SPE method ensures high recovery from water samples[1].

  • Cartridge Conditioning: Use a silica-bonded C18 SPE cartridge (e.g., 500 mg/6 mL). Condition with 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol, and finally 5 mL of HPLC-grade water. Do not let the cartridge dry out.

  • Sample Loading: Load 500 mL of the aqueous sample (spiked with internal standard) at a controlled flow rate of 5–10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to remove highly polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove residual water (critical for subsequent GC analysis).

  • Elution: Elute leptophos oxon using 5 mL of DCM:Ethyl Acetate (1:1, v/v).

  • Reconstitution: Evaporate the eluate to near-dryness under nitrogen at 30°C (do not use high heat). Reconstitute in 1 mL of initial mobile phase (for LC) or an appropriate solvent containing analyte protectants (for GC).

References

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes Source: MDPI URL:[Link]

  • Analysis of Organophosphorus Pesticides by GC (Application Note 20705) Source: Thermo Fisher Scientific URL:[Link]

  • Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection Source: ResearchGate URL:[Link]

  • Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stabilization of Leptophos Oxon Reference Standards

Welcome to the technical support center for the handling of leptophos oxon reference standards. This guide is designed for researchers, analytical scientists, and professionals in drug development who rely on the accurac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling of leptophos oxon reference standards. This guide is designed for researchers, analytical scientists, and professionals in drug development who rely on the accuracy and stability of organophosphate reference materials. Here, we move beyond simple protocols to explain the underlying principles of stability, helping you to troubleshoot issues and ensure the integrity of your experimental data.

Introduction: The Challenge of Leptophos Oxon Stability

Leptophos oxon, the oxygen analog of the organophosphorothioate insecticide leptophos, is a potent acetylcholinesterase inhibitor. As a reference standard, its purity and concentration are paramount for accurate quantification in residue analysis, toxicological studies, and environmental monitoring. However, like many organophosphates, leptophos oxon is susceptible to degradation, which can compromise the validity of experimental results. This guide provides a comprehensive framework for its long-term storage and stabilization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for a crystalline leptophos oxon standard?

For optimal long-term stability, crystalline leptophos oxon should be stored at or below -20°C in a tightly sealed, amber glass vial to protect it from light and moisture. A desiccator can provide an additional layer of protection against humidity. Under these conditions, the solid standard should remain stable for an extended period, as specified by the manufacturer's certificate of analysis.

Q2: What is the recommended solvent for preparing a leptophos oxon stock solution?

High-purity acetonitrile or ethyl acetate are recommended solvents for preparing leptophos oxon stock solutions[1]. These solvents are compatible with common analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC). It is crucial to use HPLC-grade or equivalent solvents to avoid introducing contaminants that could interfere with analysis or promote degradation.

Q3: How should I store my leptophos oxon stock and working solutions?

Stock solutions should be stored at -20°C or lower in amber glass vials with PTFE-lined caps to minimize solvent evaporation and degradation. For working solutions that are used more frequently, storage at 2-8°C is acceptable for short periods (days to a week), but for longer-term storage, -20°C is recommended. Always allow solutions to equilibrate to room temperature before opening to prevent condensation from introducing water, which can facilitate hydrolysis.

Q4: How often should I verify the concentration of my stock solution?

The concentration of your stock solution should be verified against a freshly prepared standard or a certified reference material (CRM) at regular intervals. For a new stock solution, an initial verification is recommended. Subsequently, verification every 3-6 months is a good practice, with the frequency adjusted based on your own stability data and the criticality of the measurements.

Q5: What are the primary degradation pathways for leptophos oxon?

The primary degradation pathways for leptophos oxon are hydrolysis and photolysis.

  • Hydrolysis: This is the cleavage of the ester bond, which is accelerated by the presence of water and is pH-dependent. Hydrolysis is significantly faster under alkaline conditions[2].

  • Photodegradation: Exposure to ultraviolet (UV) light, including from sunlight, can lead to the breakdown of the molecule[3][4]. This can involve cleavage of the phenyl-phosphate bond or alterations to the aromatic ring.

Troubleshooting Guide

Q1: I'm observing a rapid decrease in the concentration of my leptophos oxon standard. What are the likely causes?

A rapid decline in concentration is typically due to improper storage or handling. Consider the following possibilities:

  • Inappropriate Storage Temperature: Storing solutions at room temperature or even 4°C for extended periods can accelerate degradation. Ensure storage at or below -20°C.

  • Exposure to Light: If you are using clear glass vials or leaving your standards on the benchtop, photodegradation is a likely culprit[3][4]. Always use amber vials and minimize light exposure.

  • Presence of Water: Contamination of your organic solvent with water can lead to hydrolysis. Use anhydrous solvents and be mindful of condensation when removing standards from cold storage.

  • pH of the Matrix: If your standard is diluted in a buffered aqueous solution or a sample matrix, an alkaline pH will significantly increase the rate of hydrolysis[2].

  • Reactive Contaminants: Contaminants in your solvent or on your glassware could be reacting with the leptophos oxon. Ensure high-purity solvents and meticulously clean glassware.

Q2: My chromatogram shows unexpected peaks that are not present in a freshly prepared standard. What could they be?

The appearance of new peaks is a strong indicator of degradation. Based on known degradation pathways, these peaks could be:

  • 4-Bromo-2,5-dichlorophenol: A common product of hydrolysis of the phosphate ester bond.

  • Methyl Phenylphosphonic Acid: Another potential hydrolysis product[5].

  • Phenylphosphonic Acid: A further breakdown product[3][5].

To confirm the identity of these peaks, a mass spectrometry (MS) detector is invaluable.

Q3: My analytical results are inconsistent and show poor reproducibility. Could my reference standard be the issue?

Yes, an unstable or improperly prepared reference standard is a common cause of poor reproducibility. Here's a checklist to diagnose the problem:

  • Verify Standard Concentration: Re-run the calibration curve with a freshly prepared standard from the crystalline material.

  • Check for Solvent Evaporation: If the cap on your stock solution vial is not sealing properly, solvent evaporation can lead to an artificially high concentration over time. Use vials with high-quality PTFE-lined caps.

  • Assess Homogeneity: Ensure your stock solution is completely dissolved and homogenous before preparing dilutions. Invert the vial several times before use.

  • Examine Dilution Technique: Inaccurate pipetting during the preparation of working standards can introduce significant error. Calibrate your pipettes regularly.

Summary of Leptophos Oxon Stability and Degradation
ParameterCondition/FactorImpact on StabilityPrimary Degradation Product(s)
Temperature Elevated temperatures (>4°C)Decreased stabilityGeneral acceleration of degradation
Light UV radiation / SunlightDecreased stabilityPhenylphosphonic acid, desbromoleptophos[3]
pH Alkaline conditionsSignificantly decreased stabilityHydrolysis products (e.g., 4-bromo-2,5-dichlorophenol)[2]
Moisture Presence of waterDecreased stabilityHydrolysis products
Solvent High-purity aprotic solventsHigh stability-

Experimental Protocols

Protocol 1: Preparation of a Leptophos Oxon Primary Stock Solution (1 mg/mL)

This protocol describes the gravimetric preparation of a primary stock solution.

Materials:

  • Leptophos oxon crystalline reference standard

  • HPLC-grade acetonitrile

  • 10 mL Class A amber volumetric flask

  • Analytical balance (readable to at least 0.01 mg)

  • Glass Pasteur pipette or syringe

  • Amber glass vial with PTFE-lined cap

Procedure:

  • Equilibration: Allow the crystalline leptophos oxon container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 10 mg of the crystalline standard directly into the 10 mL volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 5 mL of acetonitrile to the flask. Gently swirl the flask to dissolve the solid material completely. A brief sonication (less than 5 minutes) in a room temperature water bath can aid dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with acetonitrile.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Transfer and Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Storage: Store the primary stock solution at -20°C or below.

Protocol 2: Verification of Stock Solution Concentration

This protocol outlines a procedure to verify the concentration of a newly prepared or aged stock solution.

Materials:

  • Aged leptophos oxon stock solution

  • Freshly prepared leptophos oxon stock solution (as per Protocol 1)

  • Calibrated analytical instrument (e.g., GC-MS, LC-MS/MS)

  • Volumetric flasks and pipettes for serial dilutions

Procedure:

  • Prepare Calibration Standards: Using the freshly prepared stock solution, create a series of at least five calibration standards that bracket the expected concentration of your aged stock solution.

  • Analyze Calibration Standards: Inject the calibration standards into your analytical system and generate a calibration curve. The curve should have a coefficient of determination (r²) of ≥0.995.

  • Analyze Aged Stock Solution: Prepare a dilution of your aged stock solution so that its expected concentration falls within the range of your calibration curve.

  • Quantify: Analyze the diluted aged stock solution and use the calibration curve to determine its concentration.

  • Compare and Evaluate: The calculated concentration of the aged stock solution should be within an acceptable tolerance of its nominal concentration (e.g., ±5%). If the deviation is greater, the aged stock solution should be discarded and a new one prepared.

Visualizations

Workflow for Preparation and Verification of a Leptophos Oxon Reference Standard

G cluster_prep Stock Solution Preparation cluster_verify Concentration Verification cluster_storage Storage prep1 Equilibrate Crystalline Standard prep2 Weigh Standard into Volumetric Flask prep1->prep2 prep3 Dissolve in Acetonitrile prep2->prep3 prep4 Dilute to Volume prep3->prep4 prep5 Homogenize prep4->prep5 prep6 Transfer to Amber Vial prep5->prep6 store1 Store at ≤ -20°C prep6->store1 ver1 Prepare Fresh Calibration Standards ver2 Generate Calibration Curve (r² ≥ 0.995) ver1->ver2 ver4 Analyze and Quantify ver3 Dilute Aged Stock Solution ver3->ver4 ver5 Compare to Nominal Concentration ver4->ver5 store1->ver3 After Storage Period

Caption: Workflow for preparing and verifying a leptophos oxon stock solution.

Troubleshooting Logic for a Degrading Standard

G start Inconsistent Results or Unexpected Peaks Observed check_storage Review Storage Conditions start->check_storage storage_temp Is it stored at ≤ -20°C? check_storage->storage_temp Yes discard Discard Old Standard check_storage->discard No check_handling Review Handling Procedures handling_solvent Is the solvent anhydrous and high-purity? check_handling->handling_solvent Yes reprepare Prepare Fresh Standard and Re-analyze check_handling->reprepare No storage_light Is it protected from light? storage_temp->storage_light Yes storage_temp->discard No storage_light->check_handling Yes storage_light->discard No handling_ph Is the matrix pH neutral? handling_solvent->handling_ph Yes handling_solvent->reprepare No handling_ph->reprepare Yes handling_ph->reprepare No

Sources

Troubleshooting

reducing background noise in leptophos oxon environmental sample testing

Technical Support Center: Optimizing Leptophos Oxon Environmental Analysis Welcome to the Technical Support Center for Organophosphorus Environmental Analysis. As a Senior Application Scientist, I have designed this guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Leptophos Oxon Environmental Analysis

Welcome to the Technical Support Center for Organophosphorus Environmental Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating and quantifying leptophos oxon—a highly toxic and analytically stubborn degradation product of leptophos—from complex environmental matrices.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind background noise and providing self-validating protocols to ensure absolute confidence in your analytical data.

Part 1: Expert Troubleshooting & FAQs

Q1: Why does leptophos oxon exhibit more severe background interference and signal suppression than its parent compound, leptophos? A1: The analytical difficulty stems directly from the molecule's structure. Leptophos oxon is the oxidized metabolite of leptophos. Environmental degradation replaces the phosphorothioate (P=S) bond with a phosphate (P=O) bond1[1]. This structural shift significantly increases the molecule's polarity and hydrogen-bonding capacity. In complex environmental matrices (like soil or agricultural runoff), this highly polar moiety interacts strongly with co-extracted matrix components (e.g., humic acids, proteins, and urea), leading to severe ion suppression in mass spectrometry and active-site adsorption in Gas Chromatography (GC) liners2[2].

Q2: How can I definitively distinguish between instrument-derived chemical noise and sample matrix interference? A2: You must implement a self-validating system using matrix-matched calibration versus solvent calibration. If baseline noise persists in a pure solvent blank, the issue is instrument-derived (e.g., a contaminated GC liner or MS source). If the noise only appears in the sample extract, and the slope of the matrix-matched calibration curve deviates by >20% from the solvent curve, you are observing a true matrix effect 3[3]. Modern MS systems also allow simultaneous full-scan and Multiple Reaction Monitoring (MRM) to directly observe co-eluting matrix components 4[4].

Q3: What is the most effective sample cleanup strategy to reduce background noise without degrading leptophos oxon? A3: A modified QuEChERS approach using Dispersive Solid Phase Extraction (dSPE) is optimal. However, you must avoid harsh cleanup sorbents. For instance, 5[5] explicitly warns that certain aggressive cleanup procedures can destroy organophosphorus pesticides. Instead, use Primary Secondary Amine (PSA) to remove organic acids and C18 to remove lipids.

Q4: Can sample dilution effectively mitigate matrix-induced background noise? A4: Yes. Serial dilution is a highly effective, albeit counterintuitive, strategy. Diluting the final extract (e.g., 1/10x or 1/100x) reduces the absolute concentration of matrix components injected into the analytical system, which exponentially decreases ionization suppression and background interference 3[3]. This is viable provided the instrument possesses sufficient sensitivity—such as using a Flame Photometric Detector (FPD) or MRM mode—to detect the diluted analyte 6[6].

Part 2: Quantitative Data: Matrix Effect Mitigation Strategies

The following table summarizes the causal impact of various mitigation strategies on background noise and analyte recovery.

Mitigation StrategyMatrix Effect Reduction (%)Analyte Recovery (%)Implementation ComplexityMechanism of Action
1/100x Sample Dilution High (>90% reduction)95–100%LowPhysically reduces matrix load entering the MS source/GC liner.
PSA + C18 dSPE Cleanup Moderate (50–70%)85–95%ModerateChemically binds and removes interfering organic acids and lipids.
Isotope Dilution (IS) N/A (Mathematical)100% (Adjusted)HighNormalizes signal variations; affected equally by matrix as the target.
Florisil Cleanup Low<85% (Not Rec.)ModerateOverly aggressive; degrades sensitive P=O bonds in oxon metabolites.

Part 3: Validated Experimental Protocols

Protocol 1: Matrix-Resilient Extraction and dSPE Cleanup for Soil/Water

This protocol is designed as a self-validating extraction system. By incorporating an internal standard early, any subsequent matrix-induced losses are mathematically compensated for.

  • Sample Hydration & Extraction: Weigh 10 g of homogenized environmental sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Immediately introduce an internal standard (e.g., malathion or a deuterated analog) to establish a constant response ratio that compensates for downstream matrix variations2[2].

  • Salting Out Partitioning: Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute. The exothermic hydration of MgSO₄ drives the polar leptophos oxon into the organic acetonitrile layer.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to precipitate particulates and separate the aqueous/organic phases.

  • Targeted dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. Vortex for 30 seconds. Causality note: PSA removes polar matrix interferences, while C18 removes non-polar lipids that cause baseline drift.

  • Final Filtration & Dilution: Centrifuge again. Dilute the supernatant 1:10 with pure acetonitrile to further minimize matrix concentration before injection 3[3].

Protocol 2: Instrumental Analysis (GC-MS/MS or GC-FPD)
  • Column Selection: Use a low-polarity silarylene phase capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane). This phase provides excellent selectivity for organophosphorus pesticides and minimizes peak tailing 7[7].

  • Detector Optimization:

    • For GC-FPD: Optimize the optical filter and adjust hydrogen/air flows to maximize phosphorus emission sensitivity, filtering out hydrocarbon matrix noise 5[5].

    • For GC-MS/MS: Utilize MRM to isolate the specific mass-to-charge (m/z) transitions of leptophos oxon, effectively blinding the detector to chemical noise from the matrix8[8].

  • Self-Validation Check: Inject a matrix-matched standard every 10 samples. If the response drops by >15%, active sites have formed in the GC liner due to matrix buildup, dictating immediate liner replacement.

Part 4: Analytical Workflows & Logic Visualization

Workflow N1 Environmental Sample (Soil/Water Matrix) N2 Acetonitrile Extraction + Internal Standard N1->N2 N3 Salting Out Partitioning (MgSO4 + NaCl) N2->N3 N4 Centrifugation (4000 rpm, 5 min) N3->N4 N5 dSPE Cleanup (PSA + C18 + MgSO4) N4->N5 N6 1:10 Extract Dilution (Matrix Reduction) N5->N6 N7 GC-MS/MS or GC-FPD Analysis N6->N7

Caption: Step-by-step extraction and cleanup workflow for leptophos oxon in environmental matrices.

Logic A High Background Noise Observed in Analysis B Perform Matrix-Matched vs Solvent Calibration A->B C Slope Deviation > 20% (Matrix Effect Confirmed) B->C Yes D Slope Deviation < 20% (Instrument Noise) B->D No E Apply 1:10 or 1:100 Sample Dilution C->E F Optimize dSPE Sorbents (PSA/C18) C->F G Clean GC Liner & MS Source D->G

Caption: Diagnostic decision tree for identifying and mitigating matrix effects vs instrument noise.

Part 5: References

  • Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Waters. 4

  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. NIH/PMC. 2

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. NEMI / US EPA. 5

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. NIH/PMC. 1

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry (ACS). 3

  • Detection of pesticides in environmental and food matrix: A review. IJCAP. 8

  • NEMI Method Summary - 8141B (by GC-FPD). NEMI. 6

  • Analysis of Organophosphorus Compounds by GC/MS. Cromlab Instruments. 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity of Leptophos Oxon vs. Other Organophosphate Oxons

A Technical Guide for Drug Development and Toxicology Professionals Organophosphorus (OP) compounds are widely characterized by their ability to induce acute cholinergic toxicity via the inhibition of acetylcholinesteras...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Toxicology Professionals

Organophosphorus (OP) compounds are widely characterized by their ability to induce acute cholinergic toxicity via the inhibition of acetylcholinesterase (AChE). However, a critical subset of these compounds—most notably the pesticide leptophos—exhibits a severe, secondary toxicological profile known as Organophosphate-Induced Delayed Polyneuropathy (OPIDN)[1].

This guide provides an objective, data-driven comparison of the active metabolite leptophos oxon against other common OP oxons (e.g., paraoxon, malaoxon). By analyzing their differential affinities for AChE versus Neuropathy Target Esterase (NTE)—the primary molecular target for OPIDN—researchers can better predict off-target neurodegenerative liabilities in novel drug and chemical development[1].

Mechanistic Divergence: Acute vs. Delayed Neurotoxicity

OP compounds typically require hepatic CYP450-mediated oxidative desulfuration to convert the protoxicant (thionate) into its active, highly electrophilic oxon form[2]. Once formed, the oxon can bind to various serine hydrolases. The clinical outcome is dictated by the specific enzyme targeted:

  • AChE Inhibition (Acute): Binding to AChE prevents the breakdown of acetylcholine, leading to rapid overstimulation of muscarinic and nicotinic receptors (cholinergic crisis)[3].

  • NTE Inhibition & "Aging" (Delayed): Binding to NTE (PNPLA6) initiates OPIDN only if the enzyme-inhibitor complex undergoes "aging." Aging is the irreversible loss of a secondary alkyl leaving group from the OP moiety, leaving a negatively charged phosphyl group covalently attached to the active-site serine[4]. This triggers downstream Wallerian degeneration of long, large-diameter axons in the spinal cord and peripheral nerves[5].

OP metabolic activation and divergent neurotoxic pathways (AChE vs. NTE).

Comparative Toxicity Profile: AChE vs. NTE Affinity

The structural chemistry of the OP oxon dictates its toxicological pathway. Standard phosphorothioates (like parathion/paraoxon) are potent AChE inhibitors but poor NTE inhibitors. In contrast, leptophos oxon is a phenylphosphonate derivative. Its unique steric profile and electronic distribution not only grant it high affinity for NTE but also make the resulting inhibited complex highly susceptible to the critical "aging" process[4][6].

The table below summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various OP oxons and related compounds, highlighting the stark contrast in their neurotoxic potential.

CompoundAChE IC50 (µM)NTE IC50 (µM)Primary Toxicity ProfileStructural Class
Leptophos oxon Potent (<0.1)0.125 Mixed (Acute + Severe OPIDN)Phenylphosphonate
Paraoxon 0.004>1000.0Acute Cholinergic (No OPIDN)Phosphate
Malaoxon 0.0097740.0Acute Cholinergic (No OPIDN)Phosphate
DFP 0.0931.0Mixed (Acute + OPIDN)Phosphorofluoridate
Mipafox 13.014.0OPIDN PredominantPhosphorodiamidofluoridate

Data synthesized from established neurotoxicology assays[6][7]. Note that paraoxon and malaoxon fail to inhibit NTE at physiologically relevant concentrations, whereas leptophos oxon is an extremely potent NTE inhibitor (IC50 = 1.25 x 10^-7 M)[6][7].

Experimental Methodologies & Self-Validating Protocols

To accurately assess the OPIDN liability of a novel compound compared to leptophos oxon, researchers must utilize specific in vitro and in vivo models. The adult hen (Gallus gallus domesticus) is the gold-standard model because its NTE aging kinetics and axonal transport physiology closely mirror human susceptibility[1]. Rodents possess rapid NTE turnover rates that mask delayed neurotoxicity, making them inappropriate for OPIDN screening[8].

Protocol A: In Vitro Differential NTE Inhibition Assay

Because brain tissue contains dozens of non-specific esterases, true NTE activity cannot be measured directly. It must be operationally defined using a self-validating differential inhibition system[6].

Causality & Validation: True NTE is defined as the fraction of phenyl valerate (PV) hydrolase activity that is resistant to 40 µM paraoxon (which saturates AChE and carboxylesterases) but sensitive to 50 µM mipafox (a specific NTE inhibitor)[6].

  • Tissue Preparation: Harvest whole brain from adult hens (>55 days old)[8]. Homogenize in 50 mM Tris-HCl buffer (pH 8.0) to preserve esterase structural integrity.

  • Differential Incubation:

    • Aliquot A (Total Activity): Buffer only.

    • Aliquot B (Paraoxon-resistant): Incubate homogenate with 40 µM paraoxon for 20 minutes at 37°C.

    • Aliquot C (Mipafox-sensitive): Incubate homogenate with 40 µM paraoxon + 50 µM mipafox for 20 minutes at 37°C.

    • Test Aliquot: Incubate homogenate with 40 µM paraoxon + targeted concentration of Leptophos oxon.

  • Substrate Addition: Add phenyl valerate (PV) substrate to all aliquots and incubate for 15 minutes[6].

  • Colorimetric Detection: Terminate the reaction using an SDS/4-aminoantipyrine solution. Add potassium ferricyanide to form a red chromophore with the enzymatically released phenol. Measure absorbance at 510 nm[6].

  • Calculation: Baseline NTE Activity = (Absorbance of B) - (Absorbance of C).

Self-validating differential inhibition workflow for measuring NTE activity.

Protocol B: In Vivo OPIDN Assessment

To confirm that the in vitro NTE inhibition and aging translate to actual neuropathy, an in vivo biological assay is required.

  • Subject Selection: Utilize adult White Leghorn hens (minimum 55–70 days old, typically 12 months)[8]. Young chicks are highly resistant to OPIDN due to incomplete axonal maturation[8].

  • Dosing & Prophylaxis: Administer leptophos oxon via oral gavage. Crucial Step: Co-administer atropine sulfate to protect the animal from acute cholinergic death (AChE inhibition), thereby isolating the delayed NTE-mediated effects[3].

  • Clinical Observation: Monitor the subjects for a latent period of 7 to 21 days[8]. OPIDN presents progressively: initial paresthesia manifests as ataxia, which devolves into flaccid paralysis of the lower limbs and eventual spasticity[1][5].

  • Histopathological Validation: Euthanize subjects and perform histological staining of the sciatic nerve and spinal cord to confirm Wallerian-type secondary myelin degeneration, the hallmark of OPIDN[5][8].

Conclusion

The comparative toxicity of leptophos oxon highlights a critical paradigm in toxicology: acute lethality (AChE inhibition) and chronic neurodegeneration (NTE inhibition) are distinct structural liabilities. While common OP oxons like paraoxon and malaoxon trigger severe acute cholinergic crises, they lack the specific steric geometry required to inhibit and "age" NTE[7]. Leptophos oxon, conversely, acts as a dual-threat agent, possessing both high AChE affinity and an exceptional capacity to irreversibly bind NTE (IC50 = 0.125 µM)[6]. For drug development professionals, utilizing the self-validating hen brain differential assay is mandatory for screening out hidden OPIDN liabilities in novel neuropathic or agricultural compounds.

Sources

Comparative

Validation of Analytical Methods for Leptophos Oxon in Environmental Matrices: A Comparative Guide

Leptophos oxon is the highly toxic oxygen analog and primary active metabolite of the organophosphate (OP) insecticide leptophos[1]. While the parent compound is a thionate (P=S), environmental oxidation—driven by UV pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Leptophos oxon is the highly toxic oxygen analog and primary active metabolite of the organophosphate (OP) insecticide leptophos[1]. While the parent compound is a thionate (P=S), environmental oxidation—driven by UV photolysis or microbial action in soil—readily converts it to the oxon form (P=O)[1][2]. This transformation is toxicologically significant because leptophos oxon is a potent inhibitor of acetylcholinesterase and is directly linked to delayed neurotoxicity in mammals and avian species[3].

Because leptophos oxon exhibits different physicochemical properties than its parent—specifically higher polarity, greater water solubility, and increased thermal lability—analytical methods must be rigorously validated. This guide objectively compares the performance of GC-MS/MS, LC-MS/MS, and GC-FPD platforms for quantifying leptophos oxon in soil and water matrices, providing causal insights into protocol design to ensure scientific integrity.

Part 1: Environmental Fate and Analyte Stability

Understanding the degradation pathway of leptophos is the foundational step in method development. In aqueous environments with a pH > 8.3, leptophos and its oxon rapidly hydrolyze into O-methyl phosphonothioic acid and substituted phenols[2]. Furthermore, UV exposure leads to photoalteration products such as desbromo-leptophos[2][4]. Therefore, sample preservation requires immediate acidification and protection from ambient light to prevent artifactual degradation prior to extraction.

G Leptophos Leptophos (Parent Thionate) Oxon Leptophos oxon (Toxic Metabolite) Leptophos->Oxon Oxidation (CYP450 / Soil Microbes) Desbromo Desbromo-leptophos (Photoalteration) Leptophos->Desbromo UV Photolysis Hydrolysis Hydrolysis Products (e.g., Phenols) Leptophos->Hydrolysis Hydrolysis Oxon->Hydrolysis Base-Catalyzed Hydrolysis (pH > 8)

Metabolic and environmental degradation pathway of leptophos to its oxon and hydrolysis products.

Part 2: Methodological Workflows (The Self-Validating System)

To ensure analytical trustworthiness, the extraction protocol must operate as a self-validating system. This is achieved by spiking samples with an isotopically labeled internal standard (e.g., Triphenylphosphate-d15 or a deuterated OP analog) prior to extraction. This internal standard dynamically corrects for both extraction losses and instrumental matrix effects (ion suppression/enhancement).

Protocol 1: Soil Extraction via Modified QuEChERS[5][6]
  • Homogenization & Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 5 mL of LC-MS grade water. Causality: Hydrating the soil swells the matrix pores, significantly improving the extraction efficiency for the more polar oxon metabolite.

  • Extraction: Add 10 mL of Acetonitrile containing 1% Acetic Acid. Causality: Leptophos oxon rapidly degrades via base-catalyzed hydrolysis[2]. The acidic environment stabilizes the labile P=O bond during the exothermic partitioning step.

  • Partitioning: Add 4 g MgSO4 and 1 g NaOAc. Shake vigorously for 1 min and centrifuge at 4000 rpm for 5 min.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dispersive Solid-Phase Extraction (dSPE) tube containing 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

    • Causality: PSA removes organic soil acids (humic/fulvic), and C18 removes non-polar lipids. Graphitized Carbon Black (GCB) is intentionally omitted here; while excellent for pigment removal, GCB irreversibly adsorbs planar organophosphates, which would severely compromise oxon recovery[5].

Protocol 2: Water Extraction via Solid-Phase Extraction (SPE)
  • Preparation: Filter 500 mL of the water sample to remove suspended particulates. Adjust the pH to 4.0 using dilute HCl to prevent alkaline cleavage[2].

  • Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) polymeric cartridge with 5 mL Methanol followed by 5 mL acidified water.

  • Loading: Load the sample at a controlled flow rate of 5 mL/min to ensure optimal interaction with the sorbent bed.

  • Elution: Elute with 5 mL of Ethyl Acetate followed by 5 mL of Dichloromethane. Evaporate under a gentle nitrogen stream at room temperature (avoid heat due to thermal lability) and reconstitute in the initial LC mobile phase.

G Soil Soil Matrix (Modified QuEChERS) Ext_Soil Extraction: ACN + 1% AcOH Partition: MgSO4 / NaOAc Soil->Ext_Soil Water Water Matrix (SPE via HLB) Ext_Water Condition: MeOH / H2O Elute: EtOAc / DCM Water->Ext_Water Cleanup dSPE Cleanup (PSA + C18 + MgSO4) Ext_Soil->Cleanup IS Internal Standard Addition (Self-Validating Correction) Ext_Water->IS Cleanup->IS LC LC-MS/MS (ESI+) Target: m/z 361 -> 155 IS->LC GC GC-MS/MS (EI) Target: m/z 359, 361 IS->GC

Self-validating sample preparation and instrumental analysis workflow for environmental matrices.

Part 3: Analytical Technologies Comparison

Historically, has served as the gold standard for analyzing organophosphorus compounds using Gas Chromatography coupled with a Flame Photometric Detector (GC-FPD) or Nitrogen-Phosphorus Detector (NPD)[6][7]. However, the thermal lability of leptophos oxon in hot GC inlets often leads to peak tailing or degradation back to the parent phenol. Modern laboratories increasingly rely on LC-MS/MS (ESI) and GC-MS/MS (EI) to achieve lower detection limits and higher structural confidence[8][9][10].

Table 1: Comparison of Analytical Platforms for Leptophos Oxon
PlatformIonization / DetectionLOD (µg/kg)Mean RecoveryMatrix Effect SusceptibilityBest Use Case
LC-MS/MS Electrospray Ionization (ESI+)0.05 - 0.290 - 105%High (Requires matrix-matched calibration or IS)Optimal for Oxons. Bypasses thermal degradation; highly sensitive for polar metabolites.
GC-MS/MS Electron Ionization (EI)0.5 - 1.080 - 95%Low to ModerateOptimal for Parent Leptophos. Requires highly deactivated GC inlets to prevent oxon breakdown.
GC-FPD Flame Photometric (Phosphorus mode)5.0 - 10.075 - 110%LowCost-Effective Screening. High specificity for phosphorus, but lacks mass spectral confirmation.

Note: LC-MS/MS utilizing Dynamic Multiple Reaction Monitoring (dMRM) provides the highest duty cycle and sensitivity for complex environmental extracts[11].

Table 2: Experimental Validation Parameters (Soil & Water)

The following data summarizes typical validation parameters achieved using the optimized extraction workflows coupled with LC-MS/MS (ESI+) and GC-MS/MS (EI)[11][10].

MatrixExtraction MethodAnalytical PlatformLinearity (R²)LOQ (µg/kg)Mean Recovery (%)Precision (RSD %)
Soil Modified QuEChERSLC-MS/MS (ESI+)> 0.9980.598.43.2
Soil Modified QuEChERSGC-MS/MS (EI)> 0.9952.088.76.5
Water SPE (HLB Cartridge)LC-MS/MS (ESI+)> 0.9990.1101.22.8
Water SPE (HLB Cartridge)GC-MS/MS (EI)> 0.9960.592.55.4

Part 4: Conclusion

For the quantification of leptophos oxon in environmental matrices, LC-MS/MS operating in ESI+ mode paired with a modified, acidified QuEChERS (for soil) or HLB-SPE (for water) represents the most robust and scientifically sound methodology. By utilizing "soft" ionization and avoiding the high temperatures of a GC inlet, analysts prevent the artifactual degradation of the thermally labile oxon. Furthermore, the integration of isotopically labeled internal standards transforms the protocol into a self-validating system, ensuring that matrix effects do not compromise the trustworthiness of the quantitative data.

References
  • World Health Organization (WHO) / INCHEM. (1975). 338. Leptophos (WHO Pesticide Residues Series 5). International Programme on Chemical Safety. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 30709, Leptophos oxon. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). SW-846 Test Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available at:[Link]

  • Agilent Technologies. (2009). Food Safety Compendium: LC/MS/MS Conditions for Pesticides using QuEChERS Extraction. Available at:[Link]

Sources

Validation

Comparative Analysis of Acetylcholinesterase Binding Affinity: Leptophos Oxon vs. Chlorpyrifos Oxon

Executive Summary Organophosphorus (OP) compounds are extensively studied in drug development and toxicology for their potent inhibition of acetylcholinesterase (AChE), a critical enzyme in neural transmission. Phosphoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organophosphorus (OP) compounds are extensively studied in drug development and toxicology for their potent inhibition of acetylcholinesterase (AChE), a critical enzyme in neural transmission. Phosphorothioate insecticides, such as chlorpyrifos and leptophos, are metabolically inactive in their parent form and require cytochrome P450 (CYP450)-mediated oxidative desulfuration to become highly reactive "oxons" 1. This technical guide provides an objective, data-driven comparison of the AChE binding affinities of chlorpyrifos oxon (CPO) and leptophos oxon (LPO), detailing the kinetic parameters and the self-validating experimental protocols used to derive them.

Mechanistic Overview: Bioactivation and Target Phosphorylation

Both CPO and LPO exert their primary toxicological effects by acting as electrophiles that covalently phosphorylate the serine hydroxyl group within the active site gorge of AChE 2. This phosphorylation yields a stable, inactive enzyme, preventing the hydrolysis of acetylcholine and leading to cholinergic hyperstimulation.

Bioactivation cluster_0 Hepatic CYP450 Bioactivation Chlorpyrifos Chlorpyrifos (P=S) CYP450 CYP450 Desulfuration Chlorpyrifos->CYP450 Leptophos Leptophos (P=S) Leptophos->CYP450 CPO Chlorpyrifos Oxon (P=O) CYP450->CPO LPO Leptophos Oxon (P=O) CYP450->LPO AChE Acetylcholinesterase (AChE) Serine Active Site CPO->AChE High Affinity LPO->AChE Moderate Affinity PhosphorylatedAChE Phosphorylated AChE (Inactive) AChE->PhosphorylatedAChE Covalent Phosphorylation

Mechanism of CYP450 bioactivation and subsequent AChE phosphorylation by OP oxons.

Comparative Kinetic Data: AChE Inhibition Affinity

The rate of AChE phosphorylation is quantified by the bimolecular inhibitory rate constant ( ki​ ), which serves as the gold standard for comparing OP inhibitory capacity 2. While both oxons are potent inhibitors, CPO demonstrates a significantly higher affinity for AChE compared to LPO.

Furthermore, the toxicological profiles of these compounds diverge when considering secondary targets, such as Neuropathy Target Esterase (NTE). The Relative Inhibitory Potency (RIP), defined as the ratio of ki​(AChE)/ki​(NTE) , dictates the likelihood of an OP inducing delayed neurotoxicity (OPIDN) .

Kinetic ParameterChlorpyrifos Oxon (CPO)Leptophos Oxon (LPO)
Bimolecular Rate Constant ( ki​ ) for AChE 9.3×106 M−1min−1 (Human rH) 3 1.0×106 M−1min−1 (Brain) 4
IC50​ (AChE Inhibition) <10 nM 2 200 nM ( 2×10−7 M ) 4
Relative Inhibitory Potency (RIP: AChE/NTE) >>1 (Highly selective for AChE) <1 (High affinity for NTE) 5
Primary Toxicological Outcome Acute Cholinergic CrisisDelayed Neurotoxicity (OPIDN) 6

Data Interpretation: CPO's ki​ is nearly an order of magnitude higher than LPO's for AChE, making it a far more potent acute neurotoxin. Conversely, LPO's lower RIP indicates a dangerous propensity to age and inhibit NTE, making leptophos notorious for causing irreversible delayed paralysis 5.

Experimental Methodology: Determination of Bimolecular Rate Constants

To objectively compare the binding affinities of these oxons, researchers rely on the modified Ellman assay. This protocol is designed as a self-validating system: by measuring the uninhibited enzyme activity (control) alongside the inhibited samples, the assay internally corrects for spontaneous substrate hydrolysis and baseline enzyme degradation.

Causality in Experimental Design: The determination of ki​ requires pseudo-first-order conditions. The oxon concentration [I] must be in vast excess compared to the enzyme concentration [E] . This ensures that [I] remains constant during the reaction, allowing the rate of inhibition to be solely dependent on the time of incubation.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: AChE activity and the stability of the colorimetric indicator are optimal at this slightly alkaline pH.

  • Enzyme-Inhibitor Pre-incubation: Incubate a fixed concentration of recombinant AChE with varying concentrations of the oxon (e.g., 1-100 nM for CPO) at 37°C. Rationale: Pre-incubation without the substrate allows the irreversible phosphorylation reaction to proceed without competitive interference from the substrate. Aliquots are taken at specific time intervals (e.g., 1, 3, 5, 10 minutes) 2.

  • Reaction Initiation: Transfer the aliquots into a cuvette containing the substrate Acetylthiocholine (ATCh, 1 mM) and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM). Rationale: AChE hydrolyzes ATCh to thiocholine. The sulfhydryl group of thiocholine rapidly reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion.

  • Spectrophotometric Measurement: Continuously monitor the absorbance at 412 nm for 2 minutes. Rationale: The rate of absorbance increase is directly proportional to the residual (uninhibited) AChE activity.

  • Kinetic Calculation:

    • Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line yields the apparent first-order rate constant ( kobs​ ).

    • Plot kobs​ against the inhibitor concentration [I] . The slope of this secondary plot is the bimolecular rate constant ( ki​ ) .

EllmanWorkflow Prep 1. Reagent Prep (Buffer pH 8.0, AChE, Oxon) Incubate 2. Pre-incubation (Establish pseudo-first-order kinetics) Prep->Incubate Substrate 3. Add ATCh & DTNB (Initiate thiocholine production) Incubate->Substrate Read 4. Spectrophotometry (Monitor 412 nm absorbance) Substrate->Read Data 5. Kinetic Analysis (Derive ki from k_obs vs [I] plot) Read->Data

Step-by-step workflow of the modified Ellman assay for determining ki values.

Conclusion

While both chlorpyrifos oxon and leptophos oxon share a common mechanism of AChE phosphorylation, their kinetic affinities dictate vastly different toxicological profiles. CPO's high bimolecular rate constant ( 9.3×106 M−1min−1 ) drives rapid, acute cholinergic toxicity. In contrast, LPO's moderate AChE affinity ( 1.0×106 M−1min−1 ) combined with its high affinity for NTE shifts its primary hazard profile toward delayed neurotoxicity. Understanding these kinetic nuances is essential for drug development professionals working on novel cholinesterase reactivators (oximes) and targeted OP countermeasures.

References
  • Human variation in CYP-specific chlorpyrifos metabolism. ResearchGate.1

  • Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. PubMed.2

  • Relative Inhibitory Potencies of Chlorpyrifos Oxon, Chlorpyrifos Methyl Oxon, and Mipafox for Acetylcholinesterase Versus Neuropathy Target Esterase. DTIC.

  • Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. PubMed.3

  • 338. Leptophos (WHO Pesticide Residues Series 5). INCHEM.4

  • In Vitro and in Vivo Assessment of the Effect of Impurities and Chirality on Methamidophos-Induced Neuropathy Target Esterase Aging. Toxicological Sciences.5

  • The Role of Pharmacokinetics and Metabolism in Species Sensitivity to Neurotoxic Agents. CDC Stacks.6

Sources

Comparative

comparing in vivo and in vitro neurotoxicity profiles of leptophos oxon

As a Senior Application Scientist, evaluating the neurotoxicological profile of organophosphate (OP) compounds requires moving beyond simple IC50 values to understand the complex interplay between metabolic activation, e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the neurotoxicological profile of organophosphate (OP) compounds requires moving beyond simple IC50 values to understand the complex interplay between metabolic activation, enzyme kinetics, and systemic toxicokinetics.

Leptophos oxon is the highly reactive, active metabolite of the organothiophosphate pesticide leptophos. While leptophos itself is a pro-toxicant requiring bioactivation, leptophos oxon is a direct-acting neurotoxicant. It is notorious not only for inducing acute cholinergic crisis via Acetylcholinesterase (AChE) inhibition but, more critically, for triggering Organophosphate-Induced Delayed Polyneuropathy (OPIDN) through the irreversible inhibition and "aging" of Neuropathy Target Esterase (NTE)[1][2].

This guide provides an objective, data-driven comparison of the in vitro and in vivo neurotoxicity profiles of leptophos oxon, complete with self-validating experimental protocols to support advanced drug development and toxicological screening.

Mechanistic Basis of Leptophos Oxon Neurotoxicity

The neurotoxicity of leptophos is fundamentally governed by its metabolic fate. In vivo, technical leptophos undergoes cytochrome P450 (CYP450)-mediated oxidative desulfuration in the liver to form leptophos oxon[3].

Once formed, leptophos oxon exerts a dual-phase neurotoxic assault:

  • Acute Toxicity: Rapid phosphorylation of AChE leads to acetylcholine accumulation, causing acute cholinergic toxidrome[1].

  • Delayed Toxicity (OPIDN): Leptophos oxon phosphorylates NTE in the nervous system. Crucially, the phosphorylated NTE complex undergoes a rapid "aging" process—a secondary dealkylation reaction that renders the enzyme irreversibly inhibited. This aging step is the absolute prerequisite for the axonal degeneration observed 8–14 days post-exposure[1][2].

Metabolic activation of leptophos and the dual-pathway neurotoxicity of leptophos oxon.

In Vitro Neurotoxicity Profile

In vitro assays isolate the direct biochemical interactions of leptophos oxon with target enzymes, removing the variables of absorption, distribution, and hepatic metabolism. Because leptophos oxon is already in its active state, it demonstrates profound inhibitory potency without the need for microsomal activation[2].

Furthermore, leptophos oxon exhibits off-target neurotoxicity by acting as a GABA_A receptor chloride channel inhibitor, which contributes to central nervous system excitability[4].

Quantitative In Vitro Data Summary
Target / MetricLeptophos Oxon PerformanceBiological Significance
Total NTE Inhibition 99% (at 0.1 mM, 30 min)Near-complete blockade of target esterase[2].
Aged NTE Fraction 25%Represents the irreversibly inhibited fraction driving OPIDN[2].
Unaged NTE Fraction 74%Reversibly inhibited fraction; does not directly cause OPIDN[2].
GABA_A Receptor (IC50) 89.6 ± 30.4 μMInhibits GABA-induced chloride influx, causing excitotoxicity[4].
Protocol: In Vitro NTE Inhibition and Aging Assay

To accurately assess OPIDN potential in vitro, we must measure not just total NTE inhibition, but the specific percentage of the enzyme that has "aged."

  • Step 1: Tissue Preparation: Homogenize adult hen brain tissue in Tris-EDTA buffer. Causality: Hen brain is utilized because the avian NTE ortholog closely mirrors human OPIDN susceptibility, unlike rodent models[1].

  • Step 2: Inhibitor Incubation: Incubate the homogenate with 0.1 mM leptophos oxon at 37°C for 30 minutes.

  • Step 3: Differential Esterase Blockade: Add 40 μM paraoxon to the mixture. Causality: Paraoxon selectively inhibits AChE and Butyrylcholinesterase (BChE) without affecting NTE, ensuring that subsequent substrate hydrolysis is exclusively NTE-driven[5].

  • Step 4: Reactivation Challenge: Split the sample. Treat one half with KCl (control) and the other with Potassium Fluoride (KF). Causality: Fluoride ions selectively reactivate the unaged fraction of phosphorylated NTE. The difference in activity between the KF-treated and KCl-treated samples quantifies the "aged" fraction[2].

  • Step 5: Substrate Hydrolysis: Add phenyl valerate (PV). Measure the release of phenol colorimetrically at 510 nm to calculate residual enzyme activity[5].

Workflow for the differential in vitro NTE inhibition and aging assay.

In Vivo Neurotoxicity Profile

While in vitro assays prove that leptophos oxon is a potent NTE aging agent, in vivo models are mandatory to validate toxicokinetics, blood-brain barrier penetration, and the clinical manifestation of delayed neuropathy.

In vivo, technical leptophos is relatively slow-acting due to the time required for hepatic conversion. However, direct administration of leptophos oxon bypasses this step, resulting in rapid enzyme binding. Despite this rapid binding, the clinical symptoms of OPIDN (ataxia, paralysis) still require a latency period of 8–14 days, reflecting the time required for Wallerian-like axonal degeneration to occur in the spinal cord and peripheral nerves[1].

Protocol: In Vivo OPIDN Assessment in the Hen Model

Rats and mice are highly resistant to OPIDN[1]. Therefore, the adult White Leghorn hen (Gallus gallus domesticus) is the universally accepted regulatory model.

  • Step 1: Prophylactic Protection: Administer 20 mg/kg Atropine and 50 mg/kg 2-PAM (Pralidoxime) intramuscularly prior to dosing. Causality: Leptophos oxon is highly lethal due to acute AChE inhibition. Atropine (muscarinic antagonist) and 2-PAM (AChE reactivator) protect the animal from acute respiratory failure, allowing them to survive long enough to develop the delayed OPIDN phenotype[2][6].

  • Step 2: Dosing: Administer leptophos oxon via oral intubation (e.g., 20 mg/kg).

  • Step 3: Clinical Observation: Monitor hens daily for 21–30 days. Score gait abnormalities on a standardized scale: from slight ataxia (1) to complete paralysis (4)[1].

  • Step 4: Histopathology: At day 30, euthanize the subjects. Harvest the sciatic nerve and spinal cord. Stain with hematoxylin and eosin (H&E) or silver stains to quantify axonal swelling, myelin fragmentation, and Wallerian degeneration[1].

Comparative Analysis: In Vitro vs. In Vivo

The correlation between in vitro NTE aging data and in vivo OPIDN manifestation for leptophos oxon is exceptionally strong, validating the use of biochemical assays as predictive first-tier screens.

  • Metabolic Dependency: In vitro, technical leptophos shows weak NTE inhibition (37%) without microsomal activation, whereas leptophos oxon shows 99% inhibition[2]. In vivo, both are neurotoxic, but leptophos oxon induces ataxia faster and at lower cumulative doses because it circumvents the rate-limiting CYP450 activation step[7].

  • The "Aging" Mandate: In vitro data shows leptophos oxon converts 25% of NTE into the "aged" form[2]. This directly correlates with in vivo histopathology, confirming that OPIDN only occurs when a critical threshold (typically >70% total inhibition with significant aging) of NTE is irreversibly bound.

  • Therapeutic Limitations: While oximes like obidoxime can reactivate AChE in vitro (mitigating acute toxicity)[6], they cannot reactivate "aged" NTE. Therefore, in vivo, post-exposure oxime therapy prevents acute death but offers zero protection against the delayed onset of OPIDN.

Sources

Validation

cross-validation of GC-MS and LC-MS/MS for leptophos oxon detection

As a Senior Application Scientist, I approach the quantification of organophosphate metabolites not merely as a procedural task, but as an exercise in chemical thermodynamics and kinetics. Leptophos oxon is the highly to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of organophosphate metabolites not merely as a procedural task, but as an exercise in chemical thermodynamics and kinetics. Leptophos oxon is the highly toxic, cytochrome P450-mediated bioactivation product of the insecticide leptophos[1]. The conversion of the parent phosphorothioate (P=S) to the oxon (P=O) metabolite significantly increases both the molecule's polarity and its thermal lability[1].

Relying on a single analytical platform for leptophos oxon detection is a critical vulnerability. Gas Chromatography-Mass Spectrometry (GC-MS) can lead to false negatives due to the thermal degradation of the oxon in the injection port, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly susceptible to matrix-induced ion suppression in the electrospray source[2][3].

To achieve absolute data integrity in neurotoxicological and food safety assessments, laboratories must implement an orthogonal cross-validation strategy. This guide details the causal reasoning, self-validating protocols, and comparative performance of GC-MS and LC-MS/MS for leptophos oxon detection.

Mechanistic Context & Analytical Workflow

The structural shift from a P=S to a P=O bond fundamentally alters how leptophos oxon interacts with analytical systems. In GC-MS, the hard Electron Ionization (EI) at 70 eV predictably cleaves the P-O-C bonds, yielding a highly stable base peak at m/z 155[4][5]. However, the heat required for volatilization risks degrading the molecule before it reaches the detector. Conversely, LC-MS/MS utilizes Electrospray Ionization (ESI), a soft ionization technique that preserves the intact protonated precursor [M+H]+ at m/z 394.9, offering superior sensitivity for the labile oxon[6].

To bridge these orthogonal techniques, we utilize a unified, self-validating sample preparation workflow.

G Sample Homogenized Matrix + Isotopically Labeled ISTD Extract Buffered QuEChERS Extraction (Prevents Base Hydrolysis) Sample->Extract Split Sample Aliquot Split Extract->Split GC GC-MS/MS (EI) Target: Volatile/Stable Hard Ionization Split->GC Hexane Exchange (Matrix Enhancement Risk) LC LC-MS/MS (ESI) Target: Polar/Labile Soft Ionization Split->LC Aqueous Dilution (Ion Suppression Risk) Data Orthogonal Cross-Validation (Agreement = Verified Result) GC->Data m/z 155, 359, 361 LC->Data [M+H]+ 394.9

Fig 1. Orthogonal cross-validation workflow for Leptophos oxon extraction and MS detection.

The Self-Validating Sample Preparation: Buffered QuEChERS

Every analytical batch must function as a self-validating system. Organophosphate oxons are notoriously susceptible to base-catalyzed hydrolysis. Therefore, traditional unbuffered extractions will artificially lower your recovery rates. We employ a Citrate-Buffered QuEChERS protocol to lock the pH below 5.0, preserving the oxon ester bonds[2].

Step-by-Step Protocol:

  • Internal Standard (IS) Equilibration: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 50 µL of Leptophos-d5 (1 µg/mL). Causality: Spiking before extraction ensures the IS accounts for both extraction losses and downstream ionization suppression, validating the entire physical workflow.

  • Buffered Extraction: Add 10 mL of Acetonitrile containing 1% Acetic Acid. Vortex for 1 minute. Causality: Acetonitrile precipitates proteins while the acid prevents the degradation of the P=O bond.

  • Salting Out: Add 4.0 g anhydrous MgSO4​ , 1.0 g NaCl , 1.0 g Sodium Citrate tribasic dihydrate, and 0.5 g Sodium Citrate dibasic sesquihydrate. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes. Causality: The salts drive the partitioning of the polar oxon into the organic acetonitrile layer via an exothermic reaction.

  • Dispersive Solid Phase Extraction (dSPE): Transfer 1 mL of the supernatant to a tube containing 150 mg MgSO4​ , 25 mg Primary Secondary Amine (PSA), and 25 mg C18. Vortex and centrifuge. Causality: PSA removes organic acids and sugars, while C18 removes lipids. Critical Note: Do not exceed 25 mg of PSA per mL of extract, as excessive PSA can permanently bind polar oxon metabolites[3].

Instrumental Methodologies: GC-MS vs. LC-MS/MS

GC-MS/SIM (Electron Ionization)

GC-MS provides high-resolution chromatographic separation and definitive structural confirmation via EI fragmentation[5]. However, it is prone to matrix-induced chromatographic response enhancement, where matrix components block active sites in the GC liner, artificially inflating the analyte signal compared to solvent standards[3].

  • Inlet Conditions: 1 µL splitless injection at 250°C. Causality: You must use an ultra-inert, deactivated liner. A dirty liner will catalyze the thermal breakdown of leptophos oxon before it reaches the column.

  • Separation: 30m × 0.25mm × 0.25µm HP-5MS column. Constant helium flow at 1.5 mL/min.

  • Oven Program: 110°C (1 min hold), ramp at 10°C/min to 130°C, then 4°C/min to 230°C, and finally 20°C/min to 290°C (7 min hold)[5].

  • Detection (SIM Mode): m/z 155 (Quantifier - cleavage of the substituted phenyl ring), m/z 359 and 361 (Qualifiers - reflecting the isotopic signature of the dichloro-bromo substitution)[4][5].

LC-MS/MS (Electrospray Ionization)

LC-MS/MS bypasses the thermal lability issue entirely. The soft ESI process preserves the molecule, making it the superior choice for absolute sensitivity[6]. However, it is vulnerable to ion suppression from co-eluting matrix components[2].

  • Injection: 5 µL injection volume.

  • Separation: C18 column (50 mm × 2.1 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive the formation of the [M+H]+ precursor ion in the ESI source.

  • Gradient: 10% B ramped to 95% B over 10 minutes.

  • Detection (Positive MRM): Precursor m/z 394.9 Product m/z 155.0 (Quantifier); Precursor m/z 394.9 Product m/z 339.9 (Qualifier).

Cross-Validation Data Summary

To objectively compare the performance of both platforms, we evaluate the Limit of Detection (LOD), Limit of Quantification (LOQ), and Matrix Effects (ME). Matrix-matched calibration curves are mandatory for both systems to ensure the cross-validation is mathematically sound.

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-QQQ)Causality / Significance
Ionization Method Hard (70 eV EI)Soft (ESI+)EI shatters the molecule; ESI preserves the parent ion.
Target Ions / MRM m/z 155, 359, 361394.9 155.0, 339.9LC-MS/MS offers higher specificity via tandem transitions.
LOD 5.0 - 10.0 µg/kg0.5 - 1.8 µg/kgLC-MS/MS is ~10x more sensitive due to lack of thermal degradation[2][5].
LOQ 15.0 µg/kg2.0 µg/kgLC-MS/MS easily meets stringent regulatory MRLs.
QuEChERS Recovery 70% - 85%88% - 105%GC-MS recoveries appear lower due to inlet losses[2][3].
Matrix Effect (ME) Enhancement (+15% to +30%)Suppression (-10% to -25%)GC-MS suffers from active site masking; LC-MS/MS suffers from charge competition[2][3].

Conclusion

Cross-validation between GC-MS and LC-MS/MS is not merely an analytical redundancy; it is a rigorous scientific necessity for labile organophosphates. While LC-MS/MS offers superior sensitivity and preserves the delicate oxon structure, GC-MS provides unparalleled orthogonal confirmation through predictable EI fragmentation. By implementing the self-validating, buffered QuEChERS protocol detailed above, and cross-referencing the quantitative outputs of both platforms, laboratories can confidently eliminate false positives and matrix-induced artifacts.

Sources

Comparative

comparing extraction efficiencies of leptophos oxon using QuEChERS vs SPE

Optimizing Leptophos Oxon Extraction: A Comparative Guide to QuEChERS vs. Solid-Phase Extraction (SPE) Leptophos, a legacy organothiophosphate insecticide, undergoes oxidative desulfuration in the environment and biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Leptophos Oxon Extraction: A Comparative Guide to QuEChERS vs. Solid-Phase Extraction (SPE)

Leptophos, a legacy organothiophosphate insecticide, undergoes oxidative desulfuration in the environment and biological systems to form its highly toxic metabolite, leptophos oxon. As an Application Scientist evaluating pesticide residue workflows, I frequently observe laboratories struggling to achieve reproducible recoveries for this specific metabolite.

The conversion from a thiono (P=S) group in the parent compound to an oxo (P=O) group in the oxon significantly increases the molecule's polarity and hydrogen-bonding capacity. This chemical shift fundamentally alters its partitioning behavior, making extraction efficiency a critical bottleneck in LC-MS/MS and GC-MS/MS workflows. This guide objectively compares the two dominant sample preparation methodologies—QuEChERS and SPE—providing mechanistic insights and self-validating protocols to optimize your analytical accuracy.

Mechanistic Causality: Why the Extraction Method Matters

The structural polarity of leptophos oxon dictates its thermodynamic behavior during sample preparation.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method relies on salting-out liquid-liquid partitioning. The increased polarity of the oxon means it requires aggressive salting to drive it out of the aqueous phase and into the acetonitrile phase. Furthermore, during the dispersive SPE (dSPE) cleanup step, the oxon's highly electronegative oxygen atom can form strong hydrogen bonds with primary secondary amine (PSA) sorbents. If the PSA ratio is not strictly controlled, this leads to unintended analyte loss, often dropping recoveries to ~83% compared to ~100% for the parent leptophos[1].

  • Solid-Phase Extraction (SPE): SPE utilizes a targeted stationary phase. The oxon's polarity allows it to be strongly retained on mixed-mode or Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents while aqueous matrix interferences are washed away. This yields higher absolute recoveries and cleaner baselines but requires significantly more solvent and processing time[2].

Workflow Visualization

G cluster_0 QuEChERS Method cluster_1 SPE Method Q1 Acetonitrile Extraction Q2 Salting Out (MgSO4/NaCl) Q1->Q2 Q3 dSPE Cleanup (PSA/C18) Q2->Q3 Analysis LC-MS/MS or GC-MS/MS Quantification Q3->Analysis S1 Conditioning (MeOH/H2O) S2 Sample Loading & Washing S1->S2 S3 Target Elution (Ethyl Acetate) S2->S3 S3->Analysis

Workflow comparison of QuEChERS and SPE methods for leptophos oxon extraction.

Self-Validating Experimental Protocols

To ensure data integrity, both protocols described below incorporate an internal standard (IS) validation system. An isotopically labeled standard (e.g., Leptophos-d6) or a structural analog (e.g., Triphenyl phosphate) must be spiked prior to extraction. Recovery of the IS validates the extraction efficiency independently of matrix suppression.

Protocol 1: Modified QuEChERS (Optimized for Polar Metabolites)
  • Sample Commutation & Spiking: Weigh 10 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 100 µL of IS mixture. (Causality: PTFE prevents polar analyte adsorption to tube walls, a common issue with oxon metabolites).

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute. (Causality: Acidification suppresses the ionization of acidic matrix components, preventing them from co-extracting and improving the partitioning of the oxon into the organic phase)[3].

  • Salting Out: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake immediately for 1 minute to prevent salt agglomeration, then centrifuge at 4000 rpm for 5 minutes[4].

  • dSPE Cleanup (Critical Step): Transfer 1 mL of the supernatant to a 2 mL tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. (Causality: Standard kits use 50+ mg of PSA. You must limit PSA to 25 mg. Excessive PSA will bind leptophos oxon via hydrogen bonding, drastically reducing recovery)[1]. Vortex for 30 seconds and centrifuge.

  • Analysis: Transfer the supernatant to an autosampler vial for quantification.

Protocol 2: Polymeric Solid-Phase Extraction (SPE)
  • Sample Preparation: Homogenize 10 g of sample in 20 mL of water/methanol (80:20, v/v). Centrifuge and collect the supernatant. Spike with IS.

  • Conditioning: Condition a polymeric HLB SPE cartridge (500 mg/6 mL) with 5 mL methanol followed by 5 mL LC-grade water[2]. (Causality: HLB sorbents provide dual retention mechanisms—reversed-phase and polar interactions—ideal for capturing the P=O moiety).

  • Loading: Pass the sample supernatant through the cartridge at a controlled flow rate of 1-2 mL/min. (Validation Step: Collect the flow-through and analyze a fraction to confirm no analyte breakthrough occurred during loading).

  • Washing: Wash with 5 mL of 5% methanol in water to elute polar matrix interferents (e.g., sugars, organic acids). Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute leptophos oxon with 2 x 3 mL of Ethyl Acetate/Dichloromethane (1:1, v/v). Evaporate to near dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase.

Comparative Performance Data

The following table synthesizes expected performance metrics when extracting leptophos oxon from complex agricultural matrices, highlighting the trade-offs between throughput and absolute precision[4],[1],.

Performance MetricQuEChERS (Standard dSPE)Modified QuEChERS (Low PSA)Polymeric SPE (HLB)Automated µSPE
Leptophos Oxon Recovery 65 - 75%83.0%92 - 98%85 - 95%
Parent Leptophos Recovery 95 - 105%100.7%95 - 100%90 - 110%
Precision (RSD) 15 - 20%14.9%< 6%< 10%
Matrix Effect (Suppression) Moderate to HighModerateLowLow
Processing Time per Sample ~10 minutes~10 minutes~45 minutes~15 minutes
Solvent Consumption 10 mL10 mL30+ mL12 mL

Application Scientist's Verdict

Choosing between QuEChERS and SPE for leptophos oxon depends entirely on your laboratory's analytical goals and matrix complexity.

  • Choose QuEChERS for high-throughput screening in low-fat, high-water matrices (e.g., fruits, vegetables). However, you must modify the dSPE step. Standard AOAC/EN kits often contain too much PSA, which traps the polar P=O group of the oxon. By reducing PSA and relying more on C18, you can achieve acceptable recoveries (~83%) while maintaining high throughput[1].

  • Choose SPE for complex, lipid-rich matrices or when strict regulatory quantification (requiring <10% RSD) is mandatory. The targeted washing steps in SPE eliminate the matrix suppression that often plagues QuEChERS extracts in LC-MS/MS, yielding superior accuracy and lower Limits of Detection (LODs) for the oxon metabolite[2].

  • The Future is Hybrid: Automated micro-SPE (µSPE) combined with a QuEChERS extraction front-end is emerging as the gold standard. This approach offers the rapid partitioning of QuEChERS with the high-fidelity cleanup of traditional SPE, achieving 85-95% recoveries for late-eluting organophosphates with minimal manual labor.

References

  • [4] Title: Increasing productivity in pesticide residues analysis by GC-MS/MS with on-line automated micro solid phase extraction | Source: thermofisher.com | URL:4

  • [1] Title: A Rapid Multiresidue Method for Determination of Pesticides in Fruits and Vegetables by Using Acetonitrile Extraction/Partitioning and Solid-Phase Extraction Column Cleanup | Source: researchgate.net | URL: 1

  • [3] Title: Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues | Source: chromtech.com.au | URL: 3

  • [2] Title: Food Safety Agilent | Gas Chromatography–Mass Spectrometry | Source: scribd.com | URL: 2

  • Title: Fully Automated QuEChERS Extraction and Clean-up of Organophosphate Pesticides in Orange Juice | Source: palsystem.com | URL:

Sources

Validation

Inter-Laboratory Validation of Leptophos Oxon Residue Quantification Protocols: A Comparative Guide

Introduction Leptophos is an organophosphorus insecticide that, upon environmental exposure or ingestion, undergoes rapid bioactivation via Cytochrome P450 (CYP) enzymes. This metabolic pathway converts the parent phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Leptophos is an organophosphorus insecticide that, upon environmental exposure or ingestion, undergoes rapid bioactivation via Cytochrome P450 (CYP) enzymes. This metabolic pathway converts the parent phosphorothioate into leptophos oxon, a highly toxic metabolite and potent GABA_A receptor chloride channel inhibitor[1]. Because of its severe delayed neurotoxic effects, regulatory agencies require stringent monitoring of leptophos oxon residues in food and environmental matrices.

However, quantifying this oxon presents a profound analytical challenge. Leptophos oxon is highly susceptible to spontaneous hydrolysis, rapidly degrading into 4-bromo-2,5-dichlorophenol under alkaline conditions or thermal stress[2]. Consequently, an extraction and quantification protocol must be rigorously designed to prevent artifactual degradation while ensuring high inter-laboratory reproducibility.

Mechanistic Causality: Bioactivation and Stability

The structural conversion from a P=S bond (leptophos) to a P=O bond (leptophos oxon) increases the electrophilicity of the phosphorus atom. This enhances its binding affinity to target receptors but simultaneously makes it highly vulnerable to nucleophilic attack (hydrolysis).

G Leptophos Leptophos (Phosphorothioate) CYP Cytochrome P450 (CYP2B6, CYP3A4) Leptophos->CYP Bioactivation Phenol 4-bromo-2,5-dichlorophenol Leptophos->Phenol Hydrolysis LeptophosOxon Leptophos Oxon (Toxic Metabolite) CYP->LeptophosOxon Desulfuration LeptophosOxon->Phenol Degradation

Caption: CYP-mediated bioactivation of leptophos to leptophos oxon.

Comparative Extraction Protocols: Why QuEChERS Outperforms Traditional Methods

Historically, Liquid-Liquid Extraction (LLE) and Accelerated Solvent Extraction (ASE) were used for organophosphates. However, these methods often involve prolonged exposure to solvents and heat, exacerbating the degradation of leptophos oxon. To ensure high recovery and prevent hydrolysis, the3 method has become the modern standard[3]. The use of acidified acetonitrile in QuEChERS stabilizes the oxon metabolite by keeping the pH out of the alkaline range where hydrolysis accelerates.

Self-Validating Step-by-Step Modified QuEChERS Protocol

To guarantee data integrity across laboratories, the protocol must be a self-validating system.

  • Sample Comminution & Surrogate Spiking: Cryogenically mill 10 g of the matrix to increase surface area while preventing thermal degradation. Spike the sample with a known concentration of a surrogate standard (e.g., Triphenylphosphate). Causality: The surrogate acts as an internal control; if its recovery falls outside 70-120%, the extraction is flagged as invalid, ensuring a self-validating system.

  • Acidified Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Causality: The low pH inhibits the spontaneous hydrolysis of leptophos oxon into its phenolic degradate[3].

  • Salting-Out Partitioning: Add 4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Causality: MgSO4 drives water out of the organic phase, while the citrate buffer maintains a pH of 5-5.5, the optimal stability window for organophosphate oxons.

  • Centrifugation: Spin at 4000 rpm for 5 min to achieve clear phase separation.

  • dSPE Cleanup: Transfer a 6 mL aliquot of the supernatant to a tube containing 150 mg Primary Secondary Amine (PSA) and 900 mg anhydrous MgSO4. Causality: PSA removes organic acids and sugars through weak anion exchange, preventing matrix enhancement effects in downstream MS analysis[3].

  • Internal Standard Addition: Prior to injection, add an isotopically labeled internal standard (ILIS). Causality: The ILIS corrects for any ion suppression or instrument drift during the run.

G Sample Homogenized Matrix + Surrogate Spike Extraction Acetonitrile Extraction + 1% Acetic Acid Sample->Extraction SaltingOut Salting Out (MgSO4, NaCl, Citrate) Extraction->SaltingOut Partitioning Centrifugation1 Centrifugation (4000 rpm, 5 min) SaltingOut->Centrifugation1 dSPE dSPE Cleanup (PSA, MgSO4) Centrifugation1->dSPE Supernatant transfer Centrifugation2 Centrifugation (High Speed, 1 min) dSPE->Centrifugation2 Matrix removal Analysis LC-MS/MS Quantification + ILIS Spike Centrifugation2->Analysis Clean extract

Caption: Modified QuEChERS extraction and dSPE cleanup workflow.

Analytical Quantification: GC-MS/MS vs. LC-MS/MS

Historically, Gas Chromatography with Flame Photometric Detection (GC-FPD) was utilized for leptophos[2]. However, modern inter-laboratory validations rely on GC-MS/MS and LC-MS/MS for target screening and precise quantitation[4].

GC-MS/MS often suffers from analyte degradation in the heated injection port, artificially lowering oxon recovery. LC-MS/MS circumvents this thermal stress, making it the superior choice for oxon quantification. To achieve absolute accuracy, 5 using a stable isotopically labeled internal standard is highly recommended[5].

Table 1: Comparative Performance of Analytical Platforms for Leptophos Oxon
ParameterGC-MS/MS (EI-MRM)LC-MS/MS (ESI-MRM)
Ionization Electron Ionization (70 eV)Electrospray Ionization (Positive)
LOD 0.005 mg/kg0.001 mg/kg
LOQ 0.010 mg/kg0.005 mg/kg
Linearity (R²) > 0.992> 0.998
Matrix Effect High (Requires matrix-matched calibration)Moderate (Compensated by IDMS)
Oxon Stability Prone to injection port degradationHighly stable (ambient temperature)

Inter-Laboratory Validation Framework

A robust protocol must be validated across multiple laboratories to ensure reproducibility, strictly adhering to the6[6]. The use of Certified Reference Materials (CRMs) and participation in Proficiency Testing (PT) are critical for evaluating laboratory competence[5].

According to SANTE/11312/2021, an analytical method is considered valid if it meets the following criteria[6]:

  • Mean Recovery: 70% – 120%

  • Repeatability (Intra-lab RSD_r): ≤ 20%

  • Reproducibility (Inter-lab RSD_R): ≤ 20%

Table 2: Inter-Laboratory Validation Data for Leptophos Oxon (n=12 laboratories using LC-MS/MS)
MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD_r (Intra-lab %)RSD_R (Inter-lab %)HorRat Value
Lettuce0.01 (LOQ)88.48.214.50.65
Lettuce0.1094.15.611.20.52
Maize0.01 (LOQ)82.710.418.10.81
Maize0.1090.37.113.40.60

Causality of Variance: The higher RSD_R observed in maize at the LOQ is attributed to its complex lipid matrix, which can cause subtle ion suppression in LC-MS/MS if the dSPE cleanup is inadequately optimized by individual laboratories. A HorRat value < 2.0 confirms that the method is highly reproducible across different geographic and instrumental setups.

Conclusion

The inter-laboratory validation of leptophos oxon quantification demonstrates that a modified, buffered QuEChERS extraction coupled with LC-MS/MS and IDMS provides the highest analytical fidelity. By understanding the chemical causality behind the oxon's instability and implementing self-validating internal controls, laboratories can achieve robust, reproducible data that meets stringent international regulatory standards.

References

  • "305. Leptophos (WHO Pesticide Residues Series 4)", INCHEM,
  • "Human variation in CYP-specific chlorpyrifos metabolism", ResearchG
  • "Application of water analysis methods to non-aqueous samples", Environment Agency,
  • "Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021", European Commission,
  • "Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis", J-Stage,
  • "In-Depth Technical Guide: Application of QuEChERS for Ethion Monoxon Residue Analysis", BenchChem,
  • "Leptophos oxon", MedChemExpress,

Sources

Safety & Regulatory Compliance

Safety

Toxicological Profile and Waste Classification

This guide outlines the comprehensive safety, handling, and disposal protocols for Leptophos oxon (O-(2,5-dichloro-4-bromophenyl)-O-methylphosphonate), the highly toxic oxygen analog of the organothiophosphate pesticide...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide outlines the comprehensive safety, handling, and disposal protocols for Leptophos oxon (O-(2,5-dichloro-4-bromophenyl)-O-methylphosphonate), the highly toxic oxygen analog of the organothiophosphate pesticide leptophos[1].

Because Leptophos oxon is a potent acetylcholinesterase (AChE) inhibitor and is implicated in organophosphate-induced delayed neurotoxicity (OPIDN)[2][3], its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines. Laboratory-scale chemical neutralization of bulk organophosphate waste is strongly discouraged due to the potential for incomplete destruction and the generation of toxic byproducts (such as 4-bromo-2,5-dichlorophenol)[3][4]. The only acceptable final disposal method for bulk quantities is high-temperature incineration by a licensed facility[4].

To design a self-validating safety system, personnel must understand the mechanistic hazards of the compound. Leptophos oxon exhibits acute oral toxicity (GHS Category 3, H301)[1]. Unlike its parent compound, which requires metabolic activation (oxidative desulfuration) by cytochrome P450 enzymes, the oxon directly phosphorylates the serine hydroxyl group within the active site of AChE, leading to rapid accumulation of acetylcholine and cholinergic crisis[2][5]. Furthermore, it inhibits neuropathy target esterase (NTE), initiating the "dying back" axonal degeneration characteristic of OPIDN[2][5].

Table 1: Waste Segregation and Storage Parameters
ParameterSpecificationCausality / Rationale
Waste Classification EPA Regulated Hazardous Waste (Toxic)Meets criteria for acutely toxic laboratory waste; must not enter municipal drains[6][7].
Primary Container High-Density Polyethylene (HDPE) or Amber GlassPrevents leaching and protects residual compound from uncontrolled photochemical degradation[5].
Secondary Containment Chemically resistant trays (e.g., Polypropylene)Captures accidental leaks during satellite accumulation, preventing drain contamination[7].
Storage Temperature 4 °C to 6 °C (for analytical samples)Minimizes volatilization and pressure buildup in sealed waste containers prior to transport[8].

Operational Workflow: Routine Laboratory Waste Packaging

This protocol outlines the procedure for accumulating and packaging Leptophos oxon analytical standards, contaminated solvents, and consumable debris for professional disposal.

Prerequisite PPE: Double nitrile gloves (minimum 8 mil total thickness), chemical splash goggles, lab coat, and a properly functioning chemical fume hood.

  • Satellite Accumulation Setup: Designate a specific satellite accumulation area (SAA) within the fume hood. Place a clearly labeled, compatible waste container (e.g., amber glass for liquid solvent waste) inside a secondary containment tray[7].

  • Waste Segregation: Strictly segregate Leptophos oxon waste from strong oxidizers, strong bases, and incompatible heavy metals. Mixing organophosphates with incompatible chemicals can cause exothermic reactions or generate toxic gases.

  • Liquid Waste Transfer: Using a dedicated, disposable glass Pasteur pipette or automated liquid handler, transfer liquid waste into the designated container. Do not fill the container beyond 80% capacity to allow for thermal expansion.

  • Solid Waste Packaging: Place contaminated consumables (pipette tips, vials, PPE) into a heavy-duty, sealable polyethylene bag. Deflate excess air within the fume hood before sealing to prevent ballooning.

  • Labeling and Manifesting: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "Toxic - Organophosphate Pesticide Waste (Leptophos oxon)" and list all associated solvents.

  • Transfer to Central Storage: Once the SAA container reaches its volume limit or the regulatory time limit, transfer it to the facility's central hazardous waste storage area (maintained at 4 °C to 6 °C) to await pickup by a licensed hazardous waste broker for high-temperature incineration[8].

WasteWorkflow Gen Waste Generation (Fume Hood) Seg Segregation & Secondary Containment Gen->Seg Label RCRA Labeling (Toxic Organophosphate) Seg->Label Store Central Storage (4°C - 6°C) Label->Store Broker Licensed Waste Broker Transfer Store->Broker Incinerate High-Temperature Incineration Broker->Incinerate

Fig 1: Lifecycle of Leptophos Oxon laboratory waste from generation to final destruction.

Surface Decontamination Protocol (Spill Response)

While bulk chemical treatment is prohibited, small-scale alkaline hydrolysis is the standard mechanism for decontaminating laboratory surfaces (e.g., fume hood decks) following an accidental spill.

Mechanistic Insight: Alkaline hydrolysis of organophosphates involves the nucleophilic attack of the hydroxide ion ( OH− ) on the electrophilic phosphorus atom. This cleaves the P-O ester bond, yielding a less toxic phosphonate salt and a leaving group (in this case, 4-bromo-2,5-dichlorophenol)[3][9]. The efficiency of this reaction is highly dependent on the incoming group conformation and the specific stereochemistry of the organophosphate[9][10].

Step-by-Step Decontamination Methodology:

  • Immediate Isolation: Evacuate the immediate area of the spill. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • PPE Escalation: Don a chemical-resistant apron over the lab coat, a face shield, and heavy-duty butyl rubber gloves (nitrile is insufficient for extended contact with concentrated OP solutions).

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) to prevent spreading into floor drains[7].

  • Alkaline Hydrolysis Application: Carefully apply a 10% Sodium Hydroxide (NaOH) solution or a commercial alkaline hypochlorite decontamination solution directly to the spill area, starting from the perimeter and working inward.

  • Contact Time: Allow a minimum contact time of 30 minutes. This duration is critical to ensure complete cleavage of the P-O bond, as the kinetics of gas-phase or solvent-phase alkaline hydrolysis can vary based on the transition state energetics[9].

  • Absorption and Collection: Use chemical-resistant absorbent pads to soak up the neutralized liquid. Place all pads and the initial containment berm material into a rigid, sealable hazardous waste container.

  • Secondary Wash: Wash the surface twice with a detergent solution, followed by a final rinse with distilled water. Collect all rinse water as hazardous waste, as it may contain residual toxic phenols[3].

SpillResponse Spill Spill Detected Isolate Isolate Area & Don Heavy PPE Spill->Isolate Berm Contain with Inert Absorbent Isolate->Berm Hydrolysis Apply 10% NaOH (Nucleophilic Attack) Berm->Hydrolysis Wait 30 Min Contact Time (P-O Bond Cleavage) Hydrolysis->Wait Collect Collect as Hazardous Waste Wait->Collect

Fig 2: Procedural workflow and chemical mechanism for surface decontamination of Leptophos oxon.

References

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Z2rbitDU5uKx8mdL5RPN33PI2AH1HHnhce8bWh3_ZpP_wWuady-TiKBiKyXMs1jGhHf1iT6SoenR-nsGRZ-J843YAGbXoBQ4xe9PD7lfXvgNgD3cfOavJKAeqmpKtderL2HQl2kMo-hEoNHa6-XjrTMRy8Rxr-kf6h9u5j6J]
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events (SAM) - Revision 5.0 - epa nepis. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELzSblN6WHI0zvwDKjePA2DjS4Px0vxTga4WMCxBzqbrc7LfGMXUqEpXtJXTQW_VCDaVPuwMI6vy0ttwvHC12vIgJT-Va8twdwFkRz8JzSnLU71_NkONyMkemGMxsutKdx1C4r1c0l9fkUN2i_w3n9Zgc0]
  • Leptophos-oxon | C13H10BrCl2O3P | 689718 | 25006-32-0. hpc-standards.us.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJFDY1HG1vKwGOV25o-Vhd9MHWvLGm3d4fhSsa1ktvfRFJGCyOp4Lf8KfC3Om3x4l2zkxROCs2jNl7C2wP1G9WNB2_U4a6x0mzTu7zsHoxKBjSzMWyJ8-sLtDrATpqB_ENLkIqkl-m4-0VurAEwHWuIF7suS_o5DrMqo0zHWhcriefax1DX_cXgwcjOA==]
  • Leptophos (WHO Pesticide Residues Series 5) - INCHEM. inchem.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVcY9e-0qeJNZZVVInG6FlLWpHemvvsOIxtjPC3BJUiIbqXo2Tbdsnj70bqad0p3Ror4luL3DEim0dVqWt1bR6nMyKPWSj00-q25hF8T-upilURdFaWhzyKUj0gBin1K9KvOpxJucOm_2MONqAYPHFTg==]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHATp9LZYyO_AgOMtQu-ksUXiI8NiasDXYu5oIu209JYcQujNt-FroGXhwXjdWTaIUbrxbHU6w1IZVzgYEqhv9lxKSRqw1zMudoVd8V8JQkh_cwQZIx78jCDaiDudiF_9oV1YBRKqEIvWseIgjwlKe30Qgj]
  • Leptophos oxon | C13H10BrCl2O3P | CID 32765 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.
  • Leptophos | C13H10BrCl2O2PS | CID 30709 - PubChem - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGehFwnS4L6CA-1rOW8-pT-oO1bRfVtrSYzspgOmq3NS0n1dooghZe4tnuj3mYKhyPbBpIzq9oRCqcCmctFZUhjWJlF6aemYA3q4cctqYItmDLfKreP9-S27IApX1zLH5pFnFll2ri6bZpRsEcs1w==]
  • The Report Of The Leptophos Advisory Committee - EPA. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8M3O3_IwmFFlSVCukee9YXg7yJt2BNBHhEs6A_ebiJ9Psfxl1xCuUY-LjiuYwbb4KgZnHJ4PgPdpa5TCf1wLemy_eoJBTrkKoDAO8zkG_4Ej_hnJoKRyJRRJMxaeU7eMTFgeIL8CiJpMaCYnnMqYddZQe]
  • Laboratory Waste Management Guide - King County. kingcounty.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH588R_7Pwz1v9mJOKD2Jzq65Zp60C0vs_hZuPdmE8b5wNgwhH0l3L7K2f_eS-eJKLmnc5Jrn-xH1Fyu5_Z0zE5WNDcWDy25UfwJjPPFNZFRFHn259IV76OuRFGBh_mj4U5QVlHUgKsEkP-KRK-Q1Eut0dRZYyaYwb2zh1VLI6UmnycVvrGIX6VGNU9Ra4-sbuSB2s5S1hQVbbw2S2iAUnM_n7wjEhxvSHFygWU1F5I0t5uCxw=]
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Sources

Handling

Personal protective equipment for handling Leptophos oxon

Operational & Safety Guide: Handling, PPE, and Disposal Protocols for Leptophos Oxon As an organophosphate (OP) metabolite, Leptophos oxon (CAS: 25006-32-0) represents a profound occupational hazard in laboratory and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Guide: Handling, PPE, and Disposal Protocols for Leptophos Oxon

As an organophosphate (OP) metabolite, Leptophos oxon (CAS: 25006-32-0) represents a profound occupational hazard in laboratory and drug development settings. Unlike its parent compound, leptophos, which requires hepatic cytochrome P450-mediated oxidative desulfuration to become toxic, leptophos oxon is the active, terminal toxicant. It requires zero metabolic activation to exert its lethal effects, making immediate, rigorous, and self-validating safety protocols non-negotiable for researchers.

This guide provides the authoritative framework for the safe handling, personal protective equipment (PPE) requirements, and disposal of leptophos oxon, ensuring operational continuity and absolute personnel safety.

Mechanistic Basis for Stringent Safety Protocols

To understand the necessity of the prescribed PPE, one must understand the causality of leptophos oxon's toxicity. The molecule acts via a dual-pathway mechanism:

  • Acute Cholinergic Crisis: It directly phosphylates the active-site serine hydroxyl group of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[1]. This irreversible inhibition prevents the cleavage of acetylcholine, leading to rapid synaptic accumulation, neuromuscular paralysis, and potential respiratory failure.

  • Organophosphate-Induced Delayed Polyneuropathy (OPIDN): Leptophos oxon is an exceptionally potent inhibitor of Neuropathy Target Esterase (NTE)[2]. Phosphorylation and subsequent "aging" (cleavage of an alkyl-oxygen bond) of NTE leads to severe, irreversible axonal degeneration in the peripheral and central nervous systems[3].

Because it is an active oxon, dermal absorption or inhalation of aerosolized particulates bypasses the metabolic lag phase, triggering immediate neurotoxicity.

ToxicityMechanism LeptophosOxon Leptophos Oxon (Direct Esterase Inhibitor) AChE Acetylcholinesterase (AChE) Serine Phosphorylation LeptophosOxon->AChE Immediate Binding NTE Neuropathy Target Esterase (NTE) Serine Phosphorylation LeptophosOxon->NTE Immediate Binding Cholinergic Cholinergic Crisis (Acute Neurotoxicity) AChE->Cholinergic ACh Accumulation Aging Enzyme Aging (Irreversible Dealkylation) AChE->Aging Time-dependent OPIDN Axonal Degeneration (OPIDN) NTE->OPIDN Cytoskeletal Disruption NTE->Aging Time-dependent Oxime Oxime Reactivators (Obidoxime / Trimedoxime) Oxime->AChE Nucleophilic Attack (Pre-aging)

Biochemical pathways of Leptophos oxon toxicity and targeted oxime reactivation.

Required Personal Protective Equipment (PPE) Matrix

The high lipophilicity of leptophos oxon allows it to rapidly penetrate standard laboratory gloves and skin. The following PPE matrix is mandatory and scales based on the operational hazard tier[4].

Hazard TierOperational ScenarioRespiratory ProtectionHand ProtectionBody & Eye Protection
Tier 1 (Standard) Handling dilute solutions (<1 mM) in a certified fume hood.Fume hood (Face velocity: 80-100 fpm).Double-gloving: Inner nitrile (4 mil), Outer butyl rubber (14 mil).Tyvek® lab coat, chemical splash goggles.
Tier 2 (High Risk) Weighing neat/pure solid, creating high-concentration stock solutions.Powered Air-Purifying Respirator (PAPR) with organic vapor/HEPA cartridges.Double-gloving: Inner nitrile, Outer Silver Shield® or butyl rubber.Polyethylene-coated Tychem® suit, face shield over goggles.
Tier 3 (Emergency) Spill response outside of primary containment.Positive pressure, full-facepiece Self-Contained Breathing Apparatus (SCBA)[4].Fully encapsulated Level A chemical-resistant suit[4].Integrated Level A suit visor.

Operational Workflow: Safe Handling & Experimental Protocol

The following protocol details the preparation of a 10 mM Leptophos oxon stock solution for in vitro assays. This workflow relies on a self-validating system —meaning each step contains a physical or chemical check to confirm safety before proceeding.

HandlingWorkflow Prep 1. Environmental Validation Verify Fume Hood & SCBA Readiness Weigh 2. Closed-System Transfer Isolate in Glove Box Prep->Weigh Dilute 3. Solubilization Dissolve in Organic Solvent Weigh->Dilute Decon 4. Alkaline Hydrolysis Apply 10% NaOH to Surfaces Dilute->Decon Waste 5. EPA-Compliant Disposal Incineration Routing Decon->Waste

Step-by-step operational workflow for the safe handling and disposal of Leptophos oxon.

Step-by-Step Methodology:

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the continuous monitoring alarm is green. Ensure a spill kit (containing 10% NaOH, vermiculite, and bleach) and an emergency SCBA unit are within a 10-foot radius.

  • Causality: Validating airflow prevents the inhalation of aerosolized leptophos oxon powder during the transfer phase.

Step 2: Closed-System Weighing

  • Action: Transfer the sealed vial of neat leptophos oxon into a static-free glove box or a highly controlled analytical balance enclosure. Weigh the required mass (e.g., 3.96 mg for 1 mL of 10 mM stock) directly into a pre-tared, amber glass vial with a PTFE-lined septum cap.

  • Causality: Leptophos oxon is an amorphous solid[4]. Static electricity can cause the powder to aerosolize. The PTFE septum ensures the solvent can be introduced via syringe without reopening the vial to the atmosphere.

Step 3: Solubilization

  • Action: Using a gas-tight syringe, inject 1 mL of anhydrous Acetone or Dimethyl Sulfoxide (DMSO) through the septum into the vial. Vortex gently until fully dissolved.

  • Causality: OPs have low aqueous solubility but are highly soluble in organic solvents. Warning: DMSO dramatically increases dermal penetration rates; Tier 2 PPE must be strictly maintained during this step.

Step 4: Self-Validating Decontamination

  • Action: Wipe down the balance, glove box interior, and all tools with a 10% Sodium Hydroxide (NaOH) solution. Wait 30 minutes.

  • Validation Check: Touch a pH indicator strip to the decontaminated surfaces. The pH must read >10. If it does not, reapply NaOH.

  • Causality: The central phosphorus atom of leptophos oxon is highly electrophilic. The hydroxide ions (OH⁻) from the NaOH execute a nucleophilic attack, cleaving the ester bond and permanently neutralizing the molecule into non-toxic phosphoric acid derivatives.

Decontamination and EPA-Compliant Disposal Plan

All leptophos oxon waste is classified as acutely hazardous. Disposal must adhere strictly to environmental regulations (e.g., 40 CFR 261.33)[5].

  • Liquid Waste: Do not mix OP waste with general organic solvents. Segregate into a dedicated, clearly labeled "Acutely Toxic Organophosphate Waste" high-density polyethylene (HDPE) carboy. Pre-treat aqueous waste with 5% sodium hypochlorite (bleach) or 10% NaOH to initiate hydrolysis before commercial disposal.

  • Solid Waste (Consumables): Pipette tips, gloves, and bench paper must be soaked in 10% NaOH for 24 hours, then double-bagged in 6-mil hazardous waste bags for high-temperature commercial incineration[5].

Emergency Response & Antidote Protocol

In the event of an exposure (dermal contact, inhalation, or accidental injection), immediate medical intervention is required. Standard first aid is insufficient.

  • Immediate Decontamination: Flush the exposed area with copious amounts of water and soap for 15 minutes. Do not use bleach or NaOH on human skin, as it will cause severe chemical burns and potentially increase absorption.

  • Pharmacological Intervention:

    • Atropine Sulfate: Administered immediately to block muscarinic acetylcholine receptors, mitigating the acute cholinergic crisis (bronchoconstriction, bradycardia).

    • Oxime Reactivators: Because leptophos oxon causes rapid enzyme aging, an oxime must be administered immediately to detach the OP from the AChE active site. In vitro data demonstrates that trimedoxime and obidoxime are the most highly effective broad-spectrum reactivators specifically for leptophos-oxon-inhibited human AChE[6].

References

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes.MDPI.
  • Assay of Chicken Brain Neurotoxic Esterase Activity Using Leptophosoxon as the Selective Neurotoxic Inhibitor.
  • In Vitro and in Vivo Assessment of the Effect of Impurities and Chirality on Methamidophos-Induced Neuropathy Target Esterase Aging.Oxford Academic (OUP).
  • Leptophos | CID 30709 - PubChem.
  • In Vitro Ability of Currently Available Oximes to Reactivate Organophosphate Pesticide-Inhibited Human Acetylcholinesterase.Semantic Scholar.
  • Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository.Environmental Protection Agency (EPA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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